Product packaging for Ledaborbactam(Cat. No.:CAS No. 1842397-36-7)

Ledaborbactam

Cat. No.: B3324388
CAS No.: 1842397-36-7
M. Wt: 263.06 g/mol
InChI Key: QAGGLFCWUVSERJ-VIFPVBQESA-N
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Description

Ledaborbactam, also known as VNRX-5236, is a novel, synthetic broad-spectrum boronic acid-based β-lactamase inhibitor (BLI) . It functions as a reversible covalent inhibitor of serine β-lactamases, specifically targeting Ambler class A, C, and D enzymes . This mechanism of action allows it to protect co-administered β-lactam antibiotics from hydrolysis, thereby restoring their efficacy against resistant bacterial strains . Its primary research value lies in combating multidrug-resistant (MDR) Enterobacterales, including pathogens producing extended-spectrum β-lactamases (ESBLs), KPC, and OXA-48 serine carbapenemases . This compound is the active metabolite of the orally bioavailable prodrug this compound etzadroxil (VNRX-7145) . In a research setting, it is most often studied in combination with the oral cephalosporin antibiotic ceftibuten, demonstrating potent in vitro and in vivo activity against challenging Gram-negative pathogens . This combination is under clinical development as a promising carbapenem-sparing oral agent for treating complicated urinary tract infections (cUTIs) . This product is intended for research purposes only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14BNO5 B3324388 Ledaborbactam CAS No. 1842397-36-7

Properties

IUPAC Name

(3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO5/c1-2-10(15)14-9-6-7-4-3-5-8(12(16)17)11(7)19-13(9)18/h3-5,9,18H,2,6H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGGLFCWUVSERJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1842397-36-7
Record name VNRX-7145 acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1842397367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ledaborbactam
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2WGD69BLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Ledaborbactam

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Rise of Antimicrobial Resistance

The global spread of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. The emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases has severely limited treatment options, creating an urgent need for novel therapeutic agents.[1][2]

Ledaborbactam: A Novel β-Lactamase Inhibitor

This compound (formerly VNRX-5236) is a novel, broad-spectrum, boronic acid-based β-lactamase inhibitor (BLI).[3][4] It is being developed as an oral combination with the third-generation cephalosporin, ceftibuten. This compound restores the activity of ceftibuten against multidrug-resistant (MDR) Enterobacterales that produce Ambler class A, C, and D β-lactamases.[3][5] To facilitate oral administration, this compound is formulated as an etzadroxil prodrug, this compound etzadroxil (formerly VNRX-7145), which undergoes rapid and extensive conversion to the active this compound in vivo.[3][4][6]

Discovery and Development Timeline

The development of this compound has progressed from initial discovery to being Phase 3-ready, marked by key preclinical and clinical milestones. The timeline below highlights the major stages of its development journey.

Ledaborbactam_Development_Timeline cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development (Phase 1) cluster_Commercial Commercialization Path Discovery 2017 First Mentioned in Literature Patent ~2015 Patent Filed (WO2015191907) Preclinical ~2021-2022 In Vitro & In Vivo Studies Published Phase1_SAD_MAD Jan 2020 - May 2021 NCT04243863 SAD/MAD Study Preclinical->Phase1_SAD_MAD Phase1_DDI Apr 2021 - Jun 2021 NCT04877379 DDI Study Phase1_SAD_MAD->Phase1_DDI Phase1_Renal Jul 2022 - Sep 2022 NCT05488678 Renal Impairment Study Phase1_DDI->Phase1_Renal Phase1_FDC Jan 2025 - Jun 2026 (Est.) NCT06733675 FDC & Food Effect Study Phase1_Renal->Phase1_FDC License Aug 14, 2025 Venatorx licenses global rights to Basilea Pharmaceutica Phase1_FDC->License Phase3 ~Feb 2027 (Projected) Planned start of Phase 3 cUTI trial License->Phase3

Caption: Key milestones in the this compound development timeline.

Mechanism of Action

This compound functions by inhibiting bacterial β-lactamase enzymes. These enzymes are the primary defense mechanism that bacteria like E. coli and K. pneumoniae use to degrade β-lactam antibiotics such as ceftibuten. By binding to the active site of these enzymes, this compound protects ceftibuten from hydrolysis, allowing the antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[4][6] this compound forms a reversible covalent bond with the active site serine residue of Ambler class A, C, and D β-lactamases.[4][6]

Ledaborbactam_MoA cluster_No_Inhibitor Without this compound cluster_With_Inhibitor With this compound Ceftibuten Ceftibuten BetaLactamase β-Lactamase (e.g., KPC, ESBL) Ceftibuten->BetaLactamase Hydrolysis Ceftibuten2 Ceftibuten Inactive Inactive Ceftibuten BetaLactamase->Inactive Degradation This compound This compound BetaLactamase2 β-Lactamase This compound->BetaLactamase2 Inhibition PBP Penicillin-Binding Proteins (PBPs) Ceftibuten2->PBP Inhibition CellDeath Bacterial Cell Death PBP->CellDeath Leads to

Caption: this compound's mechanism of action.

Preclinical Development

Experimental Protocols

Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][7]

  • Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum: Prepared using the broth culture method to a final concentration of approximately 5 x 105 CFU/mL.

  • Procedure: β-lactam agents were serially diluted two-fold in CAMHB. This compound was tested at a fixed concentration of 4 µg/mL.[4][7] Plates were incubated at 35°C for 16-20 hours.

  • Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

The half-maximal inhibitory concentration (IC50) of this compound against various purified β-lactamase enzymes was determined through a spectrophotometric assay.[2]

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • This compound was serially diluted in PBS in 96-well microtiter plates.

    • A fixed concentration of purified β-lactamase enzyme was added to each well.

    • The enzyme-inhibitor mixture was pre-incubated for 15 minutes at 37°C.

    • A specific chromogenic or UV-active substrate (e.g., nitrocefin, imipenem, cefotaxime) was added to a final concentration of 100 µM.[8]

    • The rate of substrate hydrolysis was monitored by measuring the change in absorbance over time.

  • Calculation: Initial hydrolysis rates were compared to a control without any inhibitor. The IC50 value, the concentration of this compound required to reduce the hydrolysis rate by 50%, was calculated using kinetic software.[8]

This model was used to evaluate the in vivo efficacy of ceftibuten-ledaborbactam.[5][9]

  • Animals: Specific pathogen-free female mice.

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide at 150 mg/kg (4 days prior to infection) and 100 mg/kg (1 day prior to infection).[9][10]

  • Infection: An inoculum of approximately 107 CFU/mL of the test bacterial strain was injected into the thigh muscle.[11]

  • Treatment: Human-simulated regimens (HSRs) of ceftibuten and escalating doses of this compound were administered, typically starting 2 hours post-infection.[5]

  • Endpoint: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were excised, homogenized, and plated for bacterial colony enumeration (CFU/thigh). Efficacy was measured as the log10 reduction in CFU/thigh compared to 0-hour controls.[5]

Murine_Thigh_Model_Workflow Start Start: Select Mice Neutropenia Induce Neutropenia (Cyclophosphamide Day -4 & -1) Start->Neutropenia Infection Thigh Infection (Day 0, Hour 0) Neutropenia->Infection Treatment Initiate Treatment (Day 0, Hour 2) - Vehicle Control - Ceftibuten HSR - Ceftibuten + this compound Infection->Treatment Endpoint Endpoint Analysis (Day 1, Hour 2) Treatment->Endpoint Sacrifice Euthanize Mice Endpoint->Sacrifice Homogenize Excise & Homogenize Thighs Sacrifice->Homogenize Plate Plate Serial Dilutions Homogenize->Plate Count Incubate & Count CFUs Plate->Count Analyze Calculate log10 CFU/thigh (Efficacy) Count->Analyze

Caption: Experimental workflow for the neutropenic murine thigh infection model.
Summary of Preclinical Activity

This compound demonstrated potent inhibitory activity against a wide range of clinically relevant serine β-lactamases.

Enzyme (Class)Representative TypeThis compound IC50 (µM)
ESBL (A)CTX-M-15Potent (Ki = 0.11 µM)
ESBL (A)SHV-5Potent (Ki = 0.04 µM)
Carbapenemase (A)KPC-20.08
Cephalosporinase (C)P99AmpC0.01
Cephalosporinase (C)CMY-20.01
Carbapenemase (D)OXA-480.32
Table 1: IC50 values of this compound against various β-lactamase enzymes.[2]

The combination of ceftibuten with a fixed concentration of 4 µg/mL this compound showed potent activity against a large collection of clinical isolates of Enterobacterales, significantly lowering the MICs compared to ceftibuten alone.

Organism Subset (n)AgentMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible (≤1 µg/mL)
MDR Isolates Ceftibuten-Ledaborbactam0.120.2589.7%
Ceftibuten16>32~30-35%
ESBL-Positive Phenotype Ceftibuten-Ledaborbactam0.120.2598.3%
KPC-Positive Isolates Ceftibuten-Ledaborbactam0.5285.9%
OXA-48-Positive Isolates Ceftibuten-Ledaborbactam0.25282.9%
Table 2: In vitro activity of ceftibuten-ledaborbactam against challenging subsets of Enterobacterales.[4][7][12]

In the neutropenic murine thigh infection model, this compound demonstrated dose-dependent potentiation of ceftibuten activity against ceftibuten-resistant Enterobacterales.[5]

  • Bacterial Burden: Humanized ceftibuten monotherapy resulted in bacterial growth of 2.51 ± 1.09 log10 CFU/thigh.[5]

  • Stasis Target: The median this compound free-drug area under the concentration-time curve over 24 hours to MIC ratio (fAUC0–24/MIC) associated with bacteriostasis (no change in bacterial load) was 3.59.[5]

Clinical Development

Phase 1 Clinical Trials

A series of Phase 1 studies were conducted in healthy adult volunteers to establish the safety, tolerability, and pharmacokinetic profile of this compound etzadroxil, both alone and in combination with ceftibuten.

These initial studies evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of this compound etzadroxil and assessed the potential for drug-drug interactions with ceftibuten.[3][13][14]

  • Design: Randomized, double-blind, placebo-controlled studies.

  • Key Findings:

    • This compound etzadroxil was rapidly and extensively converted to active this compound.[3][15]

    • This compound exposure (AUC) increased in a dose-proportional manner after single doses.[3][15]

    • No clinically significant pharmacokinetic interactions were observed between this compound and ceftibuten.[3][15]

    • The combination was generally safe and well-tolerated.[3][15]

This ongoing study is designed to evaluate a fixed-dose combination (FDC) capsule and to assess the effect of food and gastric pH modifying agents on the pharmacokinetics of the combination.[16][17]

  • Design: Open-label, two-part study.

  • Estimated Completion: June 2026.[17]

Pharmacokinetics in Humans

Pharmacokinetic parameters were characterized in healthy volunteers following single and multiple doses of this compound etzadroxil (LED-E).

ParameterSingle Dose (LED-E 100-1000 mg)Multiple Dose (LED-E 75-500 mg q8h for 10 days)
Time to Cmax (Tmax) 1.25 - 2.0 hours0.75 - 1.50 hours
Terminal Half-life (t1/2) ~11 - 12 hours (at steady state)~11 - 12 hours
AUC Proportionality Dose proportionalLess than dose proportional
Urinary Excretion 84% of material recovered as unchanged this compound at steady state84% of material recovered as unchanged this compound at steady state
Table 3: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers.[3][15][18]
Safety and Tolerability

Across Phase 1 studies, this compound etzadroxil, alone or with ceftibuten, was found to be safe and well-tolerated.

  • Adverse Events: The most frequently reported treatment-emergent adverse events (TEAEs) were gastrointestinal disorders (e.g., frequent bowel movements, nausea) and nervous system disorders (e.g., headache).[3][15]

  • Incidence: TEAEs were reported in 82% of participants receiving this compound ± ceftibuten, compared to 78% in the placebo group. Most events were mild in severity.[3][15]

Future Development and Commercialization

Licensing Agreement with Basilea Pharmaceutica

On August 14, 2025, Venatorx Pharmaceuticals entered into an exclusive license agreement with Basilea Pharmaceutica Ltd. for the global rights to ceftibuten-ledaborbactam etzadroxil.[19][20] This partnership aims to advance the combination through late-stage clinical development and global commercialization.

Planned Phase 3 Trials

Basilea has announced plans to initiate a registrational Phase 3 clinical trial for ceftibuten-ledaborbactam etzadroxil for the treatment of complicated urinary tract infections (cUTI). The trial is expected to begin in approximately 18 months from the date of the licensing agreement (around February 2027).[21][22][23][20] The combination has been granted Qualified Infectious Disease Product (QIDP) and Fast Track designations by the U.S. Food and Drug Administration (FDA) for cUTI.[20]

Conclusion

This compound is a promising, orally bioavailable β-lactamase inhibitor that, in combination with ceftibuten, has demonstrated potent in vitro and in vivo activity against a broad spectrum of multidrug-resistant Enterobacterales. The successful completion of Phase 1 studies has established a favorable safety and pharmacokinetic profile, paving the way for late-stage clinical development. The strategic partnership between Venatorx and Basilea is set to accelerate its journey towards becoming a much-needed oral treatment option for patients with complicated urinary tract infections caused by challenging Gram-negative pathogens.

References

An In-depth Technical Guide to Ledaborbactam: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable boronic acid-based β-lactamase inhibitor (BLI) developed to combat bacterial resistance to β-lactam antibiotics. It is designed to be co-administered with β-lactam antibiotics, protecting them from degradation by a broad spectrum of β-lactamase enzymes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a synthetic organic compound featuring a cyclic boronate core. The chemical structure and key identifiers of this compound and its orally available prodrug, this compound etzadroxil, are detailed below.

Table 1: Chemical Identifiers of this compound and this compound Etzadroxil

IdentifierThis compoundThis compound Etzadroxil
IUPAC Name (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid[1]2-ethylbutanoyloxymethyl (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylate[2]
SMILES B1(--INVALID-LINK--C(=CC=C2)C(=O)O)NC(=O)CC)O[1]B1(--INVALID-LINK--C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O[2]
InChI Key QAGGLFCWUVSERJ-VIFPVBQESA-N[1]SDTLIXWDRBWASV-HNNXBMFYSA-N[2]
CAS Number 1842397-36-7[1]1842399-68-1[2]

Table 2: Physicochemical Properties of this compound and this compound Etzadroxil

PropertyThis compoundThis compound Etzadroxil
Molecular Formula C₁₂H₁₄BNO₅[1]C₁₉H₂₆BNO₇[2]
Molecular Weight 263.06 g/mol [1]391.2 g/mol [2]
Appearance White to off-white solid powderNot specified
Solubility Soluble in DMSO (≥ 100 mg/mL)Not specified
Melting Point Not specifiedNot specified
Boiling Point Not specifiedNot specified
pKa Not specifiedNot specified

Mechanism of Action

This compound is a potent inhibitor of a wide range of Ambler class A, C, and D serine β-lactamases. These enzymes are a primary mechanism of resistance in many pathogenic bacteria, hydrolyzing and inactivating β-lactam antibiotics. The inhibitory action of this compound is characterized by a covalent but reversible interaction with the active site of the β-lactamase enzyme. The boron atom in this compound forms a dative covalent bond with the catalytic serine residue in the enzyme's active site. This forms a stable, but ultimately reversible, enzyme-inhibitor complex, effectively preventing the enzyme from hydrolyzing β-lactam antibiotics.

G Mechanism of this compound Action cluster_0 Bacterial Cell Beta-Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta-Lactam_Antibiotic->PBP Inhibits Hydrolyzed_Antibiotic Inactive Antibiotic Beta-Lactam_Antibiotic->Hydrolyzed_Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Beta-Lactamase β-Lactamase Enzyme Beta-Lactamase->Beta-Lactam_Antibiotic Hydrolyzes Inactive_Complex Inactive Enzyme- This compound Complex Beta-Lactamase->Inactive_Complex This compound This compound This compound->Beta-Lactamase Binds and Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Mechanism of this compound as a β-lactamase inhibitor.

In Vitro and In Vivo Efficacy

This compound, in combination with the oral cephalosporin ceftibuten, has demonstrated significant efficacy against a wide range of multidrug-resistant (MDR) Enterobacterales.

Table 3: In Vitro Activity of Ceftibuten in Combination with a Fixed Concentration of this compound (4 µg/mL) against Enterobacterales Isolates

Bacterial Speciesβ-Lactamase ProfileCeftibuten MIC (µg/mL)Ceftibuten/Ledaborbactam MIC (µg/mL)Reference
Escherichia coliESBL-producing>32 - 1280.12 - 2[3]
Klebsiella pneumoniaeESBL-producing>64 - 1280.12 - 2[3]
Enterobacter cloacaeESBL-producing>320.12 - 2[3]
EnterobacteralesMDR-MIC₉₀: 0.5[4]
EnterobacteralesESBL-phenotype-MIC₉₀: 0.5[4]
EnterobacteralesCarbapenem-resistant-70% inhibited at ≤1/4 µg/mL[4]

Note: MIC values are presented as ranges or MIC₉₀ (the concentration required to inhibit 90% of isolates).

In vivo studies in murine infection models have corroborated the in vitro findings. The orally administered prodrug, this compound etzadroxil, is rapidly absorbed and converted to the active this compound, achieving exposures that are effective in combination with ceftibuten.

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of this compound and this compound Etzadroxil

ParameterSpeciesValueReference
Oral Bioavailability (F) of this compound Etzadroxil Mice, Dogs, Monkeys61-82%[5]
Plasma Half-life of this compound Etzadroxil Human~11 minutes[5]
Median this compound fAUC₀₋₂₄/MIC for stasis Murine Thigh Infection Model3.59 (individual isolates)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of β-lactam/β-lactamase inhibitor combinations.

1. Preparation of Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Stock solutions of ceftibuten and this compound in a suitable solvent (e.g., DMSO or water).

2. Assay Procedure:

  • A fixed concentration of this compound (typically 4 µg/mL) is added to each well of the microtiter plate containing CAMHB.

  • Serial two-fold dilutions of ceftibuten are prepared in the wells containing this compound.

  • The standardized bacterial inoculum is added to each well.

  • Control wells are included: wells with no antibiotic (growth control), wells with no bacteria (sterility control), and wells with only ceftibuten (to determine the MIC of the antibiotic alone).

  • The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of ceftibuten in the presence of the fixed concentration of this compound that completely inhibits visible bacterial growth.

G Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Prepare_Plates Prepare 96-well Plates with CAMHB Start->Prepare_Plates Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Add_this compound Add Fixed Concentration of this compound Prepare_Plates->Add_this compound Serial_Dilution Perform Serial Dilution of Ceftibuten Add_this compound->Serial_Dilution Serial_Dilution->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read MICs Visually Incubate->Read_MIC End End Read_MIC->End

Workflow for broth microdilution MIC determination.
Neutropenic Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antimicrobial agents.

1. Induction of Neutropenia:

  • Mice (e.g., Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

2. Infection:

  • Bacterial strains are grown to the logarithmic phase and then diluted to the desired concentration.

  • A 0.1 mL volume of the bacterial suspension (typically ~10⁶ CFU/mL) is injected into the thigh muscle of each mouse.

3. Drug Administration:

  • Treatment is initiated at a specified time post-infection (e.g., 2 hours).

  • This compound (or its prodrug) and the partner β-lactam antibiotic are administered via the desired route (e.g., subcutaneous or oral). Dosing regimens are designed to mimic human pharmacokinetic profiles.

4. Assessment of Efficacy:

  • At 24 hours post-treatment initiation, mice are euthanized.

  • The infected thigh muscle is aseptically removed, homogenized in a sterile diluent (e.g., saline).

  • Serial dilutions of the homogenate are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).

  • Efficacy is measured by the change in bacterial count (log₁₀ CFU/thigh) compared to untreated controls.

Conclusion

This compound is a promising β-lactamase inhibitor with a broad spectrum of activity against key resistance enzymes in Enterobacterales. Its chemical and pharmacological properties, particularly its oral bioavailability as the etzadroxil prodrug, make it a valuable candidate for the treatment of complicated urinary tract infections and other infections caused by multidrug-resistant bacteria. The data presented in this guide underscore its potential to restore the efficacy of established β-lactam antibiotics. Further clinical development will be critical in defining its role in the clinical management of infectious diseases.

References

Ledaborbactam: A Technical Guide to its Mechanism of Action as a Broad-Spectrum β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable, broad-spectrum β-lactamase inhibitor (BLI) belonging to the boronic acid class.[1][2] It is being developed as a combination therapy with the third-generation cephalosporin ceftibuten to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[2] The primary mechanism of resistance to β-lactam antibiotics in these pathogens is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This compound addresses this resistance by inhibiting a wide range of these enzymes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a reversible, covalent inhibitor of serine β-lactamases, which encompass Ambler classes A, C, and D.[1][3] The inhibition process involves a two-step mechanism. Initially, this compound non-covalently binds to the active site of the β-lactamase. This is followed by the formation of a reversible covalent bond between the boron atom of this compound and the catalytic serine residue within the enzyme's active site.[1] This covalent adduct effectively blocks the enzyme's ability to hydrolyze β-lactam antibiotics, thereby restoring their antibacterial activity.

G cluster_enzyme β-Lactamase Active Site cluster_inhibitor This compound Serine_Residue Serine Hydroxyl Group (-OH) Inactive_Complex Reversible Covalent Adduct (Inactive Enzyme) Serine_Residue->Inactive_Complex Boronic_Acid Boronic Acid Moiety (-B(OH)2) Boronic_Acid->Inactive_Complex Covalent Bond Formation This compound This compound β-Lactamase β-Lactamase Inactive_Complex->Boronic_Acid Reversible Dissociation

Caption: Covalent inhibition of β-lactamase by this compound.

Prodrug and Active Form

This compound is administered orally as the prodrug this compound etzadroxil (VNRX-7145).[1] This prodrug is designed to enhance oral bioavailability and undergoes rapid and extensive biotransformation in the body to release the active inhibitor, this compound (VNRX-5236).[1]

G Ledaborbactam_Etzadroxil This compound Etzadroxil (VNRX-7145) (Prodrug) Ledaborbactam_Active This compound (VNRX-5236) (Active Inhibitor) Ledaborbactam_Etzadroxil->Ledaborbactam_Active Biotransformation

Caption: Conversion of the prodrug to the active form.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against a range of clinically significant β-lactamase enzymes. The following tables summarize the 50% inhibitory concentrations (IC50) and the inhibitor potency (Ki) values.

Table 1: 50% Inhibitory Concentrations (IC50) of this compound (VNRX-5236) against Serine β-Lactamases [3]

Ambler Classβ-LactamaseIC50 (μM)
ACTX-M-150.02
AKPC-20.08
CP99AmpC0.01
CCMY-20.01
DOXA-10.07
DOXA-480.32

Table 2: Kinetic Parameters of Reversible Inactivation of Serine β-Lactamases by this compound (VNRX-5236) [3][4]

Ambler Classβ-LactamaseKi (μM)
ACTX-M-150.01 - 0.11
ASHV-50.01 - 0.11
AKPC-20.01 - 0.11
CP99AmpC0.01 - 0.11

Experimental Protocols

Determination of IC50 Values

The 50% inhibitory concentrations (IC50) of this compound against various β-lactamases were determined using a spectrophotometric assay with a chromogenic or specific β-lactam substrate.[3]

Experimental Workflow:

G Prepare_Enzyme Prepare purified β-lactamase solution Preincubation Pre-incubate enzyme and inhibitor Prepare_Enzyme->Preincubation Prepare_Inhibitor Prepare serial dilutions of this compound Prepare_Inhibitor->Preincubation Add_Substrate Add chromogenic/specific substrate Preincubation->Add_Substrate Measure_Activity Measure substrate hydrolysis spectrophotometrically Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC50 values from dose-response curves Measure_Activity->Calculate_IC50

Caption: Workflow for IC50 determination.

Detailed Methodology:

  • Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes were diluted to a working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). This compound was prepared in a series of dilutions to generate a dose-response curve.[5]

  • Pre-incubation: The enzyme solution was pre-incubated with the various concentrations of this compound for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Substrate Addition: The reaction was initiated by the addition of a specific substrate. For example, nitrocefin was used for P99AmpC, CMY-2, OXA-1, and OXA-48; cefotaxime for CTX-M-15 and SHV-5; and imipenem for KPC-2.[3]

  • Measurement of Activity: The rate of substrate hydrolysis was monitored by measuring the change in absorbance over time using a spectrophotometer at a wavelength specific to the substrate being used.

  • IC50 Calculation: The percentage of enzyme inhibition was calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by fitting the data to a four-parameter logistic equation.

Determination of Kinetic Parameters (Ki)

The inhibitor potency (Ki) for the reversible covalent inhibition by this compound was determined through kinetic studies that measure the rates of association and dissociation of the inhibitor with the enzyme.[4]

Experimental Workflow:

G Prepare_Reagents Prepare enzyme, inhibitor, and substrate solutions Measure_Progress_Curves Measure reaction progress curves at various inhibitor concentrations Prepare_Reagents->Measure_Progress_Curves Fit_Data Fit progress curves to a model of slow-binding inhibition Measure_Progress_Curves->Fit_Data Determine_Parameters Determine kon, koff, and Ki values Fit_Data->Determine_Parameters

Caption: Workflow for determining kinetic parameters.

Detailed Methodology:

  • Reaction Setup: Reactions were set up with a fixed concentration of β-lactamase and substrate, and varying concentrations of this compound.

  • Progress Curve Measurement: The hydrolysis of the substrate was monitored continuously over time by spectrophotometry to generate reaction progress curves.

  • Data Analysis: The progress curves were fitted to the appropriate model for two-step reversible covalent inhibition. This analysis yields the apparent association rate constant (kon) and the dissociation rate constant (koff).

  • Ki Calculation: The inhibitor potency (Ki) is calculated from the ratio of the dissociation and association rate constants (Ki = koff / kon).

Conclusion

This compound is a potent, broad-spectrum inhibitor of Ambler class A, C, and D serine β-lactamases. Its mechanism of action involves the formation of a reversible covalent bond with the active site serine of these enzymes, effectively neutralizing their ability to inactivate β-lactam antibiotics. The quantitative data from enzymatic assays demonstrate its high potency against a wide range of clinically relevant β-lactamases. The oral bioavailability of its prodrug, this compound etzadroxil, makes it a promising candidate for combination therapy in treating infections caused by multidrug-resistant Enterobacterales.

References

The Core Function of the Boronic Acid Motif in Ledaborbactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly mediated by β-lactamase enzymes, poses a significant threat to global health. Ledaborbactam (formerly VNRX-5236) is a novel, broad-spectrum β-lactamase inhibitor that utilizes a boronic acid motif to effectively neutralize a wide range of these resistance enzymes. This technical guide provides an in-depth analysis of the function of this compound's boronic acid core, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.

The Crucial Role of the Boronic Acid Motif

The central feature of this compound's inhibitory activity is its boronic acid group. This motif serves as a highly effective transition-state analog, mimicking the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics by serine β-lactamases.[1] The boron atom, being electron-deficient, is highly electrophilic and susceptible to nucleophilic attack by the catalytic serine residue within the active site of these enzymes.

Upon entering the β-lactamase active site, the boronic acid moiety of this compound forms a reversible covalent bond with the hydroxyl group of the catalytic serine.[2] This interaction results in the formation of a stable, tetrahedral boronate adduct. This adduct effectively ties up the enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics. The reversible nature of this bond is a key characteristic of boronic acid inhibitors.[2]

Mechanism of Action: A Signaling Pathway Perspective

The inhibitory action of this compound can be visualized as a targeted disruption of the catalytic cycle of serine β-lactamases. The following diagram illustrates this process:

This compound Mechanism of Action cluster_0 β-Lactamase Catalytic Cycle E_S Free Enzyme + β-Lactam Substrate ES Enzyme-Substrate Complex E_S->ES Binding E Free Enzyme Acyl_E Acyl-Enzyme Intermediate ES->Acyl_E Acylation (Serine Attack) E_P Enzyme + Hydrolyzed Product Acyl_E->E_P Deacylation (Hydrolysis) E_Leda Enzyme-Ledaborbactam (Covalent Adduct) E_P->E_S Enzyme Regeneration E->E_Leda Leda This compound Leda->E_Leda Reversible Covalent Bond Formation

This compound's disruption of the β-lactamase catalytic cycle.

Quantitative Efficacy of this compound

This compound has demonstrated potent inhibitory activity against a broad spectrum of Ambler class A, C, and D β-lactamases. The following table summarizes its inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) against key enzymes.

Enzyme ClassEnzymeKi (µM)IC50 (µM)
Class A CTX-M-150.01-
SHV-50.11-
KPC-20.020.08
Class C P99AmpC0.010.01
CMY-2-0.01
Class D OXA-1->100
OXA-48-0.32
Data sourced from: Microbiological Characterization of VNRX-5236...[3]

Experimental Protocols: Enzyme Inhibition Assays

The determination of this compound's inhibitory activity is typically performed using in vitro enzyme inhibition assays. The following is a generalized protocol:

1. Enzyme and Substrate Preparation:

  • Recombinant, purified β-lactamase enzymes are used.

  • Stock solutions of the enzymes are prepared in an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

  • Chromogenic or spectrophotometrically active substrates are used. Common substrates include nitrocefin for broad-spectrum activity, cefotaxime for extended-spectrum β-lactamases (ESBLs), and imipenem for carbapenemases.[3] Substrate stock solutions are prepared in the same buffer.

2. Inhibitor Preparation:

  • This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • A dilution series of this compound is prepared in the assay buffer.

3. Assay Procedure:

  • The assay is performed in a 96-well microplate format.

  • A fixed concentration of the β-lactamase enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the formation of the enzyme-inhibitor complex.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a microplate reader at the appropriate wavelength for the specific substrate (e.g., 486 nm for nitrocefin).

  • Control wells containing enzyme and substrate without the inhibitor are included to determine the uninhibited reaction rate.

4. Data Analysis:

  • The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.

  • The percentage of inhibition for each this compound concentration is calculated relative to the uninhibited control.

  • IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Ki Determination: To determine the inhibition constant (Ki), the assay is performed with multiple substrate concentrations in the presence of different inhibitor concentrations. The data are then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition) to calculate the Ki value.

The following diagram outlines a typical workflow for such an experiment:

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Stock Solution Preincubation Pre-incubate Enzyme with this compound Prep_Enzyme->Preincubation Prep_Substrate Prepare Substrate Stock Solution Initiate_Rxn Initiate Reaction with Substrate Prep_Substrate->Initiate_Rxn Prep_Inhibitor Prepare this compound Dilution Series Prep_Inhibitor->Preincubation Preincubation->Initiate_Rxn Monitor_Abs Monitor Absorbance Change Over Time Initiate_Rxn->Monitor_Abs Calc_Velo Calculate Initial Reaction Velocities Monitor_Abs->Calc_Velo Det_Inhib Determine % Inhibition Calc_Velo->Det_Inhib Calc_IC50_Ki Calculate IC50 and/or Ki Values Det_Inhib->Calc_IC50_Ki

A generalized workflow for determining β-lactamase inhibition.

Conclusion

The boronic acid motif is the cornerstone of this compound's efficacy as a broad-spectrum β-lactamase inhibitor. Its ability to form a reversible, covalent bond with the catalytic serine of class A, C, and D β-lactamases allows it to effectively neutralize a wide array of resistance mechanisms. The potent in vitro activity of this compound, as demonstrated by its low Ki and IC50 values against key enzymes, underscores its potential as a valuable therapeutic agent in the fight against antibiotic-resistant bacterial infections. Further research into the structural basis of its interactions with various β-lactamases will continue to inform the development of next-generation inhibitors.

References

An In-Depth Technical Guide to the Synthesis of Ledaborbactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthetic pathway of Ledaborbactam (VNRX-5236), a novel broad-spectrum β-lactamase inhibitor. The synthesis of its orally bioavailable prodrug, this compound etzadroxil (VNRX-7145), is also described. This document is intended for an audience with expertise in organic chemistry and drug development, offering a comprehensive look at the chemical intermediates, reaction conditions, and overall synthetic strategy.

Introduction to this compound

This compound is a potent inhibitor of a wide range of β-lactamase enzymes, including Ambler class A, C, and D enzymes.[1][2] By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics against otherwise resistant bacteria. It is being developed in combination with the cephalosporin antibiotic ceftibuten as an oral treatment for complicated urinary tract infections caused by multidrug-resistant Enterobacterales.[2] The chemical IUPAC name for this compound is (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid.[3]

Retrosynthetic Analysis and Key Strategies

The synthesis of this compound hinges on the construction of the core 1,2-benzoxaborinine ring system with the correct stereochemistry at the C3 position. A key strategic element of the synthesis is the use of a Matteson homologation reaction to build the chiral center. The final molecule is assembled through the coupling of a key aminoboronate intermediate with propionic acid, followed by deprotection and cyclization.

This compound Synthesis Pathway

The synthesis of this compound can be broken down into several key stages, starting from commercially available materials. The overall pathway, including the synthesis of the prodrug this compound etzadroxil, is depicted below.

Ledaborbactam_Synthesis start Starting Materials A Aryl boronate start->A Matteson Homologation intermediate intermediate reagent reagent product This compound (VNRX-5236) prodrug This compound etzadroxil (VNRX-7145) product->prodrug 2-ethyl-butyryloxymethyl chloride B Intermediate 1 A->B Second Homologation C α-Silylaminoboronate Intermediate (2) B->C LiHMDS D Amide Intermediate (3) C->D Propionic Acid, HATU, NMM D->product BCl3 E Esterification

Figure 1: Overall synthetic workflow for this compound and its prodrug.

Formation of the Key α-Silylaminoboronate Intermediate

The synthesis commences with a commercially available aryl boronate which undergoes two sequential Matteson homologation reactions.[1] This process elongates the carbon chain and sets up the crucial stereocenter. The resulting intermediate is then treated with lithium bis(trimethylsilyl)amide (LiHMDS) to yield the key α-silylaminoboronate intermediate.[1]

Amide Coupling and Final Cyclization

The α-silylaminoboronate intermediate is then coupled with propionic acid in the presence of the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-methylmorpholine (NMM).[1] The final step to yield this compound is a deprotection and cyclization reaction, which is achieved by treating the amide intermediate with boron trichloride (BCl3).[1]

Synthesis of this compound etzadroxil (Prodrug)

To improve oral bioavailability, this compound is converted to its etzadroxil prodrug, VNRX-7145.[4] This is accomplished by esterifying the carboxylic acid group of this compound.[3]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Matteson Homologations (2 steps)Aryl boronateIntermediate 11. CH2Cl2, n-BuLi, THF, -100 °C; 2. NucleophileN/A[1]
SilylaminationIntermediate 1α-Silylaminoboronate Intermediate (2)LiHMDS, -20 °CN/A[1]
Amide Couplingα-Silylaminoboronate Intermediate (2)Amide Intermediate (3)Propionic Acid, HATU, NMMN/A[1]
Deprotection and CyclizationAmide Intermediate (3)This compound (VNRX-5236)BCl3, DCM, -78 °CN/A[1]

Note: Specific yields for each step are not publicly available in the reviewed literature. The overall yield is reported to be approximately 30% for the analogous compound, vaborbactam.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and not fully disclosed in the public domain. However, based on the published literature, a general procedure for the key steps can be outlined.[1]

General Procedure for Matteson Homologation

To a solution of the boronic ester in anhydrous THF at -100 °C is added a solution of (dichloromethyl)lithium (prepared from dichloromethane and n-butyllithium). The reaction is stirred at low temperature before being quenched. For the second homologation, a similar procedure is followed.

General Procedure for Amide Coupling

To a solution of the α-silylaminoboronate intermediate in an appropriate solvent is added the carboxylic acid, HATU, and N-methylmorpholine. The reaction mixture is stirred at room temperature until completion.

General Procedure for Deprotection and Cyclization

The amide intermediate is dissolved in dichloromethane and cooled to -78 °C. A solution of boron trichloride in dichloromethane is added dropwise, and the reaction is stirred at low temperature before being warmed to room temperature. The crude product is then purified by reverse-phase HPLC.[5]

Mechanism of Action

This compound functions by inhibiting bacterial β-lactamase enzymes. The boron atom in this compound forms a covalent, yet reversible, bond with the catalytic serine residue in the active site of the β-lactamase. This interaction prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.

Inhibition_Mechanism cluster_inhibition With this compound cluster_no_inhibition Without this compound enzyme β-Lactamase (with active site Serine) complex Covalent Enzyme-Inhibitor Complex (Inactive) enzyme->complex Covalent Bonding This compound This compound This compound->complex no_hydrolysis Intact (Active) Antibiotic complex->no_hydrolysis Prevents Hydrolysis antibiotic β-Lactam Antibiotic hydrolysis Hydrolyzed (Inactive) Antibiotic enzyme_no_inhib β-Lactamase enzyme_no_inhib->hydrolysis Hydrolysis antibiotic_no_inhib β-Lactam Antibiotic antibiotic_no_inhib->hydrolysis

Figure 2: Mechanism of β-lactamase inhibition by this compound.

Conclusion

The synthesis of this compound is a multi-step process that utilizes modern synthetic organic chemistry techniques, most notably the Matteson homologation, to construct a complex chiral molecule. The development of an orally available prodrug, this compound etzadroxil, further enhances its clinical utility. This technical guide provides a comprehensive overview of the synthetic pathway and mechanism of action of this promising new β-lactamase inhibitor, intended to aid researchers and professionals in the field of drug development.

References

An In-Depth Technical Guide to the Prodrug Conversion of Ledaborbactam Etzadroxil (VNRX-7145)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ledaborbactam etzadroxil (VNRX-7145) is an orally bioavailable prodrug of this compound (VNRX-5236), a novel broad-spectrum β-lactamase inhibitor. The clinical efficacy of this compound etzadroxil is contingent on its efficient and rapid conversion to the active moiety, this compound, within the body. This technical guide provides a comprehensive overview of the prodrug conversion of this compound etzadroxil, detailing the metabolic pathways, quantitative data from in vitro and in vivo studies, and the experimental protocols used to characterize this critical activation step.

Introduction

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. This compound is a potent inhibitor of Ambler class A, C, and D β-lactamases.[1][2] To overcome the poor oral bioavailability of the active compound, a prodrug strategy was employed, resulting in the development of this compound etzadroxil. This molecule is designed for efficient oral absorption and subsequent rapid hydrolysis to release this compound.[3] Understanding the kinetics and anatomical location of this conversion is paramount for predicting the pharmacokinetic and pharmacodynamic profile of this novel therapeutic agent.

Prodrug Conversion Pathway

This compound etzadroxil is an etzadroxil ester prodrug of this compound. The conversion is a hydrolytic cleavage of the ester bond, releasing the active carboxylic acid form, this compound, and an inactive etzadroxil moiety. This enzymatic hydrolysis is primarily mediated by esterases present in various biological matrices. In vitro studies have confirmed that cytochrome P450 enzymes do not play a role in this conversion.[1] The sole metabolite detected in hepatocyte incubations across multiple species is this compound, indicating a clean and direct activation pathway.[1]

G cluster_absorption Gastrointestinal Lumen & Enterocytes cluster_conversion Systemic Circulation & Tissues Ledaborbactam_Etzadroxil_Oral This compound Etzadroxil (VNRX-7145) Absorption Oral Absorption Ledaborbactam_Etzadroxil_Oral->Absorption Ledaborbactam_Etzadroxil_Systemic This compound Etzadroxil Absorption->Ledaborbactam_Etzadroxil_Systemic Hydrolysis Hydrolysis Ledaborbactam_Etzadroxil_Systemic->Hydrolysis Ledaborbactam_Etzadroxil_Systemic->Hydrolysis Prodrug This compound This compound (VNRX-5236) (Active) Esterases Esterases (Intestine, Liver, Plasma) Esterases->Hydrolysis Hydrolysis->this compound Hydrolysis->this compound Active Drug

Fig. 1: Prodrug conversion pathway of this compound etzadroxil.

Quantitative Data

The conversion of this compound etzadroxil to this compound has been extensively studied across various species. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Metabolic Stability of this compound Etzadroxil (VNRX-7145)[1]
SpeciesIntestinal S9 T1/2 (min)Liver S9 T1/2 (min)Plasma T1/2 (min)
CD-1 Mouse 1.11.24.6
Sprague-Dawley Rat 3.92.31.6
Beagle Dog 49.00.543.9
Cynomolgus Monkey 11.20.822.0
Human 2.91.010.7

T1/2 values were determined in the presence of NADPH. No significant difference was observed in the absence of NADPH.

Table 2: Oral Bioavailability of this compound from this compound Etzadroxil (VNRX-7145) Administration[1]
SpeciesDose (mg/kg)Oral Bioavailability (F%)
Mouse 582
Rat 1072
Dog 562
Monkey 561

Oral bioavailability is corrected for the molecular weight difference between the prodrug and the active moiety.

Table 3: Caco-2 Cell Permeability of this compound Etzadroxil (VNRX-7145)
ParameterValue
Apparent Permeability (Papp) High absorption potential

Specific Papp value not publicly available, but described as demonstrating high absorption potential.

Experimental Protocols

In Vitro Metabolic Stability in S9 Fractions and Plasma

This protocol outlines the general procedure for assessing the metabolic stability of this compound etzadroxil in intestinal and liver S9 fractions, as well as plasma.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis VNRX7145 This compound Etzadroxil (Test Compound) Incubate Incubate at 37°C VNRX7145->Incubate S9_Plasma Intestinal S9, Liver S9, or Plasma (from Mouse, Rat, Dog, Monkey, Human) S9_Plasma->Incubate NADPH NADPH Regenerating System (for S9 fractions) NADPH->Incubate Timepoints Collect Aliquots at Specific Time Points Incubate->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by UPLC-MS/MS Centrifuge->LCMS Calculate Calculate Half-life (T1/2) LCMS->Calculate

Fig. 2: Workflow for in vitro metabolic stability assay.

Methodology:

  • Preparation: this compound etzadroxil is prepared in a suitable solvent. Intestinal S9, liver S9, or plasma from various species (CD-1 mice, Sprague-Dawley rats, beagle dogs, cynomolgus monkeys, and humans) are thawed and prepared according to standard laboratory procedures. For S9 fractions, a NADPH regenerating system is prepared.

  • Incubation: The reaction is initiated by adding this compound etzadroxil to the S9 fraction (with or without NADPH) or plasma, pre-warmed to 37°C. The final incubation mixture typically contains a low concentration of the test compound and a defined protein concentration.

  • Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by the addition of a quenching solution, typically cold acetonitrile, which may also contain an internal standard for analytical quantification.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is transferred for analysis by a validated UPLC-MS/MS method to determine the concentration of remaining this compound etzadroxil and the formation of this compound.

  • Data Analysis: The half-life (T1/2) of this compound etzadroxil is calculated from the disappearance of the parent compound over time.

Caco-2 Cell Permeability Assay

This protocol describes the general method for evaluating the intestinal permeability of this compound etzadroxil using the Caco-2 cell monolayer model.

G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis_caco2 Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for ~21 days to form a monolayer Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Dose Add this compound Etzadroxil to Apical (A) or Basolateral (B) side TEER->Dose Incubate_Transport Incubate at 37°C Dose->Incubate_Transport Sample Sample from receiver compartment at time points Incubate_Transport->Sample LCMS_Caco2 Analyze samples by UPLC-MS/MS Sample->LCMS_Caco2 Calculate_Papp Calculate Apparent Permeability (Papp) LCMS_Caco2->Calculate_Papp

Fig. 3: Workflow for Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The culture medium is replaced with a transport buffer. This compound etzadroxil is then added to either the apical (A) or basolateral (B) chamber to assess bidirectional permeability (A-to-B and B-to-A).

  • Incubation and Sampling: The plates are incubated at 37°C. Samples are taken from the receiver chamber at specific time points (e.g., 120 minutes).

  • Analysis: The concentration of this compound etzadroxil and this compound in the samples is quantified using a validated UPLC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Analytical Methodology: UPLC-MS/MS

The quantification of this compound etzadroxil and this compound in biological matrices is performed using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

General Parameters:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase column, such as a Waters XBridge C18 (4.6 mm × 50 mm, 3.5 μm), is suitable.[1]

  • Mobile Phase: A gradient elution is typically used with mobile phases consisting of an aqueous component (e.g., 0.01% trifluoroacetic acid in water) and an organic component (e.g., 0.01% trifluoroacetic acid in acetonitrile).[1]

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

  • Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive quantification of the precursor and product ions of both this compound etzadroxil and this compound.

Conclusion

This compound etzadroxil is efficiently and rapidly converted to its active form, this compound, through esterase-mediated hydrolysis. This conversion occurs in the intestine, liver, and plasma, ensuring the systemic availability of the active β-lactamase inhibitor following oral administration. The high oral bioavailability observed in multiple species, coupled with its high permeability potential, supports the clinical development of this compound etzadroxil as a promising oral agent for the treatment of infections caused by multidrug-resistant Gram-negative bacteria. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on this and similar prodrug-based therapeutic strategies.

References

Ledaborbactam: A Technical Guide to its β-Lactamase Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the β-lactamase inhibitory activity of ledaborbactam (formerly VNRX-5236), a novel, orally bioavailable, boronic acid-based β-lactamase inhibitor. This compound is under development in combination with the oral cephalosporin ceftibuten to address infections caused by multidrug-resistant Enterobacterales.

Target β-Lactamase Classes

This compound demonstrates a broad spectrum of activity against serine β-lactamases, encompassing Ambler classes A, C, and D. It effectively restores the antibacterial activity of ceftibuten against bacteria producing these enzymes. Notably, this compound does not inhibit metallo-β-lactamases (MBLs) of Ambler class B.[1][2]

The primary targets of this compound include:

  • Ambler Class A: This class includes many common extended-spectrum β-lactamases (ESBLs) and carbapenemases. This compound has shown potent inhibition of key class A enzymes such as:

    • CTX-M-15[3][4]

    • SHV-5[3][4]

    • Klebsiella pneumoniae carbapenemase (KPC-2)[3][4]

  • Ambler Class C: These are typically cephalosporinases that can be chromosomally or plasmid-encoded. This compound is an effective inhibitor of AmpC enzymes, for instance, P99AmpC.[3][4]

  • Ambler Class D: This class includes the oxacillinase (OXA) carbapenemases. This compound has demonstrated inhibitory activity against OXA-48.[3][5]

Quantitative Inhibition Data

The inhibitory potency of this compound against a panel of purified serine β-lactamases has been characterized through biochemical assays. The 50% inhibitory concentrations (IC50) and inhibition constants (Ki) are summarized below.

β-LactamaseAmbler ClassEnzyme TypeIC50 (µM)
CTX-M-15AESBL0.02
SHV-5AESBL0.03
KPC-2ACarbapenemase0.04
P99AmpCCCephalosporinase0.01
CMY-2CCephalosporinase0.01
OXA-1DOxacillinase0.40
OXA-48DCarbapenemase0.32

Table 1: IC50 values of this compound (VNRX-5236) against various purified serine β-lactamases.[3]

Further kinetic characterization reveals that this compound is a reversible, covalent inhibitor. The inhibition follows a two-step model involving the formation of a noncovalent complex followed by the formation of a reversible covalent bond with the active site serine residue.[3] The kinetic parameters for this interaction are detailed in the following table.

β-LactamaseKi (µM)k2/Ki (M⁻¹s⁻¹)k-2 (10⁻⁴ s⁻¹)t1/2 (min)
CTX-M-150.011.1 x 10⁵2.546
SHV-50.112.5 x 10⁴139
KPC-20.054.8 x 10⁴4.228
P99AmpC0.012.3 x 10⁵245

Table 2: Kinetic parameters of this compound (VNRX-5236) inhibition against purified serine β-lactamases.[3][4]

Mechanism of Action

This compound, as a boronic acid-containing compound, acts as a transition-state analog inhibitor of serine β-lactamases. The boron atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of the enzyme. This interaction mimics the tetrahedral transition state formed during the hydrolysis of a β-lactam antibiotic, thereby blocking the enzyme's catalytic activity.

This compound Mechanism of Action cluster_enzyme β-Lactamase Active Site Serine_OH Serine-OH This compound This compound (Boronic Acid) Noncovalent_Complex Noncovalent Enzyme-Inhibitor Complex This compound->Noncovalent_Complex Binding Covalent_Adduct Reversible Covalent Adduct Noncovalent_Complex->Covalent_Adduct Nucleophilic Attack Covalent_Adduct->Noncovalent_Complex Reversible

Mechanism of this compound Inhibition

Experimental Protocols

Determination of IC50 for β-Lactamase Inhibition

This protocol outlines a general method for determining the IC50 value of a β-lactamase inhibitor using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • This compound (or other inhibitor) stock solution

  • Nitrocefin solution

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that results in a linear rate of nitrocefin hydrolysis for at least 10 minutes.

  • Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted enzyme to each well.

    • Add an equal volume of the serially diluted inhibitor to the respective wells.

    • Include control wells with enzyme and assay buffer (no inhibitor) and wells with assay buffer only (blank).

    • Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

  • Reaction Initiation: Add a fixed volume of the nitrocefin solution to each well to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the uninhibited control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic regression).

IC50 Determination Workflow Start Start Prepare_Enzyme Prepare Enzyme Dilution Start->Prepare_Enzyme Prepare_Inhibitor Prepare Inhibitor Serial Dilutions Start->Prepare_Inhibitor Plate_Setup Set up 96-well Plate: Enzyme + Inhibitor/Buffer Prepare_Enzyme->Plate_Setup Prepare_Inhibitor->Plate_Setup Preincubation Pre-incubate Plate_Setup->Preincubation Add_Substrate Add Nitrocefin Substrate Preincubation->Add_Substrate Measure_Absorbance Measure Absorbance at 490 nm (Kinetic) Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Activity vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 End End Determine_IC50->End

References

An In-Depth Technical Guide to the Inhibition of Ambler Class A, C, and D Enzymes by Ledaborbactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable bicyclic boronate β-lactamase inhibitor demonstrating potent, broad-spectrum activity against Ambler class A, C, and D serine β-lactamases.[1][2][3] This technical guide provides a comprehensive overview of the inhibitory characteristics of this compound, including its mechanism of action, quantitative inhibition data against key β-lactamase enzymes, and detailed experimental protocols for the determination of its inhibitory parameters. This document is intended to serve as a core resource for researchers and drug development professionals working in the field of antibacterial agent discovery and development.

Introduction to this compound and Ambler Classification

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[4] The Ambler classification system categorizes β-lactamases into four molecular classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for catalysis, while class B enzymes are metallo-β-lactamases that require zinc for their activity.[4]

This compound is a next-generation β-lactamase inhibitor designed to counteract the activity of a wide range of serine β-lactamases.[1][3] It is being developed as an oral prodrug, this compound etzadroxil (VNRX-7145), in combination with the third-generation cephalosporin ceftibuten.[3][5] This combination aims to provide an effective oral treatment option for infections caused by multidrug-resistant Enterobacterales that produce extended-spectrum β-lactamases (ESBLs) and carbapenemases.[3][6]

Mechanism of Inhibition

This compound functions as a reversible covalent inhibitor of serine β-lactamases.[1][6] The inhibition mechanism is a two-step process that begins with the formation of a noncovalent complex between this compound and the enzyme's active site. This is followed by the formation of a reversible covalent bond between the boron atom of this compound and the hydroxyl group of the active site serine residue.[1] This covalent adduct mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[1] The reversible nature of this bond contributes to a prolonged residence time of the inhibitor in the active site, leading to sustained inhibition of the enzyme.[6]

Inhibition_Mechanism Active_Enzyme Active β-Lactamase (with Serine-OH) Noncovalent_Complex Noncovalent Enzyme- Inhibitor Complex This compound This compound (Bicyclic Boronate) This compound->Noncovalent_Complex k_on Noncovalent_Complex->this compound k_off Covalent_Adduct Reversible Covalent Adduct (Tetrahedral Intermediate Mimic) Noncovalent_Complex->Covalent_Adduct k_inact Covalent_Adduct->Noncovalent_Complex k_react

This compound's reversible covalent inhibition mechanism.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against a panel of purified Ambler class A, C, and D β-lactamases. The 50% inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) are summarized in the tables below.

Table 1: IC₅₀ Values of this compound (VNRX-5236) against Purified Serine β-Lactamases[1]
EnzymeAmbler ClassEnzyme SubtypeSubstrate UsedIC₅₀ (µM)
CTX-M-15AESBLCefotaxime0.02
SHV-5AESBLCefotaxime0.03
KPC-2ACarbapenemaseImipenem0.08
P99AmpCCCephalosporinaseNitrocefin0.01
CMY-2CCephalosporinaseNitrocefin0.01
OXA-1DOxacillinaseNitrocefin0.22
OXA-48DCarbapenemaseNitrocefin0.32
Table 2: Inhibition Constants (Kᵢ) and Kinetic Parameters of this compound (VNRX-5236)[1]
EnzymeAmbler ClassKᵢ (µM)k₂/K (M⁻¹s⁻¹)t₁/₂ (min)
CTX-M-15A0.012.6 x 10⁴46
SHV-5A0.031.3 x 10⁴18
KPC-2A0.111.1 x 10⁴5
P99AmpCC0.021.4 x 10⁴10
  • Kᵢ: Inhibition constant, a measure of the inhibitor's binding affinity.

  • k₂/K: Second-order rate constant for enzyme inactivation, reflecting the efficiency of covalent bond formation.

  • t₁/₂: Half-life of the enzyme-inhibitor complex, indicating the duration of inhibition.

Experimental Protocols

The following protocols describe the general methodologies used to determine the inhibitory activity of this compound against serine β-lactamases.

Purification of β-Lactamase Enzymes

Recombinant β-lactamase enzymes are typically overexpressed in a suitable host, such as Escherichia coli, and purified to homogeneity using a series of chromatographic techniques. A common approach involves affinity chromatography, followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.

Enzyme_Purification Start Bacterial Culture with Overexpressed β-Lactamase Cell_Lysis Cell Lysis (e.g., Sonication) Start->Cell_Lysis Centrifugation Centrifugation to remove cell debris Cell_Lysis->Centrifugation Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Centrifugation->Affinity_Chromatography Ion_Exchange Ion-Exchange Chromatography Affinity_Chromatography->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Purity_Check Purity Assessment (SDS-PAGE) Size_Exclusion->Purity_Check Purified_Enzyme Purified β-Lactamase Purity_Check->Purified_Enzyme

General workflow for β-lactamase purification.
Determination of IC₅₀ Values

The 50% inhibitory concentration (IC₅₀) is determined by measuring the enzymatic activity at various concentrations of the inhibitor.

  • Reagents:

    • Purified β-lactamase enzyme

    • This compound (VNRX-5236) stock solution

    • Appropriate chromogenic or spectrophotometric substrate (e.g., nitrocefin, cefotaxime, imipenem)[1]

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)[7]

  • Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In a microtiter plate, add a fixed concentration of the purified β-lactamase enzyme to each well. c. Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes at 37°C).[7] d. Initiate the enzymatic reaction by adding the substrate to each well.[7] e. Monitor the change in absorbance over time using a spectrophotometer at the appropriate wavelength for the chosen substrate. f. Calculate the initial reaction velocities for each inhibitor concentration. g. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determination of Inhibition Constants (Kᵢ)

For a reversible covalent inhibitor like this compound, the inhibition constant (Kᵢ) and the rate of inactivation (k₂) can be determined using progress curve analysis.

  • Procedure: a. Perform the enzymatic assay as described for the IC₅₀ determination, but monitor the reaction progress (absorbance vs. time) continuously for an extended period. b. The resulting progress curves will show a time-dependent decrease in reaction rate as the enzyme is inactivated. c. Fit the progress curves at different inhibitor concentrations to the appropriate kinetic model for slow-binding or covalent inhibitors to determine the apparent first-order rate constant of inactivation (kobs) for each concentration. d. Plot kobs versus the inhibitor concentration. For a two-step mechanism, this plot may be hyperbolic. e. The data can then be fitted to the following equation to determine Kᵢ and k₂: kobs = k₂ * [I] / (Kᵢ + [I])

Conclusion

This compound is a potent, broad-spectrum inhibitor of Ambler class A, C, and D serine β-lactamases. Its novel bicyclic boronate structure and reversible covalent mechanism of action provide sustained inhibition of a wide range of clinically relevant β-lactamases, including ESBLs and carbapenemases. The quantitative data and experimental protocols presented in this guide underscore the significant potential of this compound as a component of a new oral therapeutic option for combating infections caused by multidrug-resistant Gram-negative bacteria. Further research and clinical development will continue to elucidate the full therapeutic value of this promising β-lactamase inhibitor.

References

In Vitro Activity of Ledaborbactam Against ESBL-Producing E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represent a significant challenge to global public health. These enzymes confer resistance to most β-lactam antibiotics, including penicillins and cephalosporins, limiting therapeutic options. Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable boronic acid β-lactamase inhibitor being developed to address this threat. When combined with the third-generation oral cephalosporin ceftibuten, this compound restores its activity against many multidrug-resistant (MDR) Enterobacterales, including ESBL-producing E. coli.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of this compound against these challenging pathogens, detailing experimental methodologies and presenting key data for scientific and drug development professionals.

Mechanism of Action: Restoring Ceftibuten Efficacy

This compound functions by inhibiting serine β-lactamases, which include the Ambler class A, C, and D enzymes.[2][3] ESBLs are primarily class A β-lactamases. By covalently and reversibly binding to the active site of these enzymes, this compound prevents the hydrolysis of ceftibuten, thereby restoring its antibacterial activity.[2] this compound itself does not possess intrinsic antibacterial activity.[2] The combination of ceftibuten and this compound offers a potential oral treatment option for infections caused by ESBL-producing Enterobacterales, such as complicated urinary tract infections (cUTIs).[1][2]

cluster_bacterium ESBL-Producing E. coli cluster_inhibition Action of this compound ceftibuten Ceftibuten esbl ESBL Enzyme ceftibuten->esbl Susceptible to hydrolysis target Penicillin-Binding Proteins (PBPs) ceftibuten->target Inhibition of cell wall synthesis hydrolysis Hydrolysis esbl->hydrolysis inhibited_esbl Inhibited ESBL lysis Cell Lysis target->lysis This compound This compound This compound->esbl Inhibition ceftibuten_outside Ceftibuten ledaborbactam_outside This compound

Figure 1: Mechanism of Action of Ceftibuten-Ledaborbactam.

Quantitative In Vitro Activity

The combination of ceftibuten and this compound has demonstrated potent in vitro activity against ESBL-producing E. coli and other resistant Enterobacterales. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: Ceftibuten-Ledaborbactam MICs against ESBL-Positive Enterobacterales from a 2018–2020 Global Surveillance Collection[2][4]
Organism/PhenotypeCeftibuten MIC90 (µg/mL)Ceftibuten-Ledaborbactam MIC90 (µg/mL)% Susceptible at ≤1 µg/mL (Ceftibuten-Ledaborbactam)
Presumptive ESBL-Positive E. coli, K. pneumoniae, K. oxytoca, and P. mirabilis (n=710)>320.2598.3
Multidrug-Resistant (MDR) Isolates>32289.7

This compound was tested at a fixed concentration of 4 µg/mL.

Table 2: Ceftibuten-Ledaborbactam MICs against Enterobacterales from a Phase 3 cUTI Study[5]
Organism/PhenotypeCeftibuten MIC90 (µg/mL)Ceftibuten-Ledaborbactam MIC90 (µg/mL)Fold Reduction in MIC90
Overall Enterobacterales (n=406)≥1280.25/4128
ESBL Phenotype (n=122)≥640.5/4≥128
MDR Phenotype (n=154)≥640.5/4≥128

This compound concentration is fixed at 4 µg/mL.

Table 3: Ceftibuten-Ledaborbactam Activity Against Specific ESBL Genotypes[4][6]
Genotype (AmpC, carbapenemase negative)Ceftibuten-Ledaborbactam MIC90 (µg/mL)% Inhibited at ≤1 µg/mL
CTX-M-9 group0.2596.3
CTX-M-1 group0.591.5
SHV-positive288.2

This compound was tested at a fixed concentration of 4 µg/mL.

Experimental Protocols

The in vitro activity data presented were primarily generated using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following outlines a typical experimental workflow for determining the MIC of ceftibuten-ledaborbactam.

start Start prep_isolates Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_isolates inoculate Inoculate Microdilution Plates with Bacterial Suspension prep_isolates->inoculate prep_plates Prepare Serial Dilutions of Ceftibuten in Cation-Adjusted Mueller-Hinton Broth (CAMHB) add_leda Add Fixed Concentration of this compound (4 µg/mL) to each well prep_plates->add_leda add_leda->inoculate incubate Incubate Plates at 35°C ± 2°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Bacterial Growth and Determine MIC incubate->read_mic end End read_mic->end

Figure 2: Experimental Workflow for MIC Determination.

Detailed Methodology:

  • Isolate Preparation: Clinical isolates of E. coli are cultured on appropriate agar plates to obtain pure colonies. A standardized inoculum is prepared by suspending colonies in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the microdilution plate.

  • Antimicrobial Agent Preparation: Stock solutions of ceftibuten and this compound are prepared. Serial twofold dilutions of ceftibuten are made in cation-adjusted Mueller-Hinton broth (CAMHB). This compound is added to each well to achieve a final fixed concentration, typically 4 µg/mL.[4][5][6]

  • Inoculation: The prepared microdilution plates are inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of ceftibuten, in the presence of a fixed concentration of this compound, that completely inhibits visible bacterial growth.

  • Quality Control: Standard quality control strains, such as E. coli ATCC 25922, are included in each experiment to ensure the accuracy and reproducibility of the results.[7]

Phenotypic and Genotypic Characterization
  • ESBL Phenotype: Isolates are often phenotypically characterized as ESBL producers based on their susceptibility patterns to specific cephalosporins, with confirmation through synergy tests. A common screening criterion is a ceftazidime MIC of ≥2 µg/mL in the context of a meropenem MIC of ≤1 µg/mL.[2]

  • Genotypic Analysis: For a more detailed understanding of the resistance mechanisms, β-lactamase genes can be identified using molecular methods such as polymerase chain reaction (PCR) followed by Sanger sequencing or whole-genome sequencing.[4][5]

Conclusion

This compound, in combination with ceftibuten, demonstrates potent in vitro activity against ESBL-producing E. coli. By effectively inhibiting ESBLs, this compound restores the antibacterial efficacy of ceftibuten, as evidenced by the significant reductions in MIC values observed in multiple studies. The data strongly support the continued development of ceftibuten-ledaborbactam as a much-needed oral therapeutic option for the treatment of infections caused by these multidrug-resistant pathogens. The standardized methodologies employed in these studies provide a robust foundation for the comparison of in vitro data and for guiding further clinical development.

References

Methodological & Application

Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Ceftibuten-Ledaborbactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of ceftibuten in combination with a fixed concentration of ledaborbactam using the broth microdilution method. This document outlines the necessary reagents, quality control procedures, experimental workflow, and data interpretation based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Introduction

Ceftibuten-ledaborbactam is a combination antimicrobial agent consisting of ceftibuten, a third-generation oral cephalosporin, and this compound, a broad-spectrum boronic acid β-lactamase inhibitor. This compound restores the in vitro activity of ceftibuten against many Enterobacterales that produce serine β-lactamases.[1][2][3] Accurate and reproducible susceptibility testing is crucial for clinical diagnostics and drug development. The broth microdilution method is the reference standard for determining the MIC of antimicrobial agents.

This protocol is based on the guidelines provided in the CLSI documents M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," and M100, "Performance Standards for Antimicrobial Susceptibility Testing."

Quantitative Data Summary

The following tables summarize the quality control (QC) ranges for ceftibuten-ledaborbactam and the MIC distribution against various bacterial isolates.

Table 1: Quality Control (QC) Ranges for Ceftibuten-Ledaborbactam

Quality Control StrainCeftibuten-Ledaborbactam MIC Range (µg/mL)*
Escherichia coli ATCC 259220.03 - 0.12[1][4]
Klebsiella pneumoniae ATCC BAA-17050.12 - 0.5[1][4]
Escherichia coli NCTC 133530.03 - 0.25
Klebsiella pneumoniae ATCC BAA-28140.5 - 2

*this compound concentration is fixed at 4 mg/L.

Table 2: Ceftibuten-Ledaborbactam MIC Distribution against Enterobacterales Isolates

Organism/PhenotypeCeftibuten-Ledaborbactam MIC₅₀ (µg/mL)Ceftibuten-Ledaborbactam MIC₉₀ (µg/mL)
All Enterobacterales≤0.060.25
Multidrug-Resistant (MDR) Isolates0.122[2][5]
ESBL-positive phenotype0.060.25
CTX-M-1 group positive0.120.5[3][6]
CTX-M-9 group positive0.060.25[3][6]
SHV-positive0.252[3][6]
KPC-positive0.52[3][6]
OXA-48-group-positive0.252[3][6]

*this compound concentration is fixed at 4 mg/L.

Experimental Protocol: Broth Microdilution for Ceftibuten-Ledaborbactam

This protocol details the step-by-step procedure for performing the broth microdilution assay for ceftibuten-ledaborbactam.

Materials and Reagents
  • Ceftibuten analytical powder

  • This compound analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • Sterile saline or deionized water

  • 0.5 McFarland turbidity standard

  • Vortex mixer

  • Incubator (35°C ± 2°C)

  • Bacterial isolates for testing

  • Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)

Preparation of Antimicrobial Stock Solutions
  • This compound Stock Solution: Prepare a stock solution of this compound. The final concentration in all wells of the microtiter plate should be 4 mg/L.

  • Ceftibuten Stock Solution: Prepare a stock solution of ceftibuten at a concentration that will allow for serial dilutions to cover the desired MIC range.

Preparation of Microtiter Plates
  • Prepare two-fold serial dilutions of ceftibuten in CAMHB containing a fixed concentration of 4 mg/L this compound in the wells of a 96-well microtiter plate.

  • The final volume in each well after adding the bacterial inoculum should be 100 µL.

  • Include a growth control well (CAMHB with this compound and no ceftibuten) and a sterility control well (uninoculated CAMHB with this compound).

Inoculum Preparation
  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation. A common dilution is 1:150 from the 0.5 McFarland suspension.[7]

Inoculation and Incubation
  • Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial inoculum, resulting in a final volume of 100 µL per well.

  • Seal the plates or place them in a container to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • After incubation, examine the microtiter plates for bacterial growth. The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • The MIC is the lowest concentration of ceftibuten (in the presence of 4 mg/L this compound) that completely inhibits visible growth of the organism.

Experimental Workflow and Signaling Pathway Diagrams

Broth Microdilution Experimental Workflow

BrothMicrodilutionWorkflow prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilute Perform Serial Dilutions of Ceftibuten in CAMHB with 4 mg/L this compound in a 96-well plate prep_media->serial_dilute prep_drug Prepare Ceftibuten and This compound Stock Solutions prep_drug->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum to final concentration of ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read and Record Minimum Inhibitory Concentration (MIC) incubate->read_mic MIC_Determination bacterial_growth Visible Bacterial Growth no_growth No Visible Bacterial Growth mic_endpoint MIC Endpoint: Lowest concentration with no growth no_growth->mic_endpoint drug_concentration Increasing Ceftibuten Concentration (with fixed 4 mg/L this compound) drug_concentration->bacterial_growth Below MIC drug_concentration->no_growth At or Above MIC growth_control Growth Control Well (No Ceftibuten) growth_control->bacterial_growth sterility_control Sterility Control Well (No Bacteria) sterility_control->no_growth

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Ceftibuten in the Presence of a Fixed Concentration of Ledaborbactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftibuten is a third-generation oral cephalosporin with activity against a range of Gram-negative bacteria. However, its efficacy can be compromised by the production of β-lactamase enzymes by resistant bacteria. Ledaborbactam is a novel, orally bioavailable β-lactamase inhibitor that protects ceftibuten from degradation by a broad spectrum of serine β-lactamases, including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs)[1][2][3]. This combination restores the in vitro activity of ceftibuten against many multidrug-resistant (MDR) Enterobacterales[1][2][3].

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ceftibuten in combination with a fixed concentration of this compound against bacterial isolates. The standardized broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is described[1][2][4].

Principle

The in vitro potency of the ceftibuten-ledaborbactam combination is assessed by determining the MIC of ceftibuten in the presence of a constant, physiologically relevant concentration of this compound. This method allows for the evaluation of this compound's ability to restore ceftibuten's antibacterial activity against β-lactamase-producing bacteria. A significant reduction in the MIC of ceftibuten in the presence of this compound indicates synergy and the potential clinical utility of the combination. The standard fixed concentration of this compound used in these assays is 4 µg/mL[1][2][5].

Data Presentation

The following tables summarize representative quantitative data from studies evaluating the MIC of ceftibuten alone and in combination with a fixed concentration of 4 µg/mL this compound against various Enterobacterales isolates.

Table 1: MIC of Ceftibuten and Ceftibuten-Ledaborbactam against Ceftibuten-Resistant Enterobacterales [1]

Bacterial IsolateCeftibuten MIC (µg/mL)Ceftibuten-Ledaborbactam (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
E. coli>32 - 1280.12 - 2>32 to 1024
E. cloacae>320.12 - 2>32 to 1024
K. pneumoniae>64 - 1280.12 - 2>32 to 1024

Table 2: Activity of Ceftibuten-Ledaborbactam against Multidrug-Resistant (MDR) and ESBL-Positive Enterobacterales [2][5][6]

Isolate PhenotypeCeftibuten-Ledaborbactam MIC₅₀ (µg/mL)Ceftibuten-Ledaborbactam MIC₉₀ (µg/mL)% Susceptible at ≤1 µg/mL
All Enterobacterales≤0.060.25-
MDR Isolates-0.2589.7
ESBL-Positive Phenotype-0.2598.3
Ceftibuten-Resistant (MIC >1 µg/mL)--85.7

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing[7][8].

Materials:

  • Ceftibuten analytical standard

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing (e.g., E. coli, K. pneumoniae)

  • Quality control strains (e.g., E. coli ATCC® 25922™, K. pneumoniae ATCC® 700603™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or Tryptic Soy Broth (TSB)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of ceftibuten and this compound in a suitable solvent as recommended by the manufacturer.

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Preparation of this compound Working Solution:

    • Dilute the this compound stock solution in CAMHB to achieve a working concentration that, when further diluted in the microtiter plate, will result in a final fixed concentration of 4 µg/mL in each well.

  • Preparation of Ceftibuten Serial Dilutions:

    • Perform serial two-fold dilutions of the ceftibuten stock solution in CAMHB containing the fixed concentration of this compound (4 µg/mL).

    • The final concentrations of ceftibuten should typically range from 0.015 to 128 µg/mL.

    • Prepare a parallel set of ceftibuten serial dilutions in CAMHB without this compound to determine the MIC of ceftibuten alone.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or TSB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the adjusted inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate ceftibuten or ceftibuten-ledaborbactam dilution into each well of the 96-well plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well.

    • Include a growth control well (CAMHB with inoculum, no antimicrobial) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control:

    • Concurrently test the recommended quality control strains. The resulting MIC values should fall within the acceptable ranges published by CLSI.

Visualizations

Synergistic Mechanism of Ceftibuten and this compound

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Inhibits BetaLactamase β-Lactamase Enzyme Ceftibuten Ceftibuten BetaLactamase->Ceftibuten Degrades CellLysis Cell Lysis CellWall->CellLysis Ceftibuten->PBP Binds to This compound This compound This compound->BetaLactamase Inhibits Inhibition Inhibition Degradation Degradation Binding Binding

Caption: Synergistic action of Ceftibuten and this compound.

Experimental Workflow for MIC Determination

G A Prepare Ceftibuten and This compound Stock Solutions B Prepare Ceftibuten Serial Dilutions with Fixed this compound (4 µg/mL) A->B D Dispense Drug Dilutions into 96-Well Plate B->D C Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plate with Bacterial Suspension C->E D->E F Incubate at 35°C for 16-20 hours E->F G Read and Record MIC (Lowest Concentration with No Growth) F->G

Caption: Broth microdilution workflow for MIC testing.

References

Application Notes and Protocols for Studying β-Lactamase Kinetics Using Ledaborbactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable, broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1][2][3][4][5] It is being developed to restore the efficacy of β-lactam antibiotics against multidrug-resistant Gram-negative bacteria that produce serine β-lactamases.[1][2][3][4][5] These enzymes, categorized into Ambler classes A, C, and D, are a primary mechanism of resistance to many life-saving β-lactam antibiotics.[4] this compound's mechanism of action involves the formation of a reversible covalent bond with the active site serine residue of these enzymes, thereby inactivating them and protecting the partner antibiotic from hydrolysis.[1][6]

These application notes provide a comprehensive guide for researchers utilizing this compound as a tool to study the kinetics of β-lactamase enzymes. The protocols outlined below detail the necessary steps for determining key kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the second-order rate constant for inactivation (k₂/Kᵢ).

Mechanism of Action

This compound's inhibitory activity follows a two-step model. Initially, a noncovalent complex is formed between the enzyme and the inhibitor. This is followed by the formation of a reversible covalent bond between the boron atom of this compound and the hydroxyl group of the active site serine residue of the β-lactamase.[1]

Fig. 1: Two-step reversible covalent inhibition of β-lactamase by this compound.

Quantitative Data

The inhibitory potency of this compound has been characterized against a range of purified serine β-lactamases. The following tables summarize the reported IC50, Ki, and k₂/Kᵢ values.

Table 1: IC50 Values of this compound Against Purified Serine β-Lactamases [1][7]

Ambler Classβ-LactamaseIC50 (µM)
ACTX-M-150.02
AKPC-20.08
CP99AmpC0.01
CCMY-20.01
DOXA-10.07
DOXA-480.32

Table 2: Kinetic Parameters of this compound Against Purified Serine β-Lactamases [1][7]

Ambler Classβ-LactamaseKᵢ (µM)k₂/Kᵢ (10⁴ M⁻¹s⁻¹)
AKPC-20.112.9
ACTX-M-150.014.8
ASHV-50.041.1
CP99AmpC0.016.0

Experimental Protocols

The following protocols are based on methodologies reported for the kinetic characterization of this compound and other boronic acid-based β-lactamase inhibitors.

Protocol 1: Determination of IC50 Values

This protocol outlines the procedure for determining the concentration of this compound required to inhibit 50% of the β-lactamase activity.

G start Start prep_reagents Prepare Reagents: - Purified β-lactamase - this compound serial dilutions - Substrate (e.g., nitrocefin) start->prep_reagents dispense Dispense Reagents into 96-well plate prep_reagents->dispense preincubate Pre-incubate Enzyme and this compound dispense->preincubate add_substrate Add Substrate to initiate reaction preincubate->add_substrate measure Measure Absorbance Change over time (e.g., 486 nm for nitrocefin) add_substrate->measure analyze Analyze Data: - Calculate initial velocities - Plot % inhibition vs. [this compound] - Determine IC50 measure->analyze end End analyze->end

Fig. 2: Workflow for IC50 determination.

Materials:

  • Purified β-lactamase enzyme

  • This compound

  • Chromogenic substrate (e.g., nitrocefin for most enzymes, cefotaxime for CTX-M-15 and SHV-5, imipenem for KPC-2)[7]

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer.

    • Prepare a working solution of the purified β-lactamase in assay buffer. The final enzyme concentration should be chosen to give a linear rate of substrate hydrolysis for at least 10 minutes.

    • Prepare a stock solution of the substrate in assay buffer. The final substrate concentration should be at or near the Michaelis constant (Km) for the specific enzyme.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the β-lactamase solution to each well.

    • Add an equal volume of the serially diluted this compound solutions to the wells. Include control wells with buffer instead of inhibitor (for 100% activity) and wells with a known potent inhibitor or no enzyme (for background control).

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at the appropriate wavelength (e.g., 486 nm for nitrocefin hydrolysis).

  • Data Analysis:

    • Calculate the initial velocity (rate of substrate hydrolysis) for each inhibitor concentration from the linear portion of the reaction progress curves.

    • Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Ki and k₂/Kᵢ

This protocol is for determining the kinetic parameters of reversible, time-dependent inhibition.

G start Start setup Set up reactions with varying [this compound] and a fixed [Substrate] start->setup monitor Monitor reaction progress (Absorbance vs. time) for each [this compound] setup->monitor fit_curves Fit progress curves to a first-order equation to obtain k_obs for each [this compound] monitor->fit_curves plot_kobs Plot k_obs vs. [this compound] fit_curves->plot_kobs analyze_plot Analyze the plot: - If linear, slope = k₂/Kᵢ - If hyperbolic, fit to determine  k₂ and Kᵢ plot_kobs->analyze_plot end End analyze_plot->end

References

Application Notes and Protocols: Potentiation of Cephalosporin Activity by Ledaborbactam in Laboratory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro and in-vivo laboratory data and protocols for evaluating the potentiation of cephalosporin activity by the novel β-lactamase inhibitor, ledaborbactam. This compound, a cyclic boronate compound, is under development to restore the efficacy of cephalosporins against multidrug-resistant (MDR) Gram-negative bacteria.

Mechanism of Action

This compound is a potent inhibitor of Ambler class A, C, and D serine β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and OXA-48.[1][2][3][4] By binding to the active site of these enzymes, this compound protects the partner cephalosporin, such as ceftibuten, from hydrolysis, thereby restoring its antibacterial activity.[3][4] The combination of ceftibuten and this compound is being investigated as an oral treatment option for complicated urinary tract infections (cUTIs) caused by resistant Enterobacterales.[3][5][6][7]

This compound Mechanism of Action cluster_bacteria Bacterial Cell Cephalosporin Cephalosporin PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Inhibits Hydrolyzed_Cephalosporin Inactive Cephalosporin Cephalosporin->Hydrolyzed_Cephalosporin Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Beta_Lactamase β-Lactamase (e.g., KPC, ESBL) Beta_Lactamase->Cephalosporin Hydrolyzes Inactive_Complex Inactive Enzyme-Inhibitor Complex Beta_Lactamase->Inactive_Complex This compound This compound This compound->Beta_Lactamase Inhibits This compound->Inactive_Complex Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Mechanism of β-lactamase inhibition by this compound.

Data Presentation

The following tables summarize the in-vitro activity of ceftibuten in combination with a fixed concentration of this compound (4 µg/mL) against various cohorts of Enterobacterales isolates. Minimum Inhibitory Concentrations (MICs) were determined using standard broth microdilution methods.

Table 1: In-Vitro Activity of Ceftibuten-Ledaborbactam against Multidrug-Resistant (MDR) and ESBL-Producing Enterobacterales

Organism SubsetCeftibuten MIC90 (µg/mL)Ceftibuten-Ledaborbactam MIC90 (µg/mL)Fold Reduction in MIC90% Susceptible at ≤1 µg/mLReference
All Enterobacterales (n=406)>320.25≥12898.8[1]
MDR Enterobacterales (n=1219)>320.5≥6489.7[1][3]
ESBL-Phenotype (n=not specified)>320.5≥6498.3[1][6]
Amoxicillin-Clavulanate-Resistant>321≥3294.0[1]

Table 2: In-Vitro Activity of Ceftibuten-Ledaborbactam against Carbapenemase-Producing Enterobacterales

GenotypeCeftibuten-Ledaborbactam MIC90 (µg/mL)% Susceptible at ≤1 µg/mLReference
KPC-positive285.9[3][6]
OXA-48-group-positive282.9[3][6]
Carbapenem-Resistant (phenotype)>1 (MIC range 4 to ≥64)70.0 (inhibited at ≤1/4 µg/mL)[1]

Table 3: In-Vitro Activity of Ceftibuten-Ledaborbactam against Specific ESBL Genotypes

Genotype (AmpC, carbapenemase negative)Ceftibuten-Ledaborbactam MIC90 (µg/mL)% Susceptible at ≤1 µg/mLReference
CTX-M-9 group0.2596.3[3][6]
CTX-M-1 group0.591.5[3][6]
SHV-positive288.2[3][6]

Experimental Protocols

In-Vitro Susceptibility Testing: Broth Microdilution

This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) for ceftibuten in combination with this compound against Enterobacterales isolates.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Ceftibuten powder

  • This compound powder

  • 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of ceftibuten and this compound in a suitable solvent.

    • Prepare serial twofold dilutions of ceftibuten in CAMHB in the microtiter plates.

    • Add this compound to each well containing the ceftibuten dilutions to achieve a final fixed concentration of 4 µg/mL.[3][6]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Inoculate the microtiter plates with the prepared bacterial suspension.

    • Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth.

    • The MIC is defined as the lowest concentration of ceftibuten that completely inhibits visible growth of the organism.

MIC_Testing_Workflow A Prepare serial dilutions of Ceftibuten B Add fixed concentration of this compound (4 µg/mL) A->B D Inoculate microtiter plates B->D C Prepare standardized bacterial inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Read and record MIC values E->F

Workflow for MIC determination.
In-Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model

This protocol describes a common in-vivo model to assess the efficacy of antimicrobial agents.

Materials:

  • Female ICR mice (or other suitable strain)

  • Test organisms (e.g., ceftibuten-resistant E. coli, K. pneumoniae)

  • Cyclophosphamide for inducing neutropenia

  • Ceftibuten and this compound for injection

  • Saline

  • Thigh homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to the mice intraperitoneally on days -4 and -1 prior to infection to induce neutropenia.

  • Infection:

    • Culture the test organism overnight and prepare an inoculum of the desired concentration.

    • Inject a defined volume of the bacterial suspension intramuscularly into the thigh of each mouse.

  • Antimicrobial Administration:

    • At a specified time post-infection (e.g., 2 hours), administer ceftibuten and this compound subcutaneously or via the desired route. Dosing regimens can be designed to simulate human pharmacokinetic profiles.[2][8]

  • Assessment of Efficacy:

    • At various time points post-treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the thighs and homogenize the tissue.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).

    • Efficacy is typically measured as the change in log10 CFU/thigh compared to untreated controls.[2]

Murine_Thigh_Model_Workflow A Induce neutropenia in mice B Infect thigh muscle with bacteria A->B C Administer Ceftibuten + this compound B->C D Euthanize mice at set time points C->D E Homogenize thigh tissue D->E F Determine bacterial load (CFU/thigh) E->F G Compare to untreated controls F->G

Workflow for the neutropenic murine thigh infection model.

Conclusion

The data presented demonstrate that this compound is a potent β-lactamase inhibitor that effectively restores the in-vitro activity of ceftibuten against a broad range of clinically relevant Enterobacterales, including MDR, ESBL-, and carbapenemase-producing strains. The provided protocols offer standardized methods for the continued evaluation of this and other β-lactam/β-lactamase inhibitor combinations in a laboratory setting. Further clinical development of ceftibuten-ledaborbactam is warranted to address the unmet need for oral treatment options for infections caused by these resistant pathogens.[3]

References

Application Notes and Protocols: Ledaborbactam in the Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ledaborbactam in the neutropenic murine thigh infection model, a critical preclinical model for evaluating the efficacy of new antimicrobial agents. The protocols and data presented are compiled from published studies and are intended to guide the design and interpretation of similar experiments.

Introduction

This compound (formerly VNRX-5236) is a novel, orally bioavailable β-lactamase inhibitor that restores the activity of ceftibuten against a broad spectrum of Ambler Class A, C, and D serine β-lactamase-producing Enterobacterales.[1][2] The combination of ceftibuten and this compound is being developed as an oral treatment option for complicated urinary tract infections (cUTIs) caused by multidrug-resistant (MDR) bacteria.[3] The neutropenic murine thigh infection model is a well-established and highly standardized in vivo system that mimics human soft tissue infections and is extensively used to assess the pharmacokinetics/pharmacodynamics (PK/PD) of antimicrobial agents.[4]

Mechanism of Action

This compound is a boronic acid-based β-lactamase inhibitor.[3] Its prodrug, this compound etzadroxil (formerly VNRX-7145), undergoes rapid biotransformation to the active this compound.[3][5] this compound works by covalently and reversibly binding to the active site serine of β-lactamase enzymes.[3][5] This inhibition protects β-lactam antibiotics, such as ceftibuten, from degradation, thereby restoring their antibacterial activity against resistant bacteria. This compound itself does not possess antibacterial activity.[3]

G cluster_0 Bacterial Cell BL β-Lactamase Enzyme PBP Penicillin-Binding Protein (PBP) CW Cell Wall Synthesis PBP->CW Essential for CL Cell Lysis Ceftibuten Ceftibuten Ceftibuten->BL Hydrolysis (Inactivation) Ceftibuten->PBP Inhibition This compound This compound This compound->BL Inhibition

Caption: this compound's mechanism of action.

Efficacy Data in Murine Thigh Infection Model

The following tables summarize the quantitative data from studies evaluating the efficacy of the ceftibuten/ledaborbactam combination in the neutropenic murine thigh infection model.

Table 1: Bacterial Strains and Susceptibility

Bacterial SpeciesNumber of IsolatesCeftibuten/Ledaborbactam MIC Range (mg/L)Notes
Klebsiella pneumoniae60.12 - 2Ceftibuten-resistant clinical isolates. This compound was fixed at 4 mg/L for MIC testing.[1][2]
Escherichia coli50.12 - 2Ceftibuten-resistant clinical isolates. This compound was fixed at 4 mg/L for MIC testing.[1][2]
Enterobacter cloacae10.12 - 2Ceftibuten-resistant clinical isolate. This compound was fixed at 4 mg/L for MIC testing.[1][2]

Table 2: In Vivo Efficacy and Pharmacodynamic Parameters

ParameterValue
Initial Bacterial Burden (0 h)5.96 ± 0.24 log10 CFU/thigh[1][2]
Bacterial Growth in Untreated Control (24 h)3.12 ± 0.93 log10 CFU/thigh[1][2]
Bacterial Growth with Ceftibuten Monotherapy (24 h)2.51 ± 1.09 log10 CFU/thigh[1][2]
Median this compound fAUC0–24/MIC for Stasis (Individual Isolates)3.59[1][2]
Median this compound fAUC0–24/MIC for Stasis (Composite Model)6.92[1][2]
Exposure-Response Relationship (R2)0.82 ± 0.15[1][2]

Experimental Protocols

A detailed protocol for the neutropenic murine thigh infection model as applied to this compound efficacy studies is provided below.

Animal Model and Neutropenia Induction
  • Animal Strain: Specific pathogen-free female ICR (CD-1) mice are commonly used.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[1][6] This transiently depletes neutrophils, making the mice more susceptible to bacterial infection and allowing for the assessment of the antimicrobial agent's direct effect.[4]

Bacterial Inoculum Preparation and Infection
  • Bacterial Culture: The selected bacterial isolates are subcultured twice on Trypticase soy agar with 5% sheep blood for 18-24 hours.[1][6]

  • Inoculum Preparation: A bacterial suspension of approximately 1 x 107 CFU/mL is prepared in a suitable medium (e.g., sterile saline or Mueller-Hinton broth).

  • Infection: Mice are inoculated via intramuscular injection of 0.1 mL of the bacterial suspension into the thigh. This results in an initial bacterial burden of approximately 105 to 106 CFU/thigh.[1][6]

Drug Administration and Dosing
  • Treatment Initiation: Antimicrobial therapy is typically initiated 2 hours post-infection.

  • Human-Simulated Regimen: A key aspect of these studies is the simulation of human plasma concentration-time profiles of the drugs in mice. For ceftibuten, a dosing regimen is developed to mimic the exposure of a 600 mg q12h human dose.[1][2]

  • This compound Dosing: Escalating doses of this compound are administered in combination with the humanized ceftibuten regimen to determine the exposure required for efficacy.

Efficacy Assessment
  • Endpoint: The primary efficacy endpoint is the change in the number of viable bacteria (log10 CFU/thigh) at 24 hours compared to the 0-hour control group.

  • Tissue Homogenization: At the designated time points (0 and 24 hours), mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized in sterile saline.

  • Bacterial Quantification: Serial dilutions of the tissue homogenates are plated on appropriate agar media to determine the number of colony-forming units (CFU).

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
  • Pharmacodynamic Index: The PK/PD index that best correlates with the efficacy of this compound in combination with ceftibuten is the free drug area under the concentration-time curve over 24 hours divided by the minimum inhibitory concentration (fAUC0–24/MIC).[1]

  • Data Analysis: The change in log10 CFU/thigh at 24 hours is plotted against the this compound fAUC0–24/MIC. The Hill equation is used to model the exposure-response relationship and determine the fAUC0–24/MIC required for bacteriostasis (no change in bacterial burden) and different levels of bacterial killing.[1][2]

G cluster_0 Preparation Phase cluster_1 Infection and Treatment Phase cluster_2 Analysis Phase A Induce Neutropenia (Cyclophosphamide) C Thigh Inoculation (~10^6 CFU/thigh) A->C B Prepare Bacterial Inoculum B->C D Initiate Treatment (2h post-infection) Ceftibuten (Human-Simulated Regimen) + this compound (Dose-Ranging) C->D E Euthanize Mice (0h and 24h) D->E F Homogenize Thigh Tissue E->F G Quantify Bacterial Burden (CFU/thigh) F->G H PK/PD Analysis (fAUC/MIC vs. Δlog10 CFU) G->H

References

Application Note and Protocol for the Quantitative Analysis of Ledaborbactam in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable β-lactamase inhibitor being developed in combination with the cephalosporin ceftibuten to treat complicated urinary tract infections caused by multidrug-resistant Gram-negative bacteria. This compound effectively inhibits a broad spectrum of serine β-lactamases, including Ambler Class A, C, and D enzymes. Robust and reliable analytical methods are crucial for the pharmacokinetic and pharmacodynamic characterization of this compound in drug development. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from plasma matrix components, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is highly selective and sensitive, allowing for the accurate determination of this compound concentrations in a complex biological matrix. Protein precipitation is employed for sample preparation to remove proteins and other macromolecules that can interfere with the analysis.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS): Vaborbactam (or a stable isotope-labeled this compound if available)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with K2EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials and caps

Instrumentation and Analytical Conditions

Liquid Chromatography (HPLC)
  • HPLC System: A validated HPLC system capable of delivering accurate and precise gradients.

  • Column: A C18 reversed-phase column is recommended. A common choice would be a column with dimensions of 2.1 x 50 mm and a particle size of 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry (MS/MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

MRM Transitions

Please note: The following MRM transitions are predicted based on the molecular weight of this compound (263.06 g/mol ) and common fragmentation patterns of similar molecules. These should be optimized in the user's laboratory.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 264.1To be determined100To be determinedTo be determined
This compound (Qualifier) 264.1To be determined100To be determinedTo be determined
Vaborbactam (IS) 298.1141.11003015

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Vaborbactam and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The concentration of the internal standard working solution should be prepared to yield a final concentration of 100 ng/mL in the processed samples.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • To each tube, add 50 µL of the corresponding plasma sample (blank, standard, QC, or unknown).

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to HPLC vials for analysis.

Method Validation

The analytical method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or other relevant regulatory bodies. The validation should include the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of this compound and the internal standard.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear range of 10 to 5000 ng/mL is suggested. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The intra- and inter-day precision (%CV) should be ≤15% (≤20% for the Lower Limit of Quantification, LLOQ), and the accuracy (% bias) should be within ±15% (±20% for the LLOQ).

  • Matrix Effect: Evaluated by comparing the peak response of this compound in post-extraction spiked plasma with the peak response in a neat solution at the same concentration.

  • Recovery: Determined by comparing the peak area of this compound in pre-extraction spiked plasma to that in post-extraction spiked plasma.

  • Stability: The stability of this compound in plasma should be assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability at -80 °C.

Data Presentation

Quantitative Data Summary
ParameterResultAcceptance Criteria
Linearity (r²) ≥ 0.995≥ 0.99
Range 10 - 5000 ng/mL-
LLOQ 10 ng/mLS/N ≥ 10
Intra-day Precision (%CV) < 10%≤ 15%
Inter-day Precision (%CV) < 12%≤ 15%
Intra-day Accuracy (% bias) -5% to +8%± 15%
Inter-day Accuracy (% bias) -7% to +10%± 15%
Recovery > 85%Consistent and reproducible
Matrix Effect < 15%Consistent and reproducible

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample (50 µL) is Internal Standard in Acetonitrile (150 µL) plasma->is Add vortex Vortex (30s) is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject 5 µL msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition and Processing msms->data logical_relationship compound This compound separation HPLC Separation compound->separation ionization Electrospray Ionization (ESI+) separation->ionization precursor Precursor Ion Selection (Q1) ionization->precursor fragmentation Collision-Induced Dissociation (Q2) precursor->fragmentation product Product Ion Detection (Q3) fragmentation->product quantification Quantification product->quantification

Application Notes and Protocols: Ledaborbactam for Reversing Antibiotic Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledaborbactam is an investigational, broad-spectrum, cyclic boronate β-lactamase inhibitor.[1] It is being developed as an oral prodrug, this compound etzadroxil, in combination with the third-generation cephalosporin, ceftibuten.[1][2] This combination therapy is designed to combat complicated urinary tract infections (cUTIs) caused by multidrug-resistant (MDR) Enterobacterales that produce serine β-lactamases.[3][4] this compound itself lacks antibacterial activity but functions to restore the efficacy of ceftibuten against a wide range of resistant bacteria.[1][3]

Mechanism of Action

This compound effectively reverses β-lactam antibiotic resistance by inhibiting the activity of Ambler class A, C, and D β-lactamases.[1][3] These enzymes are a primary mechanism of resistance in many Gram-negative bacteria, hydrolyzing and inactivating β-lactam antibiotics like ceftibuten. The mechanism of inhibition involves the covalent and reversible binding of this compound to the active site serine residue of the β-lactamase enzyme.[1][5] This binding prevents the enzyme from degrading the β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.[6][7]

In Vitro Efficacy of Ceftibuten-Ledaborbactam

The combination of ceftibuten with this compound has demonstrated potent in vitro activity against a broad spectrum of clinical isolates of Enterobacterales, including those with challenging resistance profiles. This compound has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of ceftibuten, restoring its activity against resistant strains.

Table 1: Ceftibuten-Ledaborbactam MICs against Multidrug-Resistant (MDR) Enterobacterales[3]
Organism SubsetCeftibuten MIC₉₀ (µg/mL)Ceftibuten-Ledaborbactam MIC₉₀ (µg/mL)% Susceptible to Ceftibuten-Ledaborbactam (≤1 µg/mL)
All Enterobacterales (n=3,889)>320.2598.3
MDR Isolates (n=1,219)>32289.7
ESBL-positive phenotype (n=1,017)>320.2598.3
Carbapenem-nonsusceptible (n=244)>32>3254.1

This compound was tested at a fixed concentration of 4 µg/mL.

Table 2: Ceftibuten-Ledaborbactam MICs against Enterobacterales with Specific Resistance Genotypes[3][4]
GenotypeCeftibuten MIC₉₀ (µg/mL)Ceftibuten-Ledaborbactam MIC₉₀ (µg/mL)% Inhibited by Ceftibuten-Ledaborbactam (≤1 µg/mL)
CTX-M-9 group>320.2596.3
CTX-M-1 group>320.591.5
SHV-positive>32288.2
KPC-positive>32285.9
OXA-48-group-positive>32282.9

This compound was tested at a fixed concentration of 4 µg/mL.

Table 3: Fold Reduction in Ceftibuten MICs in the Presence of this compound[8]
OrganismCeftibuten MIC Range (µg/mL)Ceftibuten-Ledaborbactam MIC Range (µg/mL)Fold Reduction in MIC
E. coli (n=5)>32 - 1280.12 - 2>32 to 1024
E. cloacae (n=1)>320.25>128
K. pneumoniae (n=6)>64 - 1280.12 - 1>64 to 1024

This compound was tested at a fixed concentration of 4 µg/mL.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[2][3][4][8]

1. Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)
  • 96-well microtiter plates
  • Ceftibuten analytical standard
  • This compound analytical standard
  • Bacterial inoculum standardized to 0.5 McFarland
  • Positive and negative control strains (e.g., E. coli ATCC 25922)

2. Preparation of Antimicrobial Solutions:

  • Prepare stock solutions of ceftibuten and this compound in a suitable solvent.
  • Prepare serial two-fold dilutions of ceftibuten in CAMHB in the microtiter plates.
  • For the combination testing, add this compound to each well containing ceftibuten to achieve a final fixed concentration of 4 µg/mL.[3][4][9][8]

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
  • The MIC₉₀ is the MIC value at which at least 90% of the isolates in a test group are inhibited.

Protocol 2: Characterization of β-Lactamase Genes

To correlate phenotypic resistance with specific genetic determinants, β-lactamase genes can be identified using molecular methods.[3][4]

1. DNA Extraction:

  • Extract genomic DNA from the clinical isolates using a commercial DNA extraction kit according to the manufacturer's instructions.

2. Polymerase Chain Reaction (PCR):

  • Perform PCR using specific primers designed to amplify known β-lactamase genes (e.g., blaCTX-M, blaSHV, blaKPC, blaOXA-48).
  • Use appropriate positive and negative controls for each PCR run.

3. Gel Electrophoresis:

  • Analyze the PCR products by agarose gel electrophoresis to confirm the presence and size of the amplicons.

4. DNA Sequencing:

  • For confirmation and identification of specific gene variants, purify the PCR products and perform Sanger sequencing or whole-genome sequencing.[3][4]
  • Compare the obtained sequences to known β-lactamase gene sequences in public databases (e.g., GenBank).

Visualizations

G cluster_resistance Mechanism of β-Lactam Resistance cluster_reversal Reversal of Resistance by this compound BetaLactamase β-Lactamase (e.g., KPC, CTX-M) Hydrolysis Hydrolysis & Inactivation BetaLactamase->Hydrolysis Causes BetaLactamase_Inhibited Inhibited β-Lactamase BetaLactam β-Lactam Antibiotic (e.g., Ceftibuten) BetaLactam->BetaLactamase Targeted by PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Unable to bind CellWall Bacterial Cell Wall PBP->CellWall Synthesis continues Hydrolysis->BetaLactam Inactivates This compound This compound This compound->BetaLactamase Inhibits BetaLactam_Active Active β-Lactam (Ceftibuten) PBP_Bound Bound PBPs BetaLactam_Active->PBP_Bound Binds to CellWall_Lysis Cell Wall Lysis & Bacterial Death PBP_Bound->CellWall_Lysis Inhibits synthesis, leading to

Caption: Mechanism of this compound Action

G cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Data Analysis Isolate Clinical Isolate Culture Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculate Plate Inoculum->Inoculation Plate 96-Well Plate with Serial Ceftibuten Dilutions + Fixed this compound (4 µg/mL) Plate->Inoculation Incubation Incubate (35°C, 16-20h) Inoculation->Incubation Reading Read Visual Growth Incubation->Reading MIC Determine MIC (Lowest concentration with no growth) Reading->MIC

Caption: MIC Determination Workflow

Conclusion

This compound, in combination with ceftibuten, demonstrates significant potential as an oral therapeutic option for infections caused by MDR Enterobacterales. Its ability to inhibit a wide range of clinically important β-lactamases restores the activity of ceftibuten against otherwise resistant pathogens. The provided data and protocols offer a framework for researchers and drug development professionals to further evaluate and understand the utility of this compound in combating antibiotic resistance. Continued investigation is warranted to fully elucidate its clinical potential.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Ledaborbactam Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting guides regarding the potential for resistance development to Ledaborbactam, a novel bicyclic boronate β-lactamase inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?

This compound is a bicyclic boronate inhibitor of Ambler class A, C, and D serine β-lactamases.[1][2] It is developed in combination with β-lactam antibiotics like ceftibuten or cefepime.[3] The mechanism involves the boron atom forming a stable, reversible covalent bond with the active site serine residue (e.g., Ser70 in many class A enzymes) of the β-lactamase.[4] This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping and inactivating the enzyme, thereby protecting the partner antibiotic from degradation.[1][2]

Q2: What is the spectrum of activity for this compound combinations?

This compound restores the activity of its partner cephalosporin against a wide range of Enterobacterales producing serine β-lactamases. This includes:

  • Class A: Extended-spectrum β-lactamases (ESBLs) like CTX-M and SHV, and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[1]

  • Class C: AmpC enzymes.[5]

  • Class D: Carbapenemases such as OXA-48.[1]

This compound is not active against Class B metallo-β-lactamases (MBLs), such as NDM, VIM, or IMP, as these enzymes utilize zinc ions for catalysis and lack a serine nucleophile.[1]

Q3: What are the known mechanisms of resistance to this compound combinations?

Resistance to ceftibuten-ledaborbactam in clinical isolates has been primarily associated with mechanisms that are not inhibited by this compound or that reduce drug access to its target. These include:

  • Metallo-β-Lactamase (MBL) Production: The presence of MBLs, such as NDM-1, confers resistance as this compound does not inhibit this class of enzymes.[5]

  • Non-β-Lactamase Mediated Resistance: These mechanisms can include alterations to the drug's ultimate target or reduced drug entry.

    • Porin Alterations: Changes or loss of outer membrane porins can reduce the intracellular concentration of the antibiotic combination.[5] This is often observed in conjunction with the co-expression of multiple β-lactamases.[5]

    • PBP3 Mutations: An amino acid insertion (YRIN) in Penicillin-Binding Protein 3 (PBP3), the target of ceftibuten, has been identified in resistant strains.[5]

Q4: Can mutations in serine β-lactamases confer resistance to this compound?

While specific data from in vitro serial passage studies selecting for this compound resistance-conferring mutations in enzymes like CTX-M or SHV are not yet prominent in the available literature, studies on KPC variants provide insight. Mutations in the Ω-loop of KPC-3 (e.g., D179Y) that confer resistance to the inhibitor avibactam do not appear to significantly impact the activity of ceftibuten-ledaborbactam.[3] Ceftibuten-ledaborbactam remains highly active against E. coli strains expressing these KPC variants.[3] This suggests that the binding and inhibition mechanism of this compound may be less susceptible to certain mutations that affect other inhibitors.

Q5: What is the frequency of de novo resistance development to this compound?

Direct, quantitative data on the frequency of spontaneous resistance mutations are limited. However, initial studies suggest a low propensity for the development of resistance. In a surveillance study of 406 clinical Enterobacterales isolates, only 5 (1.2%) exhibited elevated MICs to ceftibuten-ledaborbactam.[5]

Quantitative Data Summary
Table 1: In Vitro Activity of Ceftibuten-Ledaborbactam against Resistant Enterobacterales

This compound is tested at a fixed concentration of 4 µg/mL.

Organism Phenotype/GenotypeNumber of IsolatesCeftibuten-Ledaborbactam MIC₉₀ (µg/mL)% Susceptible at ≤1 µg/mLReference
Multidrug-Resistant (MDR)1,219289.7%[1]
Presumptive ESBL-PositiveNot specified0.2598.3%[1]
CTX-M-1 Group PositiveNot specified0.591.5%[1]
CTX-M-9 Group PositiveNot specified0.2596.3%[1]
SHV-Positive (ESBL)Not specified288.2%[1]
KPC-PositiveNot specified285.9%[1]
OXA-48 Group PositiveNot specified282.9%[1]
Table 2: Biochemical Efficacy of this compound Against KPC β-Lactamase Variants

This table shows the second-order inactivation constant (k₂/K), which measures the efficiency of enzyme inhibition. A higher value indicates more efficient inhibition.

EnzymeInhibitork₂/K (M⁻¹s⁻¹)Reference
KPC-2This compound2,700 ± 200[3]
KPC-2 D179YThis compound400 ± 100[3]
KPC-3This compound1,300 ± 100[3]
KPC-3 D179YThis compound1,100 ± 100[3]
Troubleshooting Guide
Q6: We are observing unexpectedly high MICs for a Cefepime/Ledaborbactam combination against a strain presumed to be susceptible. What are the potential causes?

If you encounter high MIC values (>8 µg/mL) for Cefepime/Ledaborbactam against an isolate expected to be susceptible (e.g., a known KPC or ESBL producer), consider the following potential causes and troubleshooting steps.

G Start High Cefepime/Ledaborbactam MIC Observed CheckAST Step 1: Verify AST Method - Check inoculum density - Confirm media/reagent quality - Repeat test with QC strains Start->CheckAST CheckPurity Step 2: Check for Mixed Culture - Subculture isolate on selective and non-selective agar - Perform colony morphology check CheckAST->CheckPurity Result consistent with QC Result1 Possible Cause: AST Error CheckAST->Result1 Result inconsistent with QC ScreenMBL Step 3: Screen for Metallo-β-Lactamase (MBL) - Perform phenotypic test (e.g., IMP-EDTA) - Run PCR for MBL genes (NDM, VIM, IMP) CheckPurity->ScreenMBL Pure culture confirmed Result2 Possible Cause: Contamination CheckPurity->Result2 Multiple colony types observed Sequence Step 4: Sequence Resistance Genes - Sequence known β-lactamase genes (e.g., ampC) for overexpression motifs - Sequence porin genes (ompC, ompF) - Sequence PBP genes (e.g., PBP3) ScreenMBL->Sequence MBL test negative Result3 Resistance Mechanism: MBL Production ScreenMBL->Result3 MBL test positive Result4 Resistance Mechanism: Porin loss, AmpC overexpression, or PBP mutation Sequence->Result4

Caption: Troubleshooting workflow for high MICs.
  • Verify Experimental Setup: First, rule out technical errors. Ensure the inoculum density is correct (0.5 McFarland standard), the Mueller-Hinton broth is properly prepared, and the antibiotic/inhibitor concentrations are accurate. Rerun the assay with appropriate quality control strains (E. coli ATCC 25922 and K. pneumoniae ATCC BAA-1705).

  • Check for Contamination: A mixed culture, where one of the organisms is resistant, can lead to a false result. Streak the isolate onto agar plates to ensure purity.

  • Screen for MBLs: Since this compound does not inhibit MBLs, their presence is a likely cause of resistance. Perform a phenotypic test, such as a combination disk test with IMP and EDTA, or use PCR to screen for common MBL genes (blaNDM, blaVIM, blaIMP).

  • Investigate Other Mechanisms: If the above are negative, consider non-β-lactamase-mediated resistance. Sequence outer membrane porin genes (ompC, ompF) for loss-of-function mutations and the PBP3 gene for insertions or mutations. Overexpression of AmpC can also contribute to elevated MICs and can be investigated with RT-qPCR.

Experimental Protocols
Protocol 1: In Vitro Serial Passage Assay for Resistance Selection

This protocol is designed to determine the potential for and frequency of de novo resistance development to a Cefepime/Ledaborbactam combination.

G cluster_0 Daily Passage Cycle (Repeat for 14-30 days) P1 Day 1: Inoculate bacteria in sub-MIC drug concentration P2 Incubate for 18-24h at 37°C P1->P2 P3 Determine MIC of the most turbid well (culture) P2->P3 P4 Inoculate new plate series with culture from well at 0.5x MIC P3->P4 P4->P1 Next Day Analysis Analyze Results: - Calculate fold-change in MIC - Sequence resistance genes from resistant isolates P4->Analysis End of Passaging Start Prepare bacterial inoculum (0.5 McFarland) MIC0 Determine baseline MIC of Cefepime/Ledaborbactam Start->MIC0 MIC0->P1

Caption: Workflow for a serial passage experiment.

Materials:

  • Bacterial isolate of interest (e.g., E. coli expressing CTX-M-15).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Cefepime and this compound stock solutions.

  • 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Incubator (37°C).

Procedure:

  • Baseline MIC Determination: Perform a standard broth microdilution assay to determine the initial Minimum Inhibitory Concentration (MIC) of the Cefepime/Ledaborbactam combination for the test isolate. Use a fixed concentration of this compound (e.g., 4 µg/mL).

  • Preparation for Day 1: In a 96-well plate, prepare a 2-fold serial dilution of Cefepime (with 4 µg/mL this compound) in CAMHB, starting from a concentration well above the baseline MIC down to sub-inhibitory concentrations.

  • Inoculation: Adjust an overnight culture of the test isolate to a 0.5 McFarland standard and then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well of the prepared plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Daily Passage: a. On Day 2, identify the well with the highest concentration of Cefepime/Ledaborbactam that shows bacterial growth (this is the new MIC for that day). b. Prepare a new serial dilution plate as in Step 2. c. Inoculate the new plate using a diluted aliquot from the well that grew at 0.5x the previous day's MIC.

  • Repeat: Repeat the daily passage (Step 5) for a defined period, typically 14 to 30 days.

  • Analysis: a. Track the daily MIC. A significant (≥4-fold) and stable increase in MIC indicates the selection of resistant mutants. b. At the end of the experiment, plate the culture from the highest MIC well onto agar to isolate single colonies. c. Perform whole-genome sequencing on the resistant isolates to identify mutations in β-lactamase genes, porin genes, or PBPs.

Protocol 2: Biochemical Assay for this compound Inhibition Kinetics

This protocol determines the inhibition constant (Kᵢ) of this compound against a purified β-lactamase using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-3, CTX-M-15).

  • This compound stock solution.

  • Nitrocefin solution (e.g., 100 µM in reaction buffer).

  • Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

  • 96-well UV-transparent microtiter plate.

  • Spectrophotometer capable of kinetic reads at 486 nm.

Procedure:

  • Enzyme and Inhibitor Preparation: a. Dilute the purified β-lactamase in reaction buffer to a working concentration that yields a linear rate of nitrocefin hydrolysis over 5-10 minutes. b. Prepare a series of this compound dilutions in reaction buffer.

  • Assay Setup: a. In the wells of the microplate, add a fixed volume of reaction buffer. b. Add varying concentrations of the this compound dilutions to different wells. Include a control well with no inhibitor. c. Add the diluted β-lactamase enzyme to each well. d. Incubate the enzyme-inhibitor mixture for a set period (e.g., 10 minutes) at room temperature to allow for binding.

  • Initiate Reaction: a. Add nitrocefin solution to each well to initiate the hydrolysis reaction.

  • Kinetic Measurement: a. Immediately place the plate in the spectrophotometer and measure the change in absorbance at 486 nm every 30 seconds for 10 minutes. The rate of color change is proportional to enzyme activity.

  • Data Analysis: a. Calculate the initial velocity (V₀) of the reaction for each this compound concentration from the linear portion of the absorbance vs. time plot. b. Plot the reaction velocities against the substrate concentration in the presence of different inhibitor concentrations (Michaelis-Menten plot) or use a Dixon plot (1/velocity vs. inhibitor concentration) to determine the Kᵢ value. The Kᵢ represents the concentration of inhibitor required to reduce enzyme activity by half and is a measure of its potency.

References

Troubleshooting Inconsistent MIC Results with Ceftibuten-Ledaborbactam: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) results when working with the novel antibiotic combination, ceftibuten-ledaborbactam.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ceftibuten-ledaborbactam?

A1: Ceftibuten-ledaborbactam is a combination of a β-lactam antibiotic and a β-lactamase inhibitor. Ceftibuten acts by inhibiting the synthesis of the bacterial cell wall, which is crucial for bacterial survival. It specifically targets and inactivates penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a major component of the cell wall[1]. Ledaborbactam is a broad-spectrum, non-β-lactam β-lactamase inhibitor. It protects ceftibuten from degradation by a wide variety of β-lactamase enzymes produced by bacteria, including Ambler class A, C, and D β-lactamases[2][3]. By itself, this compound has no antibacterial activity[3].

Q2: We are observing higher than expected MIC values for ceftibuten-ledaborbactam against our bacterial isolates. What are the potential causes?

A2: Several factors can contribute to elevated MIC values for ceftibuten-ledaborbactam. These can be broadly categorized as either technical issues during the MIC assay or underlying resistance mechanisms in the test isolates.

  • Technical Considerations:

    • Incorrect this compound Concentration: The potentiating effect of this compound is concentration-dependent. The standard fixed concentration for in vitro testing is 4 µg/mL[4][5][6][7]. Using a lower concentration will result in reduced inhibition of β-lactamases and consequently higher ceftibuten MICs.

    • Reagent Quality and Storage: Ensure that both ceftibuten and this compound are of high quality and have been stored correctly according to the manufacturer's instructions to prevent degradation.

    • Inoculum Density: An inoculum that is too dense can lead to falsely elevated MICs. It is critical to standardize the bacterial inoculum to 5 x 10^5 CFU/mL in the final well volume as per CLSI and EUCAST guidelines[8].

    • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the recommended medium for broth microdilution testing of ceftibuten-ledaborbactam[8]. Using a different medium could affect the growth of the bacteria or the activity of the antimicrobial agents.

  • Bacterial Resistance Mechanisms:

    • Metallo-β-lactamases (MBLs): this compound does not inhibit MBLs (Ambler class B). Isolates producing MBLs, such as NDM-1, will exhibit high MICs to ceftibuten-ledaborbactam[8].

    • Co-expression of Multiple β-lactamases and Porin Alterations: The combined effect of producing multiple types of β-lactamases (e.g., OXA, CTX-M, and AmpC) in conjunction with alterations in bacterial porin channels, which can limit drug entry into the cell, can lead to elevated MICs[8].

    • Alterations in Penicillin-Binding Proteins (PBPs): Specific amino acid insertions or modifications in PBP3, the primary target of ceftibuten, can reduce the binding affinity of the drug and result in increased MIC values[8].

Q3: Our MIC results for ceftibuten-ledaborbactam are showing significant well-to-well or day-to-day variability. How can we improve reproducibility?

A3: Inconsistent MIC results can be frustrating. Here are some steps to improve the reproducibility of your experiments:

  • Standardize Protocols: Ensure that all laboratory personnel are adhering strictly to the standardized MIC testing protocol (see detailed protocol below). Any deviation, however minor, can introduce variability.

  • Quality Control: Routinely test quality control (QC) strains with known MIC ranges for ceftibuten-ledaborbactam. This will help to ensure that your reagents, media, and techniques are performing as expected. While specific QC ranges for ceftibuten-ledaborbactam are still being established, using relevant QC strains for β-lactam/β-lactamase inhibitor combinations can be a good starting point[9][10][11].

  • Inoculum Preparation: Pay close attention to the preparation of the bacterial inoculum. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard before making the final dilution.

  • Pipetting Technique: Inaccurate pipetting can lead to significant errors in drug concentrations and inoculum density. Ensure that pipettes are properly calibrated and that good pipetting technique is used.

  • Incubation Conditions: Maintain consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours) for all assays.

Quantitative Data Summary

The following tables summarize the expected MIC values for ceftibuten-ledaborbactam against various bacterial isolates as reported in the literature. These values can serve as a reference for your own experimental results.

Table 1: Ceftibuten-Ledaborbactam MICs for Enterobacterales Subsets (this compound at 4 µg/mL)

Isolate SubsetMIC50 (µg/mL)MIC90 (µg/mL)
All Enterobacterales≤0.250.25
Multidrug-Resistant (MDR)≤0.250.5
ESBL-Positive≤0.250.5
AmpC-Resistant≤0.251
Carbapenem-Resistant≤0.25>32

Data adapted from a 2024 Phase 3 cUTI study.[8]

Table 2: Ceftibuten-Ledaborbactam MICs for Genotypically Characterized Enterobacterales (this compound at 4 µg/mL)

GenotypeMIC50 (µg/mL)MIC90 (µg/mL)
CTX-M-9 Group Positive0.120.25
CTX-M-1 Group Positive0.120.5
SHV-Positive (ESBL)0.252
KPC-Positive0.252
OXA-48-Group Positive0.252

Data adapted from a 2018–2020 global surveillance collection.[7]

Experimental Protocols

Broth Microdilution MIC Assay for Ceftibuten-Ledaborbactam

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[7][8][12][13].

1. Reagent Preparation:

  • Ceftibuten Stock Solution: Prepare a stock solution of ceftibuten in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 400 µg/mL.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare CAMHB according to the manufacturer's instructions.

2. Preparation of Drug Plates:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the ceftibuten stock solution in CAMHB to achieve final concentrations ranging from 32 µg/mL to 0.015 µg/mL.

  • Add this compound to each well (excluding the growth control well) to a final fixed concentration of 4 µg/mL.

  • The final volume in each well should be 50 µL before the addition of the bacterial inoculum.

  • Include a growth control well containing only CAMHB and a sterility control well containing uninoculated CAMHB with the drug combination.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells (a 1:100 dilution of a 5 x 10^7 CFU/mL suspension into the 50 µL well volume).

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of ceftibuten (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.

Visualizations

Ceftibuten_Ledaborbactam_Mechanism_of_Action Mechanism of Action of Ceftibuten-Ledaborbactam cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to BetaLactamase β-Lactamase Enzymes Ceftibuten Ceftibuten BetaLactamase->Ceftibuten Degrades Ceftibuten->PBP Inhibits This compound This compound This compound->BetaLactamase Inhibits

Caption: Mechanism of action of ceftibuten-ledaborbactam.

MIC_Troubleshooting_Workflow Troubleshooting Inconsistent MIC Results Start Inconsistent or High MIC Results Observed CheckProtocol Review Experimental Protocol (CLSI/EUCAST) Start->CheckProtocol CheckReagents Verify Reagent Quality and Storage Start->CheckReagents CheckInoculum Confirm Inoculum Density (0.5 McFarland) Start->CheckInoculum CheckQC Run Quality Control Strains Start->CheckQC TechnicalIssue Technical Issue Identified CheckProtocol->TechnicalIssue Discrepancy Found NoTechnicalIssue No Technical Issue Found CheckProtocol->NoTechnicalIssue All OK CheckReagents->TechnicalIssue Discrepancy Found CheckReagents->NoTechnicalIssue All OK CheckInoculum->TechnicalIssue Discrepancy Found CheckInoculum->NoTechnicalIssue All OK CheckQC->TechnicalIssue Discrepancy Found CheckQC->NoTechnicalIssue All OK CorrectAndRerun Correct Issue and Rerun Assay TechnicalIssue->CorrectAndRerun InvestigateResistance Investigate Bacterial Resistance Mechanisms NoTechnicalIssue->InvestigateResistance ResistanceMechanisms Potential Mechanisms: - Metallo-β-lactamases - Multiple β-lactamases + Porin Loss - PBP Alterations InvestigateResistance->ResistanceMechanisms

Caption: A logical workflow for troubleshooting inconsistent MIC results.

References

Technical Support Center: Ledaborbactam Activity and Serum Protein Impact

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying Ledaborbactam. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the influence of serum proteins on the in vitro activity of this compound, particularly when used in combination with Ceftibuten.

Frequently Asked Questions (FAQs)

Q1: What is the reported plasma protein binding of this compound?

A1: The plasma protein binding of this compound exhibits significant interspecies variability. In ex vivo studies using murine plasma, this compound has a mean protein binding of approximately 6.7%[1][2]. This binding was found to be not concentration-dependent across the tested range[1][2]. In contrast, data from human studies indicates a substantially higher protein binding of 65-80%, which was also reported as not being concentration-dependent[3]. This highlights the critical importance of using species-specific protein binding data when extrapolating from nonclinical models to humans.

Q2: How does high protein binding of this compound in human serum potentially affect its in vitro activity?

A2: It is a well-established principle that only the unbound fraction of a drug is microbiologically active[4]. Therefore, the high protein binding of this compound in human serum (65-80%) would be expected to reduce the free concentration of the inhibitor available to interact with bacterial β-lactamases. This can lead to a decrease in the observed in vitro potency of the Ceftibuten-Ledaborbactam combination when tested in the presence of human serum or serum proteins compared to standard Mueller-Hinton broth.

Q3: Why are my in vitro MIC results for Ceftibuten-Ledaborbactam in Mueller-Hinton broth different from what might be expected in an in vivo setting?

A3: Standard susceptibility testing is typically performed in cation-adjusted Mueller-Hinton broth (CAMHB), which lacks the serum proteins found in vivo[5]. The potent in vitro activity of Ceftibuten-Ledaborbactam observed in CAMHB is based on the total drug concentration[5][6][7]. In an in vivo environment, the high protein binding of this compound in human serum will reduce the free fraction, which is the pharmacodynamically active component. Therefore, higher total concentrations of the drug may be required in vivo to achieve the same free concentration and inhibitory effect as observed in vitro in standard media.

Q4: What is the mechanism of action of this compound?

A4: this compound is a novel, orally bioavailable β-lactamase inhibitor that utilizes a boronic acid core[1][2]. It protects β-lactam antibiotics, such as Ceftibuten, from degradation by a broad spectrum of serine β-lactamases, including Ambler Class A, C, and D enzymes[1][6][7][8]. By binding to the active site of these enzymes, this compound restores the antibacterial activity of the partner β-lactam against many resistant strains of Enterobacterales[1][2].

Q5: Are there standardized methods to test the effect of serum on the activity of Ceftibuten-Ledaborbactam?

A5: Yes, standard broth microdilution or time-kill assays can be adapted to include human serum or human serum albumin (HSA) in the growth medium. A common approach is to supplement Mueller-Hinton broth with 50% human serum to mimic physiological conditions more closely. It is crucial to measure and compare the Minimum Inhibitory Concentrations (MICs) in both standard broth and serum-supplemented broth to quantify the impact of protein binding.

Troubleshooting Guide

Issue 1: Observed MIC of Ceftibuten-Ledaborbactam is higher than expected in my in vitro experiment.

  • Possible Cause 1: Your assay medium contains serum or albumin. The high protein binding of this compound in human serum (65-80%) reduces the free, active concentration of the inhibitor[3].

    • Solution: Quantify the free concentration of this compound in your assay medium using techniques like ultrafiltration or equilibrium dialysis to correlate the free drug concentration with the observed MIC.

  • Possible Cause 2: The bacterial inoculum was too high. A high inoculum can lead to increased β-lactamase production, potentially overwhelming the inhibitor.

    • Solution: Ensure your bacterial inoculum is standardized according to CLSI or EUCAST guidelines.

  • Possible Cause 3: Instability of the compound.

    • Solution: Prepare fresh solutions of this compound and Ceftibuten for each experiment. This compound is supplied as a prodrug, this compound etzadroxil, which is converted to the active moiety[1][2]. Ensure complete conversion if starting with the prodrug for in vitro assays.

Issue 2: Discrepancy between murine in vivo efficacy and in vitro MICs.

  • Possible Cause: Significant difference in protein binding between mice (6.7%) and the species relevant to your in vitro assay (e.g., human, with 65-80% binding)[1][2][3]. The free fraction of this compound is much higher in mice, leading to greater potentiation of Ceftibuten at a given total concentration.

    • Solution: When designing in vitro experiments to predict in vivo outcomes, use serum from the same species as your animal model. For human dose projections, it is essential to use human serum or HSA and to consider the higher protein binding.

Issue 3: Variability in MIC results when testing in the presence of serum.

  • Possible Cause: Lot-to-lot variability of commercial serum. The composition of serum, including protein and lipid content, can vary between lots and suppliers, affecting drug binding.

    • Solution: If possible, use a single, large lot of serum for a series of related experiments. Always perform control experiments to ensure consistency.

  • Possible Cause 2: The presence of endogenous substances in serum that may interfere with the assay.

    • Solution: Use heat-inactivated serum to minimize enzymatic activity that could degrade the antibiotic or inhibitor.

Data on this compound Activity

The following tables summarize the in vitro activity of Ceftibuten in combination with a fixed concentration of this compound against various β-lactamase-producing Enterobacterales in standard cation-adjusted Mueller-Hinton broth (CAMHB). It is important to note that the presence of human serum proteins would likely increase these MIC values due to the high protein binding of this compound.

Table 1: Protein Binding of this compound

SpeciesMatrixProtein Binding (%)Concentration DependentReference
MurinePlasma6.7No[1][2]
HumanPlasma65 - 80No[3]

Table 2: In Vitro Activity of Ceftibuten-Ledaborbactam in Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Organism (β-lactamase type)Ceftibuten MIC (µg/mL)Ceftibuten + this compound (4 µg/mL) MIC (µg/mL)Fold Reduction in MICReference
E. coli (CTX-M)>32 - 1280.12 - 2>32 to 1024-fold[1][2]
K. pneumoniae (KPC)>64 - 1280.12 - 2>32 to 1024-fold[1][2]
E. cloacae>320.12 - 2>32-fold[1][2]
MDR EnterobacteralesMIC₉₀: >32MIC₉₀: 0.25≥128-fold[6][7]
ESBL-producing EnterobacteralesMIC₉₀: >32MIC₉₀: 0.25≥128-fold[6][7]

MDR: Multidrug-resistant; ESBL: Extended-spectrum β-lactamase; MIC₉₀: Minimum inhibitory concentration for 90% of isolates.

Experimental Protocols

Protocol 1: Determination of this compound Protein Binding by Ultrafiltration

This protocol is adapted from the methodology described for ex vivo murine studies[1][2].

  • Sample Preparation: Obtain plasma (either from the species of interest or human plasma). Spike this compound into the plasma to achieve the desired final concentrations.

  • Ultrafiltration:

    • Pre-condition ultrafiltration devices (e.g., Centrifree® with a 30 kDa molecular weight cut-off) according to the manufacturer's instructions.

    • Add the this compound-spiked plasma to the ultrafiltration device.

    • Centrifuge at 2000 x g for 45 minutes at 4°C to separate the protein-free ultrafiltrate.

  • Analysis:

    • Collect the ultrafiltrate and an aliquot of the original plasma sample.

    • Determine the concentration of this compound in both the total plasma sample and the ultrafiltrate using a validated analytical method such as LC-MS/MS.

  • Calculation:

    • Calculate the percentage of protein binding using the formula: % Protein Binding = 100 - ((Concentration in ultrafiltrate / Concentration in total plasma) x 100)[1]

    • It is also recommended to assess non-specific binding of the compound to the ultrafiltration device by running a control sample with the drug in a protein-free buffer[1].

Protocol 2: MIC Determination in the Presence of Human Serum

This protocol follows the general principles of the CLSI broth microdilution method.

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) and a second medium consisting of 50% CAMHB and 50% pooled, heat-inactivated human serum.

  • Drug Dilutions: Prepare serial twofold dilutions of Ceftibuten in both media types. To each dilution, add a fixed concentration of this compound (e.g., 4 µg/mL).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as per CLSI guidelines.

  • Incubation: Inoculate the drug-containing microtiter plates with the bacterial suspension. Incubate at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Ceftibuten (in the presence of the fixed concentration of this compound) that completely inhibits visible bacterial growth.

  • Comparison: Compare the MIC values obtained in CAMHB with those obtained in the serum-supplemented medium to determine the effect of serum proteins.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay MIC Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (CLSI/EUCAST standards) E Inoculate Plates A->E B Prepare Drug Solutions (Ceftibuten + this compound) C Perform Serial Dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) B->C D Perform Serial Dilutions in 50% Human Serum + 50% CAMHB B->D C->E D->E F Incubate at 35°C for 16-20h E->F G Read MIC in CAMHB F->G H Read MIC in Human Serum F->H I Compare MICs to Determine Impact of Serum Proteins G->I H->I

Caption: Workflow for determining the impact of human serum on Ceftibuten-Ledaborbactam MIC.

Logical_Relationship A Total this compound in Plasma B Free (Unbound) this compound A->B C Protein-Bound this compound (65-80% in Humans) A->C D Inhibition of β-Lactamase B->D  Active Fraction E Ceftibuten Activity Restored D->E F Bacterial Lysis E->F G Serum Proteins (e.g., Albumin) G->C

Caption: Impact of serum protein binding on the mechanism of action of this compound.

References

Ledaborbactam Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of ledaborbactam in cellular assays. While extensive preclinical safety assessments have indicated a clean off-target profile for this compound, this guide is designed to assist users who may encounter unexpected results in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to have off-target effects or cytotoxicity in mammalian cells?

A1: Based on available non-clinical safety data, this compound is reported to have no significant off-target enzymatic or binding activity, and no direct cytotoxicity, mutagenicity, or genotoxicity has been observed. Phase 1 clinical studies also reported no clinically relevant changes in electrocardiograms (ECGs), vital signs, or clinical laboratory values, supporting a favorable safety profile.[1] However, it is important to validate this in your specific cell line and assay conditions.

Q2: I am observing unexpected cell death or reduced proliferation in my cell culture after treating with this compound. What could be the cause?

A2: While direct cytotoxicity of this compound is not an expected outcome, several factors could contribute to observations of cell death or reduced proliferation:

  • Compound Purity and Solvent Effects: Verify the purity of your this compound lot. Impurities could have cytotoxic effects. Additionally, ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line.

  • Assay Interference: Some assay reagents can be sensitive to the chemical properties of the test compound. For example, compounds that are reducing agents can interfere with tetrazolium-based proliferation assays (e.g., MTS/MTT).

  • Indirect Effects in Co-treatment Studies: If you are co-administering this compound with another compound (like a β-lactam antibiotic), consider the possibility of synergistic toxicity or altered pharmacology of the partner drug in your specific cellular model.

  • Cell Line Specific Vulnerabilities: While unlikely, your specific cell line may have unique sensitivities. It is recommended to perform a direct cytotoxicity assessment as outlined in the troubleshooting guides below.

Q3: My signaling pathway of interest is being modulated in an unexpected way. Is this a known off-target effect of this compound?

A3: There are no published reports of this compound directly modulating specific mammalian signaling pathways. However, the prodrug, this compound etzadroxil, has been identified as a substrate and inhibitor of the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters.[2] If your cells express high levels of these transporters, and your pathway is sensitive to the transport of other molecules, this could be an indirect mechanism of modulation.

Q4: What is the known profile of this compound regarding major safety-related protein targets?

A4: Preclinical assessments have indicated no adverse effects on cardiovascular, respiratory, or central nervous system (CNS) functions. Furthermore, this compound does not inhibit or induce major Cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions via this mechanism. It is a substrate of the organic anion transporters OAT3 and the organic cation transporter OCT1.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

If you observe unexpected cell death, follow this guide to determine if it is a direct cytotoxic effect of this compound.

Summary of Preclinical Safety Findings on this compound

Safety EndpointResult/Conclusion
Cytotoxicity No cytotoxicity reported.
Genotoxicity/Mutagenicity No mutagenicity or genotoxicity reported.
Cardiovascular Effects No adverse effects on cardiovascular systems; no clinically relevant ECG changes noted in Phase 1.[1]
Respiratory Effects No adverse respiratory effects reported.
CNS Effects No adverse CNS effects reported.
CYP450 Interaction No inhibition or induction of major P450 enzymes.
Transporter Interaction Substrate of OAT3 and OCT1. The prodrug, this compound etzadroxil, is a substrate and inhibitor of P-gp and BCRP.[2]

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.

  • Cell Plating: Seed your mammalian cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Compound Preparation: Prepare a dilution series of this compound in your cell culture medium. Include a vehicle control (medium with the same final concentration of solvent, e.g., 0.1% DMSO) and a positive control for maximum lysis (e.g., 1% Triton X-100).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or medium to the respective wells. For the maximum lysis control, add the lysis agent 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • LDH Measurement:

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution).

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Sample Abs - Vehicle Control Abs) / (Max Lysis Abs - Vehicle Control Abs)

Workflow for Investigating Unexpected Cytotoxicity

G cluster_observe Observation cluster_troubleshoot Troubleshooting Steps cluster_analysis Analysis cluster_conclusion Conclusion observe Unexpected cell death observed in this compound-treated cells check_purity Verify Purity of This compound Lot observe->check_purity Initial Checks check_solvent Run Solvent-Only Toxicity Control check_purity->check_solvent run_ldh Perform LDH Cytotoxicity Assay (See Protocol) check_solvent->run_ldh Definitive Test no_cyto No significant cytotoxicity observed in LDH assay run_ldh->no_cyto Result cyto Cytotoxicity confirmed run_ldh->cyto Result investigate_other Conclusion: Effect is likely due to assay interference, indirect effects, or solvent toxicity. Investigate other causes. no_cyto->investigate_other contact_support Conclusion: Effect may be specific to cell line or experimental conditions. Contact technical support with data. cyto->contact_support

Caption: Troubleshooting workflow for unexpected cellular cytotoxicity.

Guide 2: Investigating Potential Transporter Interactions

The prodrug of this compound, this compound etzadroxil, is an inhibitor of P-gp and BCRP. If your cells express these transporters and you observe unexpected changes in the activity of other compounds, this guide may help.

Experimental Protocol: Calcein-AM Efflux Assay for P-gp Inhibition

This assay uses a non-fluorescent P-gp substrate (Calcein-AM) that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases. P-gp inhibition leads to intracellular accumulation of Calcein and increased fluorescence.

  • Cell Plating: Seed cells known to express P-gp (e.g., MDCK-MDR1 or certain cancer cell lines) in a black, clear-bottom 96-well plate. Incubate for 24-48 hours to form a confluent monolayer.

  • Compound Preparation: Prepare dilutions of this compound etzadroxil in transport buffer (e.g., HBSS). Include a vehicle control and a known P-gp inhibitor as a positive control (e.g., Verapamil).

  • Inhibitor Incubation: Wash cells with warm transport buffer and then add the prepared compound dilutions. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Calcein-AM to each well to a final concentration of ~1 µM.

  • Efflux and Measurement: Incubate for an additional 30-60 minutes at 37°C. Measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis: Increased fluorescence relative to the vehicle control indicates inhibition of P-gp-mediated efflux of Calcein-AM. Calculate the % inhibition for each concentration.

Logical Flow for Assessing P-gp/BCRP-Mediated Effects

G start Observation: Unexpected modulation of a co-treated compound's activity. check_transporter Does my cell line express P-gp or BCRP transporters? start->check_transporter check_substrate Is the co-treated compound a known substrate of P-gp or BCRP? check_transporter->check_substrate Yes conclusion_neg Result: No significant inhibition. The observed effect is likely not mediated by P-gp/BCRP. check_transporter->conclusion_neg No hypothesis Hypothesis: This compound etzadroxil may be inhibiting P-gp/BCRP, altering the intracellular concentration of the co-treated compound. check_substrate->hypothesis Yes check_substrate->conclusion_neg No run_assay Perform a functional transporter assay (e.g., Calcein-AM efflux assay) to confirm P-gp/BCRP inhibition. hypothesis->run_assay conclusion_pos Result: Inhibition confirmed. The observed effect is likely an indirect off-target effect mediated by transporter inhibition. run_assay->conclusion_pos Positive run_assay->conclusion_neg Negative

Caption: Decision process for investigating transporter-mediated effects.

References

Addressing variability in Ledaborbactam prodrug conversion in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ledaborbactam and its prodrug, this compound etzadroxil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its prodrug, this compound etzadroxil?

This compound (formerly VNRX-5236) is a novel, orally bioavailable β-lactamase inhibitor.[1][2] It is designed to be co-administered with β-lactam antibiotics to overcome bacterial resistance. This compound etzadroxil (formerly VNRX-7145) is the orally administered prodrug form, which is converted in the body to the active this compound.[2][3][4]

Q2: What is the primary mechanism of action of this compound?

This compound is a β-lactamase inhibitor that protects β-lactam antibiotics from degradation by a wide range of serine β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases such as KPC and OXA-48.[2][5] By inhibiting these enzymes, this compound restores the activity of the partner antibiotic against resistant bacteria.[2]

Q3: Why is this compound administered as a prodrug?

Administering this compound as a prodrug, this compound etzadroxil, enhances its oral bioavailability, ensuring that sufficient levels of the active drug reach the systemic circulation to be effective.[2][6]

Q4: How extensive is the in vivo conversion of this compound etzadroxil to this compound?

The conversion of this compound etzadroxil to this compound is extensive and rapid.[7][8] Pharmacokinetic studies in healthy volunteers have shown that the plasma exposure of the prodrug (this compound etzadroxil) is very low, with its Area Under the Curve (AUC) being less than 2% of the AUC of the active this compound.[3][4][5] This indicates a highly efficient conversion process.

Troubleshooting Guide

Q5: We are observing high variability in this compound plasma concentrations between our animal subjects. What could be the cause?

High variability in plasma concentrations during preclinical studies can stem from several factors:

  • Genetic Polymorphisms: Differences in the expression and activity of metabolic enzymes, such as esterases, among individual animals can lead to variations in the rate and extent of prodrug conversion.

  • Gastrointestinal Factors: The absorption of the oral prodrug can be influenced by individual differences in gastric pH, gastrointestinal motility, and the presence of food.

  • Health Status of Animals: Underlying health conditions can affect drug absorption, metabolism, and excretion, contributing to variability.

  • Dosing Accuracy: Ensure precise and consistent administration of the prodrug, as even small variations in the administered dose can lead to significant differences in plasma concentrations.

  • Ex Vivo Conversion: Inconsistent sample handling post-collection can lead to variable ex vivo conversion of the prodrug to the active form, artificially altering the measured concentrations.

Q6: Our in vitro experiments are showing inconsistent conversion rates. What should we check?

For reproducible in vitro results, consider the following:

  • Enzyme Source and Purity: The source and lot of enzymes (e.g., liver microsomes, S9 fractions, purified esterases) should be consistent. Enzyme activity can vary between batches and suppliers.

  • Cofactor Concentration: Ensure that necessary cofactors are present at optimal concentrations in the incubation buffer.

  • Buffer Conditions: The pH, ionic strength, and composition of the incubation buffer should be tightly controlled, as these can significantly impact enzyme activity.

  • Prodrug Stability: Assess the stability of this compound etzadroxil in the experimental buffer system without the presence of enzymes to rule out chemical degradation.

  • Assay Linearity: Confirm that the assay is running under linear conditions with respect to time and protein concentration.

Q7: How can we minimize ex vivo conversion of this compound etzadroxil in our collected samples?

To ensure accurate measurement of both the prodrug and the active drug, it is crucial to minimize conversion after sample collection.[9]

  • Rapid Processing at Low Temperatures: Process blood and plasma samples as quickly as possible on ice or in a refrigerated centrifuge.

  • Use of Enzyme Inhibitors: Collect blood samples in tubes containing esterase inhibitors, such as sodium fluoride or diisopropyl fluorophosphate, to prevent enzymatic conversion.

  • pH Control: Adjust the pH of the plasma sample to a range where the converting enzymes are less active.

  • Immediate Freezing and Validated Storage: Snap-freeze the samples in a dry ice/alcohol slurry and store them at -80°C until analysis. Ensure the stability of the prodrug and active drug under these storage conditions has been validated.[9]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound (LED) and this compound Etzadroxil (LED-E) after Single Ascending Doses in Healthy Volunteers

Dose of LED-EAnalyteCmax (µg/mL) [Geometric Mean]Tmax (h) [Median]AUCinf (h·µg/mL) [Geometric Mean]t1/2 (h) [Geometric Mean]
100 mg LED-E-0.50 - 0.750.1772.8 - 4.7
LED-1.25 - 2.0015.40-
1000 mg LED-E-0.50 - 0.752.3002.8 - 4.7
LED-1.25 - 2.00114.00-

Data extracted from a Phase 1, single ascending dose study in healthy volunteers.[4] The terminal half-life of this compound in plasma after 10 days of multiple doses is approximately 11-12 hours.[3][4]

Table 2: In Vitro Activity of Ceftibuten in Combination with this compound against Resistant Enterobacterales

Bacterial SpeciesResistance MechanismCeftibuten MIC (µg/mL)Ceftibuten/Ledaborbactam (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
E. coliESBL>32 - 1280.12 - 2>32 to >1024
K. pneumoniaeESBL>64 - 1280.12 - 2>32 to >1024
E. cloacaeESBL>320.12 - 2>32 to >1024
EnterobacteralesKPC-positive-MIC90: 2-
EnterobacteralesOXA-48-group-positive-MIC90: 2-

Data from in vitro susceptibility testing.[2][10]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Murine Model

  • Animal Model: Utilize female ICR mice (or another appropriate strain), aged 6-8 weeks.

  • Acclimatization: Allow animals to acclimate for at least 3 days before the experiment.

  • Dosing: Administer this compound etzadroxil orally via gavage at the desired dose.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant and an esterase inhibitor.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentrations of this compound etzadroxil and this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol 2: In Vitro Prodrug Conversion Assay using Human Liver Microsomes

  • Materials: Human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), this compound etzadroxil stock solution, and an organic solvent for quenching the reaction.

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add this compound etzadroxil to the mixture to initiate the reaction. The final substrate concentration should be within the linear range of the assay.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the concentrations of this compound etzadroxil and this compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the prodrug and the rate of appearance of the active drug to calculate the conversion rate.

Visualizations

G This compound Prodrug Conversion and Mechanism of Action cluster_invivo In Vivo cluster_action Mechanism of Action Oral Administration Oral Administration Absorption Absorption Oral Administration->Absorption GI Tract Conversion Conversion Absorption->Conversion Esterases Active this compound Active this compound Conversion->Active this compound Systemic Circulation Systemic Circulation Active this compound->Systemic Circulation Beta-lactamase Beta-lactamase Systemic Circulation->Beta-lactamase Infection Site Inhibition Inhibition Beta-lactamase->Inhibition Binding

Caption: this compound prodrug conversion pathway and its mechanism of action.

G Experimental Workflow for In Vivo PK Study Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Time Points Sample Processing Sample Processing Blood Sampling->Sample Processing Centrifugation Bioanalysis Bioanalysis Sample Processing->Bioanalysis LC-MS/MS Data Analysis Data Analysis Bioanalysis->Data Analysis PK Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

G Troubleshooting Logic for High Variability High Variability High Variability Check Dosing Check Dosing High Variability->Check Dosing Source? Review Sample Handling Review Sample Handling Check Dosing->Review Sample Handling Yes Inconsistent Inconsistent Check Dosing->Inconsistent No Assess Animal Health Assess Animal Health Review Sample Handling->Assess Animal Health Yes Review Sample Handling->Inconsistent No Consider Genetic Factors Consider Genetic Factors Assess Animal Health->Consider Genetic Factors Yes Assess Animal Health->Inconsistent No Consistent Consistent Consider Genetic Factors->Consistent Yes

Caption: A logical approach to troubleshooting high variability in in vivo studies.

References

Technical Support Center: Ledaborbactam Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ledaborbactam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with the oral delivery of this compound?

A1: The active form of this compound (formerly VNRX-5236) inherently exhibits poor oral bioavailability.[1][2] This is a common characteristic for many β-lactamase inhibitors due to their hydrophilic nature, which limits their ability to permeate biological membranes.[2][3]

Q2: What is the principal strategy employed to enhance the oral bioavailability of this compound?

A2: The primary strategy is the use of a prodrug formulation.[1][4][5] this compound etzadroxil (formerly VNRX-7145) is the orally bioavailable prodrug of this compound.[6][7][8][9] After oral administration, this compound etzadroxil is designed to be absorbed and then converted in the body to the active this compound.[9][10]

Q3: How significant is the conversion of the prodrug to the active form?

A3: Studies have shown extensive conversion of this compound etzadroxil to the active this compound. Following single doses of the prodrug, the systemic exposure (AUCinf) of this compound etzadroxil was less than 2% of the exposure to the active this compound, indicating efficient conversion.[8][10][11]

Q4: With which antibiotic is this compound etzadroxil being co-developed for oral administration?

A4: this compound etzadroxil is being developed as a fixed-dose combination with ceftibuten, an oral third-generation cephalosporin.[6][7][12] This combination aims to provide an oral treatment option for infections caused by multi-drug resistant Enterobacterales, particularly complicated urinary tract infections (cUTIs).[7][12]

Q5: Are there other general strategies to improve the oral bioavailability of β-lactamase inhibitors?

A5: Yes, besides the prodrug approach, other strategies that have been historically used for β-lactam antibiotics include active transport mechanisms.[3] For instance, some orally bioavailable β-lactam drugs utilize transporters like the proton-coupled peptide transporter PepT1 (SLC15A1) for absorption in the intestine.[3]

Troubleshooting Guide

Issue 1: Inconsistent or low oral bioavailability observed in preclinical animal models.

Potential Cause Troubleshooting Step
Improper Formulation The formulation of the oral dosage form is critical. For this compound etzadroxil, suspensions in vehicles like 0.5% carboxymethylcellulose sodium (CMC Na) have been used.[1] Ensure the compound is properly suspended and the dosing vehicle is appropriate for the animal model.
Species-specific Metabolism The rate and extent of prodrug conversion can vary between species. This compound etzadroxil has shown consistent oral bioavailability across mice, dogs, and monkeys (F = 61–82%).[1] However, if using a different model, consider potential differences in esterase activity or other metabolic pathways.
Gastrointestinal Conditions Factors within the gastrointestinal tract such as pH, motility, and the presence of food can significantly impact drug absorption.[13] Standardize feeding schedules for animal studies to minimize variability.

Issue 2: Difficulty in establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship for oral this compound.

Potential Cause Troubleshooting Step
Inappropriate PK/PD Index For this compound administered with ceftibuten, the PK/PD index that best correlates with efficacy has been identified as the free-drug area under the curve to minimum inhibitory concentration ratio (fAUC/MIC).[2][6] Ensure you are measuring and modeling the correct PK/PD parameter.
Variability in MIC Testing The minimum inhibitory concentration (MIC) is a critical component of the PK/PD index. Ensure that MIC testing protocols are standardized, particularly the fixed concentration of this compound used (e.g., 4 mg/L has been used in several studies).[6][14][15]
Humanized Dosing Regimens When translating preclinical data, it is important to use dosing regimens that simulate human exposures. Murine models have been developed to mimic humanized ceftibuten exposures when studying the efficacy of the combination.[6][14]

Data Summary

Table 1: Oral Bioavailability of this compound Etzadroxil in Preclinical Species

Species Dose (mg/kg) Oral Bioavailability (F%) Reference
Mouse5 - 1061 - 82[1]
Dog5 - 1061 - 82[1]
Monkey5 - 1061 - 82[1]

Table 2: Caco-2 Cell Permeability

Compound Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Absorption Potential Classification Reference
This compound etzadroxil9.22High[1]
This compound-Poor[1]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is a generalized procedure based on the information that a Caco-2 cell permeability study was undertaken for this compound etzadroxil.[1]

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Experiment:

    • The test compound (e.g., this compound etzadroxil) is added to the apical (donor) side of the transwell.

    • Samples are collected from the basolateral (receiver) side at various time points.

    • The concentration of the compound in the donor and receiver compartments is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategy cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Problem This compound has poor oral bioavailability Strategy Develop an oral prodrug: This compound Etzadroxil Problem->Strategy Caco2 Caco-2 Permeability Assay Strategy->Caco2 Metabolic_Stability Metabolic Stability (e.g., in intestinal homogenates) Strategy->Metabolic_Stability PK_Studies Pharmacokinetic studies in animal models (e.g., mouse, dog, monkey) Caco2->PK_Studies Metabolic_Stability->PK_Studies Efficacy_Models Efficacy studies in infection models (e.g., murine thigh infection) PK_Studies->Efficacy_Models Phase1 Phase 1 Studies in Healthy Volunteers (Safety, PK, DDI) Efficacy_Models->Phase1

Caption: Workflow for developing an orally bioavailable this compound prodrug.

logical_relationship This compound This compound (Active BLI, Poor Oral Bioavailability) Prodrug This compound Etzadroxil (Oral Prodrug) Absorption Gastrointestinal Absorption Prodrug->Absorption Oral Administration Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Conversion In Vivo Conversion (e.g., by esterases) Conversion->this compound Release of Active Drug Systemic_Circulation->Conversion

Caption: Logical relationship of this compound etzadroxil prodrug strategy.

References

Ledaborbactam formulation challenges for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ledaborbactam formulation in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common formulation challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formulation for in vivo studies challenging?

A1: this compound (formerly VNRX-5236) is a novel, broad-spectrum boronic acid β-lactamase inhibitor. Its formulation can be challenging due to its poor oral absorption, which necessitates either parenteral administration or the use of a prodrug for oral delivery.[1][2] Like many boronic acid-based compounds, it may also present solubility and stability challenges that require careful selection of formulation excipients.

Q2: What is the purpose of the prodrug, this compound etzadroxil (VNRX-7145)?

A2: this compound etzadroxil is an orally bioavailable prodrug of this compound.[2] It is designed to be absorbed from the gastrointestinal tract and then rapidly cleaved to release the active this compound molecule into the bloodstream. This approach bypasses the poor absorption of this compound itself, allowing for oral administration in preclinical and clinical studies.[1]

Q3: What are the common routes of administration for this compound in in vivo studies?

A3: In preclinical studies, this compound has been administered via intravenous (IV), subcutaneous (SC), and oral (as the prodrug this compound etzadroxil) routes.[1] The choice of administration route often depends on the specific experimental goals, such as pharmacokinetic profiling or efficacy testing.

Q4: Are there any known stability issues with this compound formulations?

A4: While specific stability data for this compound is not extensively published, β-lactamase inhibitors, as a class, can be susceptible to hydrolysis, especially at non-optimal pH and higher temperatures. For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] General best practices for β-lactam antibiotics suggest that storage at -70°C is optimal for maintaining stability in prepared solutions.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and administration of this compound formulations for in vivo studies.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. This compound has limited aqueous solubility. The addition of a concentrated DMSO solution to an aqueous vehicle can cause the drug to crash out.- Decrease the concentration of the final formulation. - Increase the proportion of co-solvents in the final formulation (e.g., polyethylene glycol, propylene glycol). - Utilize a surfactant , such as Tween 80, to improve solubility and prevent precipitation. - Adjust the pH of the aqueous buffer to a range where this compound solubility is higher (requires pKa data for optimization).
Inconsistent or low bioavailability after oral administration of this compound. This compound has poor intrinsic oral absorption.[1]- Use the prodrug this compound etzadroxil for oral dosing studies.[1][2] - If the active moiety must be used, consider alternative routes of administration with higher bioavailability, such as subcutaneous or intravenous injection.
Lack of dose proportionality with oral dosing of the prodrug. This has been observed in some studies and may be due to saturation of intestinal transporters or other absorption mechanisms.[1]- Switch to a parenteral route of administration , such as subcutaneous injection, which has shown dose-proportional pharmacokinetics for this compound.[1]
Suspected degradation of the compound in the formulation. Instability due to pH, temperature, or light exposure.- Prepare formulations fresh before each experiment. - Store stock solutions at or below -20°C , protected from light.[3] - Maintain the pH of the formulation in a neutral range (e.g., pH 7.0-7.4) using a suitable buffer, such as sodium phosphate, as this is a common pH for parenteral formulations.[1][5]
Difficulty achieving the desired concentration for high-dose studies. Limited solubility of this compound in common aqueous-based vehicles.- Formulate using a co-solvent system. A common starting point is a mixture of DMSO and a biocompatible co-solvent like PEG300 or propylene glycol, with a small percentage of a surfactant like Tween 80. - For intravenous administration, a formulation with up to 5% Dimethylacetamide (DMA) as a co-solvent has been reported.[1]

Data Presentation

Table 1: Example Formulations for this compound and its Prodrug in Preclinical Studies

Compound Route of Administration Vehicle Composition Concentration Range Reference
This compound (VNRX-5236)Subcutaneous (SC)50 mM Sodium Phosphate Buffer, pH 7.00.3 - 3.5 mg/mL[1][5]
This compound etzadroxil (VNRX-7145)Oral (PO)0.5% Tween 80 in Sodium Acetate/Acetic Acid Buffer, pH ~5.0 (with DMSO for initial dissolution)Not specified[1]
This compound (VNRX-5236)Intravenous (IV)5% DMA, 95% (0.5% CMC / 0.5% Tween 80)2.5 mg/mL[1]

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight263.05 g/mol [6]
XLogP0.49[2]
Hydrogen Bond Donors3[2]
Hydrogen Bond Acceptors6[2]
Aqueous SolubilityData not publicly available
pKaData not publicly available

Note: The lack of publicly available, quantitative aqueous solubility and pKa data necessitates an empirical approach to formulation development, starting with the successful formulations reported in the literature.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Subcutaneous Administration

This protocol is based on methodologies reported in preclinical efficacy studies.[1][5]

  • Materials:

    • This compound (VNRX-5236) powder

    • Sodium Phosphate Monobasic

    • Sodium Phosphate Dibasic

    • Water for Injection (WFI)

    • pH meter

    • Sterile filters (0.22 µm)

    • Sterile vials

  • Procedure:

    • Prepare a 50 mM sodium phosphate buffer.

      • Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in WFI to achieve the target concentration.

      • Adjust the pH of the buffer to 7.0 using dropwise addition of 1N NaOH or 1N HCl as needed.

      • Sterile-filter the buffer through a 0.22 µm filter into a sterile container.

    • Accurately weigh the required amount of this compound powder.

    • In a sterile vial, add a small volume of the 50 mM sodium phosphate buffer (pH 7.0) to the this compound powder to create a slurry.

    • Gradually add more buffer while vortexing or sonicating until the desired final concentration is reached and the drug is fully dissolved. Concentrations ranging from 0.3 to 3.5 mg/mL have been reported.[1]

    • Visually inspect the solution for any particulates.

    • The final formulation is administered via subcutaneous injection, typically in a volume of 0.1-0.2 mL in mice.[1]

Protocol 2: Preparation of this compound etzadroxil Formulation for Oral Gavage

This protocol is adapted from pharmacokinetic studies of the prodrug.[1]

  • Materials:

    • This compound etzadroxil (VNRX-7145) powder

    • Dimethyl sulfoxide (DMSO)

    • Tween 80 (Polysorbate 80)

    • Sodium Acetate

    • Acetic Acid

    • Water for Injection (WFI)

    • Sterile vials

  • Procedure:

    • Prepare a sodium acetate/acetic acid buffer. Adjust the pH to approximately 5.0.

    • Prepare a 0.5% Tween 80 solution in the sodium acetate/acetic acid buffer.

    • Accurately weigh the this compound etzadroxil powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution.

    • Slowly add the DMSO stock solution to the 0.5% Tween 80 in acetate buffer with continuous stirring to achieve the final desired concentration.

    • The final formulation is administered via oral gavage.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Pharmacokinetic Analysis Weigh_this compound Weigh this compound Dissolve_Drug Dissolve Drug in Vehicle Weigh_this compound->Dissolve_Drug Prepare_Vehicle Prepare Vehicle (e.g., pH 7.0 Buffer) Prepare_Vehicle->Dissolve_Drug Sterile_Filter Sterile Filter (0.22 µm) Dissolve_Drug->Sterile_Filter Dose_Animal Administer to Animal (e.g., Subcutaneous) Sterile_Filter->Dose_Animal Collect_Samples Collect Blood Samples at Time Points Dose_Animal->Collect_Samples Process_Samples Process Samples (e.g., Plasma Separation) Collect_Samples->Process_Samples LC_MS_Analysis LC-MS/MS Analysis Process_Samples->LC_MS_Analysis Calculate_PK Calculate PK Parameters (AUC, Cmax, etc.) LC_MS_Analysis->Calculate_PK

Experimental workflow for a subcutaneous pharmacokinetic study.

troubleshooting_logic Start Formulation Issue? Precipitation Precipitation Observed? Start->Precipitation Low_Bioavailability Low Oral Bioavailability? Start->Low_Bioavailability No Precipitation->Low_Bioavailability No Use_Cosolvent Add/Increase Co-solvent (e.g., PEG, Propylene Glycol) Precipitation->Use_Cosolvent Yes Degradation Suspected Degradation? Low_Bioavailability->Degradation No Use_Prodrug Use Prodrug (this compound etzadroxil) Low_Bioavailability->Use_Prodrug Yes Prepare_Fresh Prepare Formulation Fresh Degradation->Prepare_Fresh Yes Add_Surfactant Add Surfactant (e.g., Tween 80) Use_Cosolvent->Add_Surfactant Adjust_pH Adjust pH of Vehicle Add_Surfactant->Adjust_pH Switch_Route Switch to Parenteral Route (SC or IV) Use_Prodrug->Switch_Route Control_Storage Control Storage Conditions (-20°C or -80°C, protect from light) Prepare_Fresh->Control_Storage Check_pH Ensure Neutral pH (e.g., pH 7.0-7.4) Control_Storage->Check_pH

Troubleshooting logic for this compound formulation issues.

References

Validation & Comparative

A Head-to-Head Comparison: Ledaborbactam and Avibactam Against KPC-Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the emergence of Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria presents a significant clinical challenge. This guide provides a detailed comparison of two key β-lactamase inhibitors, ledaborbactam and avibactam, in their efficacy against these formidable pathogens. Developed for researchers, scientists, and drug development professionals, this document synthesizes available in vitro and in vivo data to offer an objective performance analysis.

Executive Summary

Both this compound, in combination with ceftibuten, and avibactam, paired with ceftazidime, have demonstrated potent activity against KPC-producing Enterobacterales. In vitro studies consistently show that both inhibitors significantly lower the minimum inhibitory concentrations (MICs) of their partner β-lactams. Notably, recent research indicates that ceftibuten-ledaborbactam and cefepime-taniborbactam (a related bicyclic boronate) may retain activity against certain KPC variants that confer resistance to ceftazidime-avibactam[1][2][3][4]. While direct head-to-head in vivo comparative studies are limited, existing animal model data for both combinations demonstrate significant efficacy in reducing bacterial burden in various infection models, including those caused by KPC producers[5][6][7][8][9][10].

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of this compound and avibactam against KPC-producing isolates is a critical measure of their potential clinical utility. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data against KPC-Producing Enterobacterales
Organism/Strainβ-Lactamase(s)Ceftibuten MIC (µg/mL)Ceftibuten-Ledaborbactam (4 µg/mL) MIC (µg/mL)Ceftazidime MIC (µg/mL)Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL)Reference(s)
K. pneumoniae (Clinical Isolates)KPC-positive>32 - 1280.12 - 2>1280.38/1.5 (MIC₅₀/₉₀)[5][11]
E. coli expressing KPC variantsKPC-2, KPC-3N/A≤0.5>256>256 (for some variants)[1][2]
Enterobacterales (Global Surveillance)KPC-positiveN/A2 (MIC₉₀)N/AN/A
K. pneumoniae (in vitro selection)KPC-3 variantsN/AN/A>256Elevated[1]

Note: Direct comparative MIC data from a single study is ideal but not always available. Data is compiled from multiple sources to provide a broader overview.

Table 2: Kinetic Parameters of KPC-2 Inhibition
Inhibitork₂/Kᵢ (M⁻¹s⁻¹)Kᵢ (app) (µM)Reference(s)
Avibactam~10³ - 10⁴N/A[12]
This compoundSignificantly higher than Avibactam against some resistant KPC variantsN/A[1][4]

Note: Kinetic data for this compound against wild-type KPC-2 is not as widely published as for avibactam. The available data suggests an advantage for this compound against certain avibactam-resistant KPC variants.

In Vivo Efficacy: Animal Model Data

While a direct in vivo comparison is lacking in the literature, independent studies highlight the efficacy of both combinations in relevant animal infection models.

Ceftibuten-Ledaborbactam

In a neutropenic murine thigh infection model using ceftibuten-resistant Enterobacterales, including KPC-producing K. pneumoniae, the combination of ceftibuten with this compound demonstrated significant dose-dependent bacterial killing[5][13]. A human-simulated regimen of ceftibuten in this model showed that the addition of this compound was essential for achieving bacteriostasis[5][13]. Furthermore, in a murine urinary tract infection (UTI) model with KPC-2-producing E. coli, ceftibuten-ledaborbactam resulted in a significant reduction in bacterial burden in both the kidneys and bladder[8][10].

Ceftazidime-Avibactam

Ceftazidime-avibactam has been evaluated in several animal models. In a neutropenic mouse thigh infection model with KPC-2-carrying K. pneumoniae, the combination was bactericidal, whereas ceftazidime alone had little effect[6]. Similarly, in a rat intra-abdominal abscess model with a KPC-2-positive K. pneumoniae isolate, ceftazidime-avibactam was highly effective, reducing bacterial counts by approximately 6 log₁₀ CFU/abscess compared to ceftazidime alone[7][9]. An in vitro pharmacokinetic/pharmacodynamic (PK/PD) model also demonstrated potent bactericidal activity of ceftazidime-avibactam against KPC-producing strains[11].

Mechanisms of Action and Inhibition

Both this compound and avibactam are serine β-lactamase inhibitors, but they belong to different chemical classes, which influences their interaction with the KPC enzyme.

Avibactam is a diazabicyclooctane (DBO) inhibitor. It forms a covalent, reversible acyl-enzyme intermediate with the serine residue in the active site of the KPC enzyme. This binding inactivates the enzyme, preventing the hydrolysis of the partner β-lactam.

G cluster_0 Avibactam Inhibition of KPC KPC KPC Enzyme (Active Site Serine) AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive) KPC->AcylEnzyme Acylation Avibactam Avibactam Avibactam->KPC Binding Hydrolysis Slow Hydrolysis (Reactivation) AcylEnzyme->Hydrolysis Reversible Hydrolysis->KPC

Avibactam's reversible covalent inhibition of KPC.

This compound is a bicyclic boronate inhibitor. It also forms a covalent adduct with the active site serine of the KPC enzyme. The boronic acid moiety is key to its mechanism, acting as a transition-state analog that binds with high affinity.

G cluster_1 This compound Inhibition of KPC KPC_L KPC Enzyme (Active Site Serine) CovalentAdduct Covalent Adduct (Inactive) KPC_L->CovalentAdduct Adduct Formation This compound This compound (Bicyclic Boronate) This compound->KPC_L Binding Dissociation Dissociation (Reactivation) CovalentAdduct->Dissociation Reversible Dissociation->KPC_L

This compound's covalent inhibition of KPC via a boronate adduct.

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation of the presented data. Below is a summary of the key experimental protocols.

In Vitro Susceptibility Testing
  • Method: Broth microdilution was the standard method used to determine MICs, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inhibitor Concentration: this compound and avibactam were typically tested at a fixed concentration of 4 µg/mL.

  • Bacterial Strains: A variety of clinical isolates of KPC-producing K. pneumoniae, E. coli, and other Enterobacterales were used. Some studies also utilized engineered laboratory strains expressing specific KPC variants.

  • Quality Control: Standard ATCC strains were used for quality control in the susceptibility testing.

Enzyme Kinetics
  • Enzyme Purification: KPC enzymes were expressed in E. coli and purified using chromatography techniques.

  • Kinetic Assays: Inhibition kinetics were determined by measuring the hydrolysis of a chromogenic cephalosporin substrate (e.g., nitrocefin) in the presence of varying concentrations of the inhibitor.

  • Data Analysis: Kinetic parameters such as the inhibition constant (Kᵢ) and the second-order rate constant (k₂/Kᵢ) were calculated by fitting the data to appropriate kinetic models.

Animal Infection Models
  • Neutropenic Thigh Model:

    • Animals: Immunocompromised (neutropenic) mice were used.

    • Infection: A defined inoculum of a KPC-producing bacterial strain was injected into the thigh muscle.

    • Treatment: Human-simulated regimens of the antibiotic-inhibitor combinations were administered, typically via subcutaneous or intravenous routes.

    • Outcome: The primary endpoint was the change in bacterial load (log₁₀ CFU) in the thigh muscle over a 24-hour period.

  • Urinary Tract Infection (UTI) Model:

    • Animals: Mice were used.

    • Infection: Bacteria were introduced into the bladder via a catheter to establish a UTI.

    • Treatment: Human-simulated oral or parenteral regimens were administered.

    • Outcome: Bacterial counts in the kidneys and bladder were determined after a set treatment period.

  • Intra-abdominal Abscess Model:

    • Animals: Rats were used.

    • Infection: Fecal pellets containing a KPC-producing strain were implanted into the abdominal cavity to induce an abscess.

    • Treatment: Multiple doses of the drug combinations were administered over a period of, for example, 52 hours.

    • Outcome: The number of viable bacteria in the abscesses was quantified at the end of the treatment period.

G General Workflow for In Vivo Efficacy Studies cluster_workflow General Workflow for In Vivo Efficacy Studies Strain Select KPC-producing Bacterial Strain Model Choose Animal Model (e.g., Thigh, UTI, Abscess) Strain->Model Infection Induce Infection in Animals Model->Infection Grouping Randomize into Treatment and Control Groups Infection->Grouping Treatment Administer Drug Combinations (Human-Simulated Dosing) Grouping->Treatment Endpoint Assess Primary Endpoint (e.g., Bacterial Load) Treatment->Endpoint Analysis Analyze and Compare Efficacy Endpoint->Analysis

A generalized workflow for preclinical in vivo efficacy studies.

Conclusion

Both this compound and avibactam are highly effective inhibitors of KPC β-lactamases, restoring the activity of their respective β-lactam partners. The available data suggests that ceftibuten-ledaborbactam may have an advantage against certain KPC variants that confer resistance to ceftazidime-avibactam. However, more direct comparative studies, particularly in vivo, are needed to fully delineate the relative efficacy of these two important antibacterial combinations. The choice of therapy will likely depend on the specific KPC variant, the site of infection, and the overall susceptibility profile of the infecting organism. Continued research and surveillance are essential to guide the clinical use of these life-saving drugs.

References

A Head-to-Head Showdown: Ledaborbactam and Vaborbactam Against Serine Carbapenemases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant threat to global health, largely driven by the production of carbapenemase enzymes that inactivate carbapenem antibiotics. Among the most critical of these are the serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC). In response, a new generation of β-lactamase inhibitors has been developed. This guide provides a detailed comparison of two prominent boronic acid-based inhibitors: ledaborbactam and vaborbactam, focusing on their efficacy against serine carbapenemases.

Mechanism of Action: A Shared Foundation

Both this compound and vaborbactam are potent inhibitors of Ambler class A and C serine β-lactamases, which include the clinically significant KPC enzymes.[1][2] Their mechanism of action is rooted in their cyclic boronic acid structure, which allows them to form a stable, covalent bond with the active site serine residue of the β-lactamase.[3] This mimics the tetrahedral transition state of the natural substrate, effectively trapping and inactivating the enzyme, thus protecting the partner β-lactam antibiotic from degradation.[3] Vaborbactam is co-formulated with the carbapenem meropenem, while this compound is under development with the cephalosporin ceftibuten.[1][4]

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of this compound and vaborbactam, in combination with their respective β-lactam partners, has been extensively evaluated against a range of serine carbapenemase-producing Enterobacterales. The following tables summarize the available data on their minimum inhibitory concentrations (MIC) and enzyme inhibition kinetics.

Table 1: Comparative In Vitro Activity (MIC) of Ceftibuten-Ledaborbactam and Meropenem-Vaborbactam against KPC-producing Enterobacterales

Organism/EnzymeDrug CombinationMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)Reference(s)
KPC-producing EnterobacteralesCeftibuten-Ledaborbactam-285.9 (at ≤1 µg/mL)[5][6][7]
KPC-producing EnterobacteralesMeropenem-Vaborbactam0.06199.0 (at ≤4 µg/mL)[3]
KPC-producing K. pneumoniaeMeropenem-Vaborbactam0.121-[3]
Carbapenem-Resistant Enterobacterales (CRE)Meropenem-Vaborbactam0.532-[8]
Multidrug-Resistant Enterobacterales (MDR)Ceftibuten-Ledaborbactam-2-[6]

Note: MIC values for ceftibuten-ledaborbactam are typically reported with a fixed concentration of this compound (e.g., 4 µg/mL), and for meropenem-vaborbactam with a fixed concentration of vaborbactam (e.g., 8 µg/mL).

Table 2: Enzyme Inhibition Kinetics of this compound and Vaborbactam against KPC-2

InhibitorEnzymeKi (nM)k2/K (M-1s-1)Reference(s)
This compoundKPC-2 (D179Y variant)-Significantly higher than avibactam[4][9]
VaborbactamKPC-2563.4 x 103 - 2.4 x 104[10]

Experimental Protocols

The in vitro data presented in this guide are primarily derived from studies employing standardized methodologies. The following is a generalized protocol for the determination of Minimum Inhibitory Concentrations (MICs) as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay Protocol

  • Bacterial Isolate Preparation:

    • Bacterial isolates, including characterized strains of serine carbapenemase-producing Enterobacterales, are cultured on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) and incubated overnight at 35-37°C.

    • Colonies are then used to prepare a bacterial suspension in a suitable broth (e.g., cation-adjusted Mueller-Hinton Broth - CAMHB) to achieve a standardized turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Preparation:

    • This compound and vaborbactam, along with their respective partner antibiotics (ceftibuten and meropenem), are prepared in appropriate solvents and serially diluted in CAMHB in 96-well microtiter plates.

    • The β-lactamase inhibitors are typically tested at a fixed concentration (e.g., this compound at 4 µg/mL, vaborbactam at 8 µg/mL) across a range of partner antibiotic concentrations.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plates containing the antimicrobial dilutions.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

    • Quality control is performed using reference bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705) to ensure the accuracy and reproducibility of the results.[11]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

InhibitionMechanism cluster_enzyme Serine β-Lactamase Active Site cluster_inhibitor Boronic Acid Inhibitor (this compound / Vaborbactam) Serine Serine Covalent_Complex Stable Covalent Adduct (Enzyme Inactivation) Serine->Covalent_Complex Nucleophilic Attack Boronic_Acid B(OH)₂ Boronic_Acid->Covalent_Complex

Caption: Mechanism of serine β-lactamase inhibition by boronic acid inhibitors.

MIC_Workflow Start Start Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Start->Bacterial_Culture Drug_Dilution Prepare Serial Dilutions of Antibiotic + Inhibitor Start->Drug_Dilution Inoculation Inoculate Microtiter Plate Wells Bacterial_Culture->Inoculation Drug_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Results Observe for Visible Growth Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Both this compound and vaborbactam demonstrate potent in vitro activity against serine carbapenemases, particularly KPC. Vaborbactam, in combination with meropenem, has shown high susceptibility rates against a broad range of KPC-producing Enterobacterales.[3] this compound, paired with ceftibuten, also exhibits strong activity and is positioned as a potential oral treatment option.[12][13] The choice between these agents in a clinical setting would likely be influenced by the specific pathogen, the site of infection, and the desired route of administration. The continued development and study of these and other novel β-lactamase inhibitors are crucial in the ongoing battle against antimicrobial resistance.

References

A Head-to-Head Comparison: Ceftibuten-Ledaborbactam Poised to Reshape the Oral Antibiotic Landscape for Complicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A new oral antibiotic combination, ceftibuten-ledaborbactam, is demonstrating superior in vitro efficacy against a broad spectrum of uropathogens, including multidrug-resistant (MDR) and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, when compared to current oral standard-of-care options for complicated urinary tract infections (cUTIs). This comprehensive guide provides a detailed analysis of the available experimental data, offering researchers, scientists, and drug development professionals a clear perspective on its potential.

Ceftibuten, a third-generation cephalosporin, is paired with ledaborbactam, a novel broad-spectrum β-lactamase inhibitor. This combination is designed to overcome the primary mechanism of resistance to β-lactam antibiotics, the production of β-lactamase enzymes by bacteria. This compound's action restores and enhances the activity of ceftibuten against these otherwise resistant strains.[1][2]

In Vitro Efficacy: A Clear Margin of Superiority

Quantitative data from recent studies underscore the potent activity of ceftibuten-ledaborbactam. The following tables summarize the minimum inhibitory concentration (MIC) data for ceftibuten-ledaborbactam and comparator oral antibiotics against key UTI pathogens. A lower MIC90 value indicates greater potency.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against All Enterobacterales Causing cUTIs

AntibioticAll EnterobacteralesESBL-Producing Subset
Ceftibuten-Ledaborbactam 0.25 0.5
Ceftibuten (alone)>32>32
Amoxicillin-Clavulanate>32>32
Cefazolin>64>64
Cefotaxime>64>64
Ertapenem0.030.25
Tebipenem0.030.06

Data sourced from the CERTAIN-1 Phase 3 study.[1]

Table 2: Susceptibility Rates of Common Oral Antibiotics for UTIs Caused by ESBL-Producing E. coli

AntibioticSusceptibility Rate (%)
Fosfomycin97-98%[1][3][4]
Nitrofurantoin93-95%[3][5]
Pivmecillinam85-96%[1][3][4]

Mechanism of Action: A Synergistic Approach

The enhanced efficacy of ceftibuten-ledaborbactam is rooted in its synergistic mechanism of action. Ceftibuten, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, many resistant bacteria produce β-lactamase enzymes that inactivate β-lactam antibiotics. This compound, a cyclic boronate β-lactamase inhibitor, covalently binds to the active site of these enzymes, rendering them inactive and protecting ceftibuten from degradation.[1]

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase β-Lactamase Enzyme Ceftibuten Ceftibuten BetaLactamase->Ceftibuten Inactivates InactiveComplex Inactive β-Lactamase-Ledaborbactam Complex Ceftibuten->PBP Inhibits This compound This compound This compound->BetaLactamase Inhibits by binding Experimental_Workflow start Start: Isolate Uropathogens prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare 96-well Microtiter Plates with Serial Dilutions of Antibiotics prep_plates->inoculate incubate Incubate Plates at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Bacterial Growth to Determine MIC incubate->read_mic end End: Report MIC90 Values read_mic->end

References

Ledaborbactam's Efficacy Against Novel β-Lactamase Variants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel β-lactamase variants in Gram-negative bacteria poses a significant threat to the efficacy of current β-lactam antibiotics. Ledaborbactam, a novel bicyclic boronate β-lactamase inhibitor, in combination with the oral third-generation cephalosporin ceftibuten, presents a promising therapeutic option to combat these resistant pathogens. This guide provides a comprehensive comparison of this compound's in vitro activity against key β-lactamase variants, alongside other recently developed inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

This compound demonstrates potent, broad-spectrum inhibition of Ambler class A, C, and D β-lactamases, including extended-spectrum β-lactamases (ESBLs) and serine-carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase-48 (OXA-48) types. Notably, ceftibuten-ledaborbactam maintains its activity against KPC variants that confer resistance to the established β-lactamase inhibitor combination, ceftazidime-avibactam.[1][2][3] Like other serine β-lactamase inhibitors, this compound is not active against metallo-β-lactamases (MBLs) such as New Delhi metallo-β-lactamase (NDM).

Comparative In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) data for ceftibuten-ledaborbactam and comparator agents against various β-lactamase-producing Enterobacterales.

Table 1: Activity of Ceftibuten-Ledaborbactam against ESBL-Producing Enterobacterales

β-Lactamase TargetCeftibuten-Ledaborbactam MIC90 (µg/mL)
ESBLs (presumptive positive) 0.25
CTX-M-1 group0.5
CTX-M-9 group0.25
SHV2

MIC90 values represent the concentration required to inhibit the growth of 90% of the tested isolates.

Table 2: Activity of Ceftibuten-Ledaborbactam against Serine Carbapenemase-Producing Enterobacterales

β-Lactamase TargetCeftibuten-Ledaborbactam MIC90 (µg/mL)
KPC 2
OXA-48-like 2

Table 3: Comparative Activity against Ceftazidime-Avibactam-Resistant KPC Variants in Engineered E. coli

KPC VariantCeftibuten-Ledaborbactam MIC (µg/mL)Ceftazidime-Avibactam MIC (µg/mL)
KPC-3 wt 0.54
KPC-3 V240G 1256
KPC-3 D179Y 1256
KPC-3 D179Y/T243M 0.5256

Data from a study on engineered E. coli strains expressing KPC variants.[1][2]

Mechanism of Action

This compound is a non-β-lactam, bicyclic boronate that acts as a potent inhibitor of serine β-lactamases.[3] It forms a covalent, reversible bond with the active site serine residue of these enzymes, preventing the hydrolysis of the β-lactam ring of the partner antibiotic, ceftibuten.[4] This mechanism restores the antibacterial activity of ceftibuten against otherwise resistant bacteria.

This compound Mechanism of Action Mechanism of this compound Inhibition cluster_enzyme Serine β-Lactamase Active Site Serine_Residue Serine Residue Inactive_Antibiotic Inactive_Antibiotic Serine_Residue->Inactive_Antibiotic Inactivated Ceftibuten Inhibited_Enzyme Inhibited_Enzyme Serine_Residue->Inhibited_Enzyme Inhibited Enzyme Beta_Lactam_Ring β-Lactam Ring Beta_Lactam_Ring->Serine_Residue Hydrolysis This compound This compound (Bicyclic Boronate) This compound->Serine_Residue Covalent, Reversible Binding

This compound's covalent binding to the serine residue of β-lactamase.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of ceftibuten-ledaborbactam against various bacterial isolates.

Methodology:

  • Preparation of Bacterial Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 108 CFU/mL. The suspension is further diluted to achieve a final inoculum of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions: Stock solutions of ceftibuten and this compound are prepared. Serial twofold dilutions of ceftibuten are made in cation-adjusted Mueller-Hinton broth (CAMHB). This compound is added to each dilution at a fixed concentration (typically 4 µg/mL).

  • Microplate Inoculation: The prepared antimicrobial dilutions are dispensed into 96-well microtiter plates. Each well is then inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of ceftibuten (in the presence of a fixed concentration of this compound) that completely inhibits visible bacterial growth.

Broth Microdilution Workflow Broth Microdilution for MIC Determination Start Start Bacterial_Culture Bacterial Isolate Culture Start->Bacterial_Culture Inoculum_Prep Prepare Standardized Inoculum Bacterial_Culture->Inoculum_Prep Plate_Inoculation Inoculate Microtiter Plate Inoculum_Prep->Plate_Inoculation Antimicrobial_Dilutions Prepare Serial Dilutions of Ceftibuten + Fixed this compound Antimicrobial_Dilutions->Plate_Inoculation Incubation Incubate at 35-37°C for 16-20h Plate_Inoculation->Incubation MIC_Reading Read MIC Incubation->MIC_Reading End End MIC_Reading->End

Workflow for determining Minimum Inhibitory Concentrations (MICs).
In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of ceftibuten-ledaborbactam in a mammalian infection model.

Methodology:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This reduces the host's immune response, allowing for a more direct assessment of the antimicrobial agent's activity.

  • Bacterial Inoculation: A standardized inoculum of the test bacterium is injected into the thigh muscle of the neutropenic mice.

  • Antimicrobial Administration: At a specified time post-infection (e.g., 2 hours), treatment with ceftibuten-ledaborbactam or a control vehicle is initiated. Dosing regimens are designed to mimic human pharmacokinetic profiles.

  • Sample Collection and Analysis: At various time points, including at the start and end of the treatment period (typically 24 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.

  • Bacterial Burden Quantification: The number of viable bacteria (CFU/thigh) in the thigh homogenates is determined by plating serial dilutions on appropriate agar media.

  • Efficacy Assessment: The efficacy of the treatment is determined by calculating the change in bacterial density (log10 CFU/thigh) over the 24-hour treatment period compared to the initial bacterial burden.

Murine Thigh Infection Model Workflow Neutropenic Murine Thigh Infection Model Start Start Neutropenia_Induction Induce Neutropenia (Cyclophosphamide) Start->Neutropenia_Induction Infection Intramuscular Thigh Infection Neutropenia_Induction->Infection Treatment Administer Ceftibuten-Ledaborbactam or Vehicle Control Infection->Treatment Sample_Collection Collect Thigh Tissue at 0h and 24h Treatment->Sample_Collection Homogenization Homogenize Tissue Sample_Collection->Homogenization CFU_Quantification Quantify Bacterial Load (CFU) Homogenization->CFU_Quantification Efficacy_Analysis Analyze Change in log10 CFU/thigh CFU_Quantification->Efficacy_Analysis End End Efficacy_Analysis->End

Workflow for in vivo efficacy testing of antimicrobial agents.

Conclusion

The data presented in this guide demonstrate that this compound, in combination with ceftibuten, is a potent inhibitor of a wide range of clinically relevant β-lactamases, including novel variants that confer resistance to other β-lactamase inhibitor combinations. Its robust in vitro activity against ESBL, KPC, and OXA-48-producing Enterobacterales, and particularly its efficacy against ceftazidime-avibactam-resistant KPC variants, highlights its potential as a valuable oral therapeutic option for the treatment of complicated urinary tract infections and other infections caused by multidrug-resistant Gram-negative bacteria. Further clinical investigation is warranted to fully elucidate its therapeutic role.

References

A Head-to-Head Showdown: Ledaborbactam vs. Clavulanic Acid in the Fight Against β-Lactamase-Mediated Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the strategic deployment of β-lactamase inhibitors to protect β-lactam antibiotics from degradation is paramount. This guide provides a detailed, data-driven comparison of two key players in this arena: the well-established clavulanic acid and the novel boronic acid-based inhibitor, ledaborbactam. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, inhibitory profiles, and the experimental methodologies used to evaluate their efficacy.

Executive Summary

This compound, a novel bicyclic boronate, demonstrates potent, broad-spectrum inhibition against Ambler class A, C, and some class D serine β-lactamases. It operates through a reversible covalent mechanism. Clavulanic acid, a natural product and a cornerstone of combination antibiotic therapy for decades, acts as a suicide inhibitor, primarily targeting class A β-lactamases. While both are effective, this guide will delve into the nuances of their inhibitory capacities, supported by in vitro and in vivo experimental data.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and clavulanic acid lies in their chemical structures and how they interact with β-lactamase enzymes.

This compound: As a boronic acid derivative, this compound forms a reversible covalent bond with the active site serine of the β-lactamase. The boron atom acts as a potent electrophile, mimicking the transition state of the natural substrate hydrolysis and effectively trapping the enzyme. This reversible nature allows for sustained inhibition.[1][2][3][4][5]

Clavulanic Acid: Clavulanic acid is a β-lactam analog that acts as a "suicide inhibitor."[6][7][8] It is recognized by the β-lactamase as a substrate and is attacked by the active site serine. This initiates a series of chemical rearrangements of the clavulanic acid molecule, leading to the formation of a stable, irreversible acyl-enzyme intermediate that permanently inactivates the enzyme.[6][9]

Inhibitor_Mechanisms Figure 1: Mechanisms of β-Lactamase Inhibition cluster_this compound This compound (Reversible Covalent) cluster_clavulanic_acid Clavulanic Acid (Suicide Inhibition) L_Enzyme β-Lactamase (Active) L_Complex Reversible Covalent Complex (Inactive) L_Enzyme->L_Complex Binding L_Inhibitor This compound L_Complex->L_Enzyme Dissociation C_Enzyme β-Lactamase (Active) C_Acyl_Intermediate Acyl-Enzyme Intermediate C_Enzyme->C_Acyl_Intermediate Binding & Acylation C_Inhibitor Clavulanic Acid C_Inactive_Enzyme Irreversibly Inactivated Enzyme C_Acyl_Intermediate->C_Inactive_Enzyme Rearrangement

Figure 1: Mechanisms of β-Lactamase Inhibition

In Vitro Performance: A Quantitative Comparison

The efficacy of a β-lactamase inhibitor is quantified by its ability to inhibit the enzymatic activity of various β-lactamases, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate greater potency.

β-Lactamase Inhibition Profile

Direct head-to-head studies comparing the IC50 or Ki values of this compound and clavulanic acid against a comprehensive panel of β-lactamases are limited in the public domain. However, data from separate studies provide insights into their respective inhibitory spectra.

Table 1: Inhibitory Activity (IC50/Ki) Against Key β-Lactamases

β-LactamaseAmbler ClassThis compound (IC50, µM)Clavulanic Acid (Ki, µM)
CTX-M-15A0.02[3]-
KPC-2A0.08[3]-
TEM-1A-0.8[9]
TEM-2A-0.7[9]
P99 AmpCC0.01[3]-

Note: Data for this compound and clavulanic acid are from different studies and experimental conditions may vary. A direct comparison of absolute values should be made with caution.

Antibacterial Activity in Combination

The practical efficacy of these inhibitors is demonstrated by their ability to restore the activity of a partner β-lactam antibiotic against resistant bacterial strains. This is typically measured by the Minimum Inhibitory Concentration (MIC).

A study of ceftibuten-ledaborbactam against a panel of 406 Enterobacterales isolates from a Phase 3 clinical trial for complicated urinary tract infections (cUTI) demonstrated potent activity. Ceftibuten-ledaborbactam inhibited 98.8% of all isolates at ≤1/4 µg/mL, with an MIC90 of 0.25/4 µg/mL.[2] Notably, against multidrug-resistant (MDR), extended-spectrum β-lactamase (ESBL)-producing, and amoxicillin-clavulanate-resistant (AMC-R) subsets, ceftibuten-ledaborbactam demonstrated significantly greater activity than comparator oral agents.[10]

For instance, against a collection of 3,889 clinical isolates of Enterobacterales, ceftibuten-ledaborbactam inhibited 88.1% of amoxicillin-clavulanate-nonsusceptible isolates at ≤1 µg/mL.[11][12] this compound has also shown the ability to restore ceftibuten activity against isolates producing KPC and OXA-48-like carbapenemases.[11][13]

Clavulanic acid, when combined with amoxicillin, has long been effective against many β-lactamase-producing strains of Staphylococcus aureus, Escherichia coli, Klebsiella species, and Proteus mirabilis.[1] However, its efficacy against bacteria producing certain ESBLs, AmpC, and carbapenemases is limited.[14]

In Vivo Efficacy: The Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of antimicrobial agents. It assesses the ability of a drug to reduce the bacterial load in the thigh muscle of immunocompromised mice.

Studies using this model have demonstrated the in vivo efficacy of this compound in combination with ceftibuten.[4][5] In these studies, human-simulated exposures of ceftibuten combined with escalating doses of this compound were shown to produce a bacteriostatic effect against ceftibuten-resistant Enterobacterales isolates.[4][5] The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with efficacy for this compound was the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Broth Microdilution for MIC Determination (CLSI Guideline)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing. The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

MIC_Workflow Figure 2: Broth Microdilution MIC Assay Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_plate Prepare 96-well plate with serial dilutions of antibiotic +/- inhibitor prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic IC50_Workflow Figure 3: β-Lactamase IC50 Determination Workflow prepare_reagents Prepare enzyme, inhibitor dilutions, and nitrocefin substrate preincubate Pre-incubate enzyme with inhibitor prepare_reagents->preincubate add_substrate Initiate reaction by adding nitrocefin preincubate->add_substrate measure_hydrolysis Measure rate of nitrocefin hydrolysis (absorbance at 490 nm) add_substrate->measure_hydrolysis calculate_ic50 Calculate IC50 from dose-response curve measure_hydrolysis->calculate_ic50

References

In Vivo Efficacy of Ceftibuten-Ledaborbactam vs. Meropenem: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in vivo performance of the novel oral β-lactam/β-lactamase inhibitor combination, ceftibuten-ledaborbactam, compared to the established carbapenem, meropenem, against challenging Gram-negative pathogens.

This guide provides a comprehensive comparison of the in vivo efficacy of ceftibuten-ledaborbactam and meropenem in preclinical infection models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antimicrobial agents.

Mechanism of Action

Ceftibuten is a third-generation oral cephalosporin that exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. Ledaborbactam is a novel, orally bioavailable boronic acid β-lactamase inhibitor.[1][2] It protects ceftibuten from degradation by a broad spectrum of serine β-lactamases, including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[1] Meropenem, a carbapenem antibiotic, also functions by inhibiting bacterial cell wall synthesis through binding to PBPs, and it is stable against many β-lactamases.

cluster_ceftibuten_this compound Ceftibuten-Ledaborbactam cluster_meropenem Meropenem Ceftibuten Ceftibuten β-lactamases β-lactamases Ceftibuten->β-lactamases Hydrolysis (blocked by this compound) PBPs PBPs Ceftibuten->PBPs Binds to & Inhibits This compound This compound This compound->β-lactamases Inhibits Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition PBPs->Cell Wall Synthesis Inhibition Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis Inhibition->Bacterial Cell Lysis Meropenem Meropenem Meropenem_PBPs PBPs Meropenem->Meropenem_PBPs Binds to & Inhibits Meropenem_CellWall Cell Wall Synthesis Inhibition Meropenem_PBPs->Meropenem_CellWall Meropenem_Lysis Bacterial Cell Lysis Meropenem_CellWall->Meropenem_Lysis

Fig. 1: Mechanism of Action of Ceftibuten-Ledaborbactam and Meropenem.

In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of ceftibuten-ledaborbactam and meropenem in murine infection models. Direct head-to-head comparative studies are limited; therefore, data from separate studies with similar models and pathogens are presented.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.

Drug CombinationBacterial StrainDosing Regimen (mouse)Change in Bacterial Load (log10 CFU/thigh) at 24hReference
Ceftibuten-Ledaborbactam E. coli (ESBL-producing)Human-simulated ceftibuten 600 mg q12h + escalating this compoundStasis achieved with this compound fAUC0-24/MIC of 3.59 (median)[3][4]
Ceftibuten-Ledaborbactam K. pneumoniae (KPC-producing)Oral ceftibuten/VNRX-7145 (prodrug of this compound)ED50 of 12.9 mg/kg (ceftibuten alone >128 mg/kg)[3][5]
Meropenem K. pneumoniae (KPC-producing)300 mg/kg q2h0.82 to 2.37 log10 reduction vs. 0h control[6]
Meropenem Enterobacterales (VIM-producing)Humanized high-dose>1 log10 reduction against all isolates[7]
Murine Urinary Tract Infection (UTI) Model

This model assesses the efficacy of antimicrobial agents in treating infections of the bladder (cystitis) and kidneys (pyelonephritis).

Drug CombinationBacterial StrainDosing Regimen (mouse)Change in Bacterial Load (log10 CFU/tissue) at 24hReference
Ceftibuten-Ledaborbactam Enterobacterales (ESBL, KPC, OXA-48)Human-simulated regimens (400mg q8h & 600mg q12h)Kidney: 3.56 to 6.44 (q8h) and 4.09 to 5.94 (q12h) for isolates with MIC ≤0.5 mg/L. Bladder: 2.00 to 3.92 across treatment groups.[5][8][9]
Meropenem-Nacubactam K. pneumoniae, E. coli, E. cloacae (NDM, KPC, OXA, CTX-M, SHV, TEM)Humanized exposures≥3 log reduction from 48h control for 9 of 10 isolates.[10][11][12]
Meropenem K. pneumoniae (KPC-producing)300 mg/kg q2hSignificant bacterial killing compared to untreated controls.[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized experimental protocols based on the cited literature for the murine thigh and UTI infection models.

Neutropenic Murine Thigh Infection Model

This model is commonly used to assess the efficacy of antimicrobial agents in immunocompromised hosts.

Induce Neutropenia Induce Neutropenia Bacterial Inoculation Bacterial Inoculation Induce Neutropenia->Bacterial Inoculation Cyclophosphamide Antimicrobial Administration Antimicrobial Administration Bacterial Inoculation->Antimicrobial Administration Intramuscular injection into thigh Tissue Homogenization Tissue Homogenization Antimicrobial Administration->Tissue Homogenization Initiated 2h post-infection Bacterial Quantification Bacterial Quantification Tissue Homogenization->Bacterial Quantification Thighs collected at 24h Data Analysis Data Analysis Bacterial Quantification->Data Analysis Colony Forming Units (CFU) per gram

Fig. 2: Workflow for a Neutropenic Murine Thigh Infection Model.

Protocol Details:

  • Animal Model: Typically, Swiss Albino or ICR mice are used.

  • Immunosuppression: Neutropenia is induced by intraperitoneal injections of cyclophosphamide prior to infection.

  • Bacterial Strains: Clinically relevant strains of Enterobacterales, often with specific resistance mechanisms (e.g., ESBL, KPC), are used.

  • Infection: A bacterial suspension is injected directly into the thigh muscle.

  • Drug Administration: Ceftibuten-ledaborbactam (or its prodrug) is administered orally, while meropenem is given via subcutaneous or intraperitoneal injection. Dosing regimens are often designed to simulate human pharmacokinetic profiles.

  • Efficacy Endpoint: The primary endpoint is the change in bacterial burden (log10 CFU) in the thigh tissue at 24 hours compared to the start of therapy.

Murine Urinary Tract Infection (UTI) Model

This model is used to evaluate drug efficacy in both the upper (kidneys) and lower (bladder) urinary tract.

Protocol Details:

  • Animal Model: Female mice are commonly used.

  • Infection: A bacterial suspension is instilled directly into the bladder via a catheter. For pyelonephritis models, direct inoculation into the kidney may be performed.

  • Drug Administration: Similar to the thigh model, drugs are administered via routes that mimic clinical use.

  • Efficacy Endpoints: At 24 or 48 hours post-treatment initiation, the bladder and kidneys are aseptically removed, homogenized, and bacterial counts (log10 CFU per organ) are determined.

Summary and Conclusion

The available in vivo data demonstrates that ceftibuten-ledaborbactam is a promising oral treatment option for infections caused by multidrug-resistant Enterobacterales, including those producing ESBLs and carbapenemases. In murine thigh and UTI infection models, ceftibuten-ledaborbactam effectively reduces bacterial burdens.

Meropenem remains a potent parenteral agent against a wide range of Gram-negative bacteria. In similar preclinical models, it demonstrates robust efficacy, although resistance mediated by certain carbapenemases can diminish its activity.

References

Navigating the Landscape of Beta-Lactamase Inhibition: A Comparative Analysis of Ledaborbactam's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. This guide provides an objective comparison of the cross-resistance profile of ledaborbactam, a novel bicyclic boronate beta-lactamase inhibitor (BLI), with other key BLIs. By presenting supporting experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document aims to be a valuable resource in the ongoing battle against multidrug-resistant bacteria.

Introduction to this compound and the Challenge of Cross-Resistance

This compound is a broad-spectrum, boronic acid-based BLI currently in development in combination with the oral third-generation cephalosporin, ceftibuten.[1][2] It is designed to restore the activity of ceftibuten against Enterobacterales producing Ambler class A, C, and D serine β-lactamases.[1][3] As with any new antimicrobial agent, a critical aspect of its evaluation is its susceptibility to existing and emerging resistance mechanisms, and the potential for cross-resistance with other BLIs. This guide delves into the comparative in vitro activity of this compound and other BLIs, shedding light on its unique profile and potential advantages.

Comparative In Vitro Activity of this compound and Other BLIs

The in vitro efficacy of a BLI is best assessed by its ability to lower the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic against resistant bacterial strains. The following tables summarize the available data for ceftibuten-ledaborbactam in comparison to other BLI combinations against key resistant phenotypes of Enterobacterales.

Table 1: Comparative MIC90 (µg/mL) of Ceftibuten-Ledaborbactam and Other BLI Combinations against Multidrug-Resistant (MDR) Enterobacterales

Organism/GroupCeftibuten-Ledaborbactam (Ceftibuten MIC)Imipenem-Relebactam (Imipenem MIC)Meropenem-Vaborbactam (Meropenem MIC)Ceftazidime-Avibactam (Ceftazidime MIC)Amoxicillin-Clavulanate (Amoxicillin MIC)
MDR Enterobacterales2[4]2[4]>16[4]4[5]>32/16

Note: Data is compiled from multiple studies and may not represent a direct head-to-head comparison against the same isolate set. This compound was tested at a fixed concentration of 4 µg/mL.

Table 2: Comparative MIC90 (µg/mL) of Ceftibuten-Ledaborbactam against Enterobacterales with Characterized Resistance Mechanisms

Resistance MechanismCeftibuten-Ledaborbactam (Ceftibuten MIC)
ESBL-positive (CTX-M-1 group)0.5[2]
ESBL-positive (CTX-M-9 group)0.25[2]
ESBL-positive (SHV-positive)2[2]
KPC-positive2[2]
OXA-48-group-positive2[2]
Amoxicillin-clavulanate-nonsusceptible>32[3]

Note: this compound was tested at a fixed concentration of 4 µg/mL.

From the available data, ceftibuten-ledaborbactam demonstrates potent activity against a broad range of serine β-lactamase-producing Enterobacterales, including those resistant to older BLI combinations like amoxicillin-clavulanate.[3] Its activity against KPC and OXA-48-producing isolates is particularly noteworthy.[2]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro susceptibility testing performed according to the standards of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for MIC Determination

The primary method used to determine the Minimum Inhibitory Concentration (MIC) of the β-lactam/BLI combinations is broth microdilution.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Isolate Bacterial Isolate (Standardized Inoculum) Microtiter_Plate 96-well Microtiter Plate Bacterial_Isolate->Microtiter_Plate Inoculation BL_BLI_Combination β-lactam/BLI Combination (Serial Dilutions) BL_BLI_Combination->Microtiter_Plate Addition Incubation Incubation (35°C for 16-20h) Microtiter_Plate->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Fig. 1: Broth Microdilution Workflow

Protocol Details:

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Preparation: The β-lactam agent is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB). The BLI (e.g., this compound) is typically added at a fixed concentration (e.g., 4 µg/mL) to each dilution of the β-lactam.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the β-lactam, in the presence of the fixed concentration of the BLI, that completely inhibits visible bacterial growth.

Mechanisms of Resistance and Cross-Resistance

Resistance to β-lactam/BLI combinations can arise through various mechanisms. Understanding these is crucial for predicting potential cross-resistance profiles.

resistance_mechanisms cluster_blis β-Lactamase Inhibitors cluster_mechanisms Resistance Mechanisms This compound This compound (Bicyclic Boronate) BL_mutations β-lactamase Mutations (e.g., Ω-loop in KPC) This compound->BL_mutations Potential Cross-Resistance Porin_loss Porin Channel Loss/Mutation (e.g., OmpK35/36) This compound->Porin_loss Potential Cross-Resistance Efflux_pumps Efflux Pump Overexpression This compound->Efflux_pumps Potential Cross-Resistance PBP_mutations PBP Mutations This compound->PBP_mutations Potential Cross-Resistance MBL_production Metallo-β-lactamase (MBL) Production This compound->MBL_production No Activity Avibactam Avibactam (DBO) Avibactam->BL_mutations Potential Cross-Resistance Avibactam->Porin_loss Potential Cross-Resistance Avibactam->Efflux_pumps Potential Cross-Resistance Avibactam->PBP_mutations Potential Cross-Resistance Avibactam->MBL_production No Activity Relebactam Relebactam (DBO) Relebactam->BL_mutations Potential Cross-Resistance Relebactam->Porin_loss Potential Cross-Resistance Relebactam->Efflux_pumps Potential Cross-Resistance Relebactam->PBP_mutations Potential Cross-Resistance Relebactam->MBL_production No Activity Vaborbactam Vaborbactam (Boronate) Vaborbactam->BL_mutations Potential Cross-Resistance Vaborbactam->Porin_loss Potential Cross-Resistance Vaborbactam->Efflux_pumps Potential Cross-Resistance Vaborbactam->PBP_mutations Potential Cross-Resistance Vaborbactam->MBL_production No Activity Clavulanate Clavulanic Acid (β-lactam core) Clavulanate->BL_mutations Potential Cross-Resistance Clavulanate->Porin_loss Potential Cross-Resistance Clavulanate->Efflux_pumps Potential Cross-Resistance Clavulanate->PBP_mutations Potential Cross-Resistance Clavulanate->MBL_production No Activity Tazobactam Tazobactam (β-lactam core) Tazobactam->BL_mutations Potential Cross-Resistance Tazobactam->Porin_loss Potential Cross-Resistance Tazobactam->Efflux_pumps Potential Cross-Resistance Tazobactam->PBP_mutations Potential Cross-Resistance Tazobactam->MBL_production No Activity

Fig. 2: Mechanisms of Resistance to BLIs

Key Resistance Mechanisms:

  • β-Lactamase Alterations: Mutations in the β-lactamase enzyme itself can reduce the binding affinity of the inhibitor. For example, specific mutations in the Ω-loop of KPC enzymes can confer resistance to avibactam. The impact of such mutations on this compound is an area of ongoing research.

  • Porin Loss or Modification: Reduced permeability of the bacterial outer membrane, often due to the loss or mutation of porin channels like OmpK35 and OmpK36 in Klebsiella pneumoniae, can limit the entry of both the β-lactam and the BLI, leading to increased resistance. This is a potential mechanism for cross-resistance across different BLI combinations.

  • Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport the β-lactam/BLI combination out of the bacterial cell, reducing its intracellular concentration and efficacy.

  • Penicillin-Binding Protein (PBP) Modifications: Alterations in the target PBPs can reduce the binding affinity of the β-lactam antibiotic, a mechanism that is independent of the BLI's action but can contribute to overall resistance.

  • Metallo-β-Lactamase (MBL) Production: this compound, like other serine-β-lactamase inhibitors such as avibactam, relebactam, and vaborbactam, is not active against Ambler class B MBLs. Therefore, bacteria producing these enzymes will be resistant to ceftibuten-ledaborbactam.

Discussion and Future Perspectives

This compound, in combination with ceftibuten, demonstrates a promising in vitro profile against a wide array of serine β-lactamase-producing Enterobacterales, including those resistant to older and some newer BLI combinations. Its boronic acid structure distinguishes it from the diazabicyclooctane (DBO) inhibitors (avibactam, relebactam), potentially offering a different cross-resistance profile.

However, the emergence of resistance is a continuous threat. While this compound shows activity against many contemporary resistant strains, ongoing surveillance is crucial to monitor for the emergence of resistance mechanisms that could compromise its efficacy. Further head-to-head comparative studies with other BLIs against extensively characterized clinical isolates are needed to fully delineate its cross-resistance profile and define its optimal role in the clinical setting. The development of novel BLIs with activity against MBLs remains a critical area of research to address this significant gap in the antimicrobial armamentarium.

References

Ledaborbactam Demonstrates Potent Activity Against Ceftazidime-Avibactam Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals ledaborbactam, in combination with ceftibuten, as a promising agent against challenging Gram-negative bacteria harboring resistance to the combination of ceftazidime and avibactam. This heightened activity is particularly noted against strains producing variant Klebsiella pneumoniae carbapenemase (KPC) enzymes, a primary driver of ceftazidime-avibactam resistance.

This compound, a novel bicyclic boronate β-lactamase inhibitor, restores the efficacy of the oral third-generation cephalosporin ceftibuten against a broad spectrum of serine β-lactamases, including Ambler class A, C, and D enzymes.[1][2][3] The combination, ceftibuten-ledaborbactam, is under development as a potential oral treatment for complicated urinary tract infections (cUTIs) caused by multidrug-resistant (MDR) Enterobacterales.[1][3]

Superior In Vitro Activity Against Resistant KPC Variants

The emergence of specific KPC variants, such as V240G, D179Y, and D179Y/T243M in KPC-2 and KPC-3, has been identified as a key mechanism of resistance to ceftazidime-avibactam.[4][5] Studies utilizing engineered Escherichia coli strains expressing these clinically significant KPC variants have demonstrated the robust activity of ceftibuten-ledaborbactam where ceftazidime-avibactam has failed.[4][5][6]

Biochemical analyses provide a clear rationale for this observation. While the variant KPC enzymes efficiently hydrolyze ceftazidime, ceftibuten proves to be a poor substrate for these altered enzymes.[4][5][7] Furthermore, this compound exhibits potent inhibition of these KPC variants, effectively overcoming the resistance mechanism.[4][5] Although the D179Y substitution in KPC-2 was found to reduce the inhibition by this compound to some extent, the inactivation efficiency remained significantly higher than that of avibactam.[4][5]

Comparative Efficacy: Quantitative Data

The following table summarizes the minimum inhibitory concentration (MIC) data from a study comparing the activity of ceftibuten-ledaborbactam and ceftazidime-avibactam against isogenic E. coli strains expressing various KPC-3 variants.

KPC-3 Variant ExpressedCeftibuten-Ledaborbactam MIC (µg/mL)Ceftazidime-Avibactam MIC (µg/mL)
Wild-Type≤0.0160.25
V240G0.03256
D179Y0.5256
D179Y + T243M1256

Data sourced from studies assessing the antibacterial activity against engineered E. coli strains.[8]

These results starkly illustrate that while the wild-type KPC-3 expressing strain is susceptible to ceftazidime-avibactam, the presence of key mutations renders the antibiotic combination ineffective, with MICs soaring to ≥256 µg/mL. In contrast, ceftibuten-ledaborbactam maintains potent activity, with MICs remaining at ≤1 µg/mL against all tested resistant variants.[8]

Broader Activity Against Multidrug-Resistant Enterobacterales

Beyond KPC-mediated resistance, ceftibuten-ledaborbactam has demonstrated broad in vitro activity against a global collection of multidrug-resistant Enterobacterales. In a surveillance study from 2018-2020, ceftibuten-ledaborbactam inhibited 89.7% of MDR isolates at ≤1 μg/mL.[1][9][10] Its activity extended to isolates positive for extended-spectrum β-lactamases (ESBLs) and other serine carbapenemases like OXA-48-group enzymes.[9][10]

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of ceftibuten-ledaborbactam and comparator agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][10]

  • Preparation of Inoculum: Bacterial isolates were cultured on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

  • Drug Concentrations: Serial twofold dilutions of ceftibuten, with a fixed concentration of this compound (typically 4 µg/mL), and other antimicrobial agents were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[1][10]

  • Inoculation and Incubation: The prepared microdilution plates were inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

β-Lactamase Gene Characterization

For isolates exhibiting resistance, β-lactamase genes were identified using polymerase chain reaction (PCR) followed by Sanger sequencing or whole-genome sequencing to determine the specific resistance mechanisms.[9][10]

Visualizing the Mechanism and Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

Mechanism of Ceftazidime-Avibactam Resistance and this compound Action cluster_0 Ceftazidime-Avibactam cluster_1 Ceftibuten-Ledaborbactam cluster_2 Bacterial Cell CAZ Ceftazidime KPC_WT Wild-Type KPC CAZ->KPC_WT Inhibited by AVI KPC_V Variant KPC (e.g., D179Y) CAZ->KPC_V Hydrolysis (Resistance) PBP Penicillin-Binding Proteins (PBPs) CAZ->PBP Inhibition AVI Avibactam AVI->KPC_V Ineffective Inhibition CTB Ceftibuten CTB->KPC_V Poor Substrate CTB->PBP Inhibition LED This compound LED->KPC_V Potent Inhibition Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to

Caption: Mechanism of KPC-mediated resistance and this compound's action.

Antimicrobial Susceptibility Testing Workflow start Start isolate Bacterial Isolate Collection start->isolate culture Culture and Standardize Inoculum isolate->culture prepare_plates Prepare Microdilution Plates (Serial Drug Dilutions) culture->prepare_plates inoculate Inoculate Plates with Bacterial Suspension prepare_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze and Compare MIC Data read_mic->analyze end End analyze->end

Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.